SF-1 antagonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H18F4N6O3 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[1-methyl-7-oxo-3-[4-(trifluoromethyl)anilino]pyrazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C22H18F4N6O3/c1-31-19-18(20(30-31)29-13-5-3-12(4-6-13)22(24,25)26)27-11-32(21(19)34)10-17(33)28-14-7-8-16(35-2)15(23)9-14/h3-9,11H,10H2,1-2H3,(H,28,33)(H,29,30) |
InChI Key |
OMLYJNVWAHFFQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)NC3=CC=C(C=C3)C(F)(F)F)N=CN(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of SF-1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a member of the nuclear receptor superfamily encoded by the NR5A1 gene, is a master regulator of endocrine function. It plays a pivotal role in the development and function of the adrenal glands and gonads, controlling the expression of genes essential for steroidogenesis and sex determination.[1][2][3] Given its critical role, aberrant SF-1 activity has been implicated in various pathologies, most notably adrenocortical cancer (ACC), where it is frequently overexpressed and acts as a key driver of tumor cell proliferation.[4][5] This has spurred the development of SF-1 antagonists as a promising therapeutic strategy for these and other hormone-dependent diseases. This technical guide provides an in-depth exploration of the mechanism of action of SF-1 antagonists, with a focus on the well-characterized compound OR-449 and the isoquinolinone class of inhibitors. We will delve into the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize these molecules.
Core Mechanism of Action of SF-1 Antagonists
SF-1 antagonists function by directly binding to the SF-1 protein, thereby modulating its transcriptional activity. The primary mechanism involves interference with the ligand-binding domain (LBD) of SF-1, which in turn prevents the recruitment of co-activators necessary for gene transcription. This leads to a downstream cascade of effects, ultimately inhibiting the expression of SF-1 target genes.
The mechanisms of SF-1 inhibition can be categorized as follows:
-
Competitive Antagonism: Some antagonists may compete with putative endogenous ligands for binding to the LBD.
-
Inverse Agonism: These molecules can reduce the constitutive activity of SF-1 by stabilizing an inactive conformation of the receptor.
-
Receptor Degradation: Certain antagonists might promote the degradation of the SF-1 protein, leading to reduced cellular levels.
The ultimate consequence of SF-1 antagonism is the downregulation of genes crucial for steroid hormone production and cell cycle progression. This dual action makes SF-1 antagonists particularly attractive for the treatment of hormone-driven cancers like ACC.
Key Signaling Pathways Modulated by SF-1 Antagonists
SF-1 function is intricately regulated by several signaling pathways, which in turn are affected by SF-1 antagonists. Understanding these pathways is crucial for elucidating the complete mechanism of action of these compounds.
SF-1 Signaling Pathway
SF-1 directly regulates the transcription of a host of genes involved in steroidogenesis by binding to specific DNA sequences in their promoter regions. Key target genes include those encoding for steroidogenic enzymes such as CYP11A1, CYP17A1, and StAR. The activity of SF-1 is further modulated by post-translational modifications and interactions with other signaling cascades.
Caption: Simplified SF-1 signaling pathway and the inhibitory action of an antagonist.
Modulatory Signaling Pathways
Several upstream signaling pathways can influence SF-1 activity, primarily through post-translational modifications of the SF-1 protein.
-
cAMP/PKA Pathway: Activation of the cAMP/Protein Kinase A (PKA) pathway, often initiated by hormones like ACTH, leads to the phosphorylation of SF-1, enhancing its transcriptional activity.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also lead to SF-1 phosphorylation, contributing to its activation.
-
Wnt Signaling Pathway: The Wnt signaling pathway has been shown to impact SF-1-regulated gene expression.
By inhibiting SF-1, antagonists can effectively blunt the downstream effects of these activating pathways on steroidogenesis and cell proliferation.
Caption: Upstream signaling pathways that modulate SF-1 activity.
Quantitative Data on SF-1 Antagonists
The efficacy of SF-1 antagonists has been quantified through various in vitro and in vivo assays. The following tables summarize key data for OR-449 and related compounds.
Table 1: In Vitro Potency of SF-1 Antagonists
| Compound | Assay Type | Cell Line | IC50 | Reference |
| OR-449 | SF-1 Transcriptional Reporter | CHO | 15-20 nM | |
| OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 nM | |
| OR-907S | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 nM | |
| OR-907R | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | >10 µM | |
| Isoquinolinone 1 | SF-1 Inhibition | - | mid-nanomolar | |
| Isoquinolinone 2 | SF-1 Inhibition | - | mid-nanomolar |
Table 2: In Vivo Efficacy of OR-449 in ACC Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| SJ-ACC3 | 30 mg/kg, daily, oral, 4 weeks | Complete inhibition of tumor growth | |
| SW1939 | 10, 30, or 100 mg/kg, daily, oral, 24 days | Inhibition of tumor growth and improved event-free survival |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of findings. Below are protocols for key experiments used to characterize SF-1 antagonists.
SF-1 Transcriptional Reporter Assay
This assay quantifies the ability of a compound to inhibit SF-1-mediated gene transcription.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for human SF-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements.
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of the SF-1 antagonist or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to luciferase expression, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
Caption: Workflow for an SF-1 transcriptional reporter assay.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of SF-1 antagonists on DNA synthesis, a marker of cell proliferation.
Protocol:
-
Cell Culture: Adrenocortical carcinoma cells (e.g., SJ-ACC3) are cultured in appropriate growth medium.
-
Compound Treatment: Cells are treated with the SF-1 antagonist or vehicle control for a specified duration (e.g., 5 days).
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium for a short period (e.g., 2-4 hours) to be incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
EdU Detection: A fluorescent azide is added, which covalently binds to the ethynyl group of incorporated EdU via a click chemistry reaction.
-
Immunofluorescence Staining: Cells are stained with an antibody against SF-1 to identify the target cell population. A fluorescently labeled secondary antibody is used for detection.
-
Imaging and Quantification: Cells are imaged using a high-content imaging system. The percentage of SF-1 positive cells that are also EdU positive is quantified.
Gene Expression Analysis (RNA Sequencing)
RNA sequencing (RNA-seq) provides a comprehensive view of the changes in gene expression induced by an SF-1 antagonist.
Protocol:
-
Cell Culture and Treatment: ACC cells (e.g., SJ-ACC3) are cultured and treated with the SF-1 antagonist (e.g., 1 µM OR-907S) or vehicle for a defined period (e.g., 3 days).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the antagonist-treated group compared to the control group.
-
Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of SF-1 antagonists in a living organism.
Protocol:
-
Cell Implantation: ACC cells (e.g., 5x10^5 SJ-ACC3 cells) are resuspended in a mixture of HBSS and Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the SF-1 antagonist (e.g., OR-449 at 30 mg/kg) via oral gavage daily, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded after a predetermined period (e.g., 4 weeks) or when tumors in the control group reach a specified size.
-
Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. At the end of the study, tumors may be excised for further analysis (e.g., gene expression, immunohistochemistry).
Conclusion
SF-1 antagonists represent a targeted therapeutic approach with significant potential for the treatment of adrenocortical carcinoma and other diseases driven by aberrant SF-1 activity. Their mechanism of action is centered on the direct inhibition of SF-1 transcriptional activity, leading to the suppression of steroidogenesis and cell proliferation. The in-depth understanding of their interaction with SF-1 and the downstream signaling pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical translation of this promising class of drugs. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.
References
- 1. orphagen.com [orphagen.com]
- 2. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Topic: Steroidogenic Factor 1 Inhibitor Function in Steroidogenesis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and steroidogenesis.[1][2] It governs the transcription of a cascade of genes essential for the production of steroid hormones in the adrenal glands and gonads.[3][4][5] Given its central role, SF-1 has emerged as a critical therapeutic target for pathologies marked by dysregulated steroid synthesis, such as adrenocortical carcinoma (ACC), endometriosis, and other endocrine disorders. This guide provides a comprehensive technical overview of SF-1's function, the mechanisms of its inhibitors, quantitative efficacy data for known compounds, and detailed experimental protocols for their discovery and characterization.
The Core Function of SF-1 in Steroidogenesis
SF-1 is a transcription factor that is indispensable for the development of primary steroidogenic tissues. Its expression is tightly restricted to the hypothalamic-pituitary-gonadal axis. SF-1 exerts its control by binding to specific DNA response elements in the promoter regions of its target genes, thereby activating their transcription. These targets include virtually all genes required for steroidogenesis, from cholesterol transport proteins to the cytochrome P450 enzymes that catalyze steroid synthesis.
The signaling pathway is often initiated by trophic hormones (e.g., ACTH), which elevate intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn modulates SF-1 activity, leading to the transcription of key steroidogenic genes like the Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 side-chain cleavage enzyme (CYP11A1).
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 4. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Adrenal Malignancy: A Technical Guide to Targeting Steroidogenic Factor 1 in Adrenocortical Cancer
For Immediate Release
This technical guide provides a comprehensive overview of the critical role of Steroidogenic Factor 1 (SF-1) in the pathophysiology of adrenocortical cancer (ACC) and the burgeoning field of SF-1 antagonists as a targeted therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and endocrinology.
Executive Summary
Adrenocortical cancer is a rare and aggressive malignancy with limited therapeutic options and a dismal prognosis. A growing body of evidence has solidified the nuclear receptor Steroidogenic Factor 1 (SF-1), encoded by the NR5A1 gene, as a master regulator of adrenal development and steroidogenesis, and a key driver of ACC tumorigenesis.[1][2][3][4] SF-1 overexpression is a frequent characteristic of ACC, particularly in pediatric cases, and correlates with increased cell proliferation, poor prognosis, and resistance to conventional therapies.[5] This has positioned SF-1 as a highly attractive molecular target for the development of novel anti-cancer agents. This guide details the molecular functions of SF-1 in ACC, summarizes the current landscape of SF-1 antagonists, presents their preclinical efficacy data, and provides detailed experimental protocols for their evaluation.
The Central Role of SF-1 in Adrenocortical Cancer
SF-1 is a transcription factor essential for the development and function of the adrenal glands and gonads. It regulates a broad spectrum of target genes involved in steroid hormone biosynthesis, cell proliferation, and apoptosis. In the context of ACC, amplification and overexpression of the NR5A1 gene lead to dysregulation of these processes, contributing to malignant transformation and tumor progression. Increased SF-1 dosage has been shown to enhance ACC cell proliferation and invasion.
The transcriptional activity of SF-1 is complex and dosage-dependent, meaning that different levels of SF-1 expression can regulate distinct sets of genes, influencing the tumor's phenotype and behavior. This intricate regulatory network underscores the importance of targeting SF-1 as a potential therapeutic intervention to halt the growth and spread of adrenocortical tumors.
The Landscape of SF-1 Antagonists
The development of small molecule inhibitors targeting SF-1 has gained significant momentum. These antagonists are designed to bind to the ligand-binding domain of SF-1, thereby inhibiting its transcriptional activity. Several classes of SF-1 antagonists have been identified and are in various stages of preclinical development.
Isoquinolinone Derivatives and other Small Molecules
Early research identified inverse agonists of the isoquinolinone class that selectively inhibit cell proliferation driven by SF-1 overexpression. More recently, potent and orally bioavailable SF-1 antagonists have been developed, including OR-070, OR-907S, and the clinical candidate OR-449. These compounds have demonstrated significant anti-tumor activity in preclinical models of ACC.
Quantitative Efficacy of SF-1 Antagonists
The preclinical efficacy of various SF-1 antagonists has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
| Antagonist | Assay Type | Cell Line/Model | IC50 | Efficacy | Reference |
| OR-449 | CHO Cell Reporter Assay | CHO | 15-20 nM | - | |
| EdU Incorporation | SJ-ACC3 (PDX) | 500-600 nM | >80% at 10 µM | ||
| Cell Proliferation | R2C (rat Leydig tumor) | 68 nM | >90% inhibition at 1 µM | ||
| OR-907S | CHO Cell Reporter Assay | CHO | 22 nM | - | |
| EdU Incorporation | SJ-ACC3 (PDX) | 500-600 nM | >80% at 10 µM | ||
| Cell Proliferation | R2C (rat Leydig tumor) | 74 nM | >90% inhibition at 1 µM | ||
| OR-070 | Cell Proliferation | R2C (rat Leydig tumor) | 60-100 nM | - | |
| OR-907R (inactive enantiomer) | CHO Cell Reporter Assay | CHO | 2 µM | - | |
| Cell Proliferation | R2C (rat Leydig tumor) | >10 µM | - |
| Antagonist | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| OR-449 | SJ-ACC3 Xenograft | 30 mg/kg/day (oral) | Complete growth blockage | |
| R2C Xenograft | 30 mg/kg/day (oral) | Complete growth blockage | ||
| OR-070 | R2C Xenograft | 10-30 mg/kg/day (oral) | Significant growth inhibition |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central signaling pathways involving SF-1 in adrenocortical cancer and a typical workflow for the preclinical evaluation of SF-1 antagonists.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of SF-1 antagonists.
Generation of SF-1 Stably Expressing Cell Lines
Objective: To create a cell line with stable, inducible expression of SF-1 for controlled studies of SF-1-dependent proliferation.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Lentiviral or retroviral expression vector containing the human NR5A1 gene under a doxycycline-inducible promoter
-
Packaging plasmids (for lentivirus) or packaging cell line (for retrovirus)
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
Doxycycline
-
Cell culture medium and supplements
Protocol:
-
Vector Construction: Clone the full-length human NR5A1 cDNA into a lentiviral or retroviral vector containing a tetracycline-inducible promoter (e.g., pTRIPZ).
-
Virus Production: Co-transfect the expression vector and packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Plate H295R cells and allow them to adhere. Transduce the cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic to eliminate non-transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant polyclonal population. Validate the inducible expression of SF-1 by treating the cells with doxycycline (1 µg/mL) for 24-72 hours and assessing SF-1 protein levels by Western blot and mRNA levels by RT-qPCR.
Luciferase Reporter Assay for SF-1 Transcriptional Activity
Objective: To quantify the inhibitory effect of compounds on SF-1 transcriptional activity.
Materials:
-
CHO or HEK293T cells
-
Expression vector for a GAL4 DNA-binding domain fused to the SF-1 ligand-binding domain (GAL4-SF1-LBD)
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
SF-1 antagonist compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the GAL4-SF1-LBD expression vector and the GAL4 UAS-luciferase reporter plasmid.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the SF-1 antagonist or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
EdU Incorporation Assay for Cell Proliferation
Objective: To measure the effect of SF-1 antagonists on DNA synthesis in proliferating ACC cells.
Materials:
-
SJ-ACC3 or H295R cells
-
5-ethynyl-2'-deoxyuridine (EdU)
-
SF-1 antagonist compounds
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the SF-1 antagonist for 48-72 hours.
-
EdU Labeling: Add EdU (e.g., 10 µM) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Click Reaction: Perform the click reaction by incubating the cells with the Click-iT® EdU reaction cocktail to fluorescently label the EdU-containing DNA.
-
Staining and Imaging: Stain the cell nuclei with a counterstain. Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the percentage of EdU-positive cells relative to the total number of cells to determine the proliferation rate.
Quantitative Real-Time PCR (RT-qPCR) for SF-1 Target Gene Expression
Objective: To assess the effect of SF-1 antagonists on the expression of SF-1 target genes.
Materials:
-
ACC cells (e.g., H295R) treated with SF-1 antagonist
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SF-1 target genes (e.g., CYP11A1, CYP17A1, FATE1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Steroid Hormone Measurement by LC-MS/MS
Objective: To measure the impact of SF-1 antagonists on steroid hormone production by ACC cells.
Materials:
-
Conditioned medium from ACC cells treated with SF-1 antagonist
-
Internal standards (deuterated steroids)
-
Liquid-liquid or solid-phase extraction materials
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation: Spike the conditioned medium with internal standards. Perform extraction to isolate the steroids.
-
LC Separation: Inject the extracted sample onto a liquid chromatography system to separate the different steroid hormones.
-
MS/MS Detection: Detect and quantify the steroid hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of each steroid. Quantify the steroid levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Conclusion and Future Directions
Steroidogenic Factor 1 represents a bona fide therapeutic target in adrenocortical cancer. The development of potent and specific SF-1 antagonists has opened a new and promising avenue for the treatment of this devastating disease. The preclinical data for compounds like OR-449 are highly encouraging, demonstrating significant anti-tumor activity in relevant models of ACC.
Future research should focus on the clinical translation of these promising preclinical findings. The identification of predictive biomarkers of response to SF-1 antagonism will be crucial for patient selection in clinical trials. Furthermore, exploring combination therapies, where SF-1 antagonists are used in conjunction with existing or novel anti-cancer agents, may offer a strategy to overcome resistance and improve patient outcomes. The continued investigation into the intricate biology of SF-1 and its role in ACC will undoubtedly fuel the development of the next generation of targeted therapies for this challenging malignancy.
References
Unveiling the Role of SF-1 Antagonist-1 in Nuclear Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenic Factor 1 (SF-1), a pivotal nuclear receptor, governs the intricate processes of steroid hormone biosynthesis and reproductive development.[1][2][3] Its constitutive activity and critical role in the expression of genes involved in steroidogenesis have positioned it as a significant therapeutic target for a spectrum of pathologies, including hormone-dependent cancers and metabolic disorders.[1][4] This technical guide provides an in-depth exploration of SF-1 antagonist-1, a representative small molecule inhibitor, delving into its mechanism of action, its impact on nuclear receptor signaling pathways, and the experimental methodologies used for its characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction to Steroidogenic Factor 1 (SF-1)
Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a transcription factor that plays an indispensable role in the development and function of the adrenal glands, gonads, pituitary, and hypothalamus. As a member of the nuclear receptor superfamily, SF-1 regulates the expression of a multitude of genes, primarily by binding to specific DNA sequences known as hormone response elements in their promoter regions. This regulation is fundamental for steroidogenesis, the process of producing steroid hormones such as cortisol, aldosterone, and sex steroids.
Unlike many nuclear receptors that are activated by the binding of a specific ligand, SF-1 is considered an orphan nuclear receptor with constitutive activity, meaning it is active even in the absence of an identified endogenous ligand. However, studies have shown that phospholipids can occupy its ligand-binding pocket, suggesting a potential mode of regulation. The constitutive nature of SF-1 makes the development of antagonists or inverse agonists a key strategy for therapeutic intervention in diseases driven by excessive steroid hormone production.
This compound: Mechanism of Action
SF-1 antagonists are a class of small molecules designed to inhibit the transcriptional activity of the SF-1 receptor. These compounds typically function by binding to the ligand-binding domain (LBD) of SF-1, thereby preventing its interaction with co-activators and subsequent recruitment to the DNA, which ultimately blocks the transcription of its target genes. This inhibitory action leads to a reduction in the production of steroid hormones.
Some SF-1 inhibitors may act as competitive antagonists, directly competing with potential endogenous ligands for the binding site, while others can induce conformational changes in the receptor that render it inactive. Another potential mechanism is the promotion of receptor degradation, which would decrease the overall cellular levels of SF-1. The isoquinolinone and alkyloxyphenol classes of compounds have been identified as selective SF-1 inverse agonists.
The following diagram illustrates the generalized mechanism of action of an SF-1 antagonist.
Quantitative Data on SF-1 Antagonists
The potency and efficacy of SF-1 antagonists are quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Here, we summarize the reported IC50 values for representative SF-1 antagonists from different chemical classes.
| Compound Class | Compound Name | Assay Type | Cell Line | IC50 (nM) | Reference |
| Isoquinolinone | SID7969543 | SF-1 Transactivation | - | 760 | |
| Isoquinolinone | SID7970631 | SF-1 Transactivation | - | 260 | |
| Isoquinolinone | SID7970631 | Full-length SF-1 Functional Assay | - | 16 | |
| Isoquinolinone | OR-449 | SF-1 Luciferase Reporter | - | 16 | |
| Isoquinolinone | OR-907S | SF-1 Luciferase Reporter | - | 22 | |
| Isoquinolinone | OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | |
| Isoquinolinone | OR-907S | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | |
| Alkyloxyphenol | AC-45594 | SF-1 Inverse Agonist Assay | - | N/A |
Nuclear Receptor Signaling Pathways and SF-1
SF-1 is a central node in the complex network of nuclear receptor signaling pathways that regulate steroidogenesis. Its expression and activity are modulated by various signaling cascades, and in turn, SF-1 controls the expression of numerous downstream target genes, including those encoding steroidogenic enzymes.
One of the key upstream regulators of SF-1 activity is the Protein Kinase A (PKA) signaling pathway, which is typically activated by pituitary hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads. Phosphorylation of SF-1 by PKA enhances its transcriptional activity. Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the phosphorylation-dependent activation of SF-1.
The downstream targets of SF-1 are numerous and include genes critical for steroid hormone production, such as:
-
CYP11A1 (P450scc): Catalyzes the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroidogenesis.
-
CYP17A1: Involved in the synthesis of progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
-
CYP21A2: Essential for cortisol and aldosterone synthesis.
-
StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria.
-
FATE1: A cancer/testis antigen implicated in apoptosis.
The following diagram illustrates the central role of SF-1 in the nuclear receptor signaling pathway for steroidogenesis.
Experimental Protocols
The identification and characterization of SF-1 antagonists involve a series of well-defined experimental protocols. The following provides a detailed methodology for key assays cited in the literature.
SF-1 Transcriptional Reporter Assay
This cell-based assay is a primary screening method to identify compounds that modulate SF-1 transcriptional activity.
Objective: To quantify the ability of a test compound to inhibit SF-1-mediated gene transcription.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing SF-1 response elements. Cells are engineered to express SF-1 and this reporter construct. Inhibition of SF-1 activity by a test compound results in a decrease in the expression of the reporter gene, which can be measured by a corresponding decrease in luminescence.
Methodology:
-
Cell Culture and Transfection:
-
CHO-K1 (Chinese Hamster Ovary) cells are a suitable cell line.
-
Cells are co-transfected with two plasmids: one encoding the human SF-1 protein (or a Gal4-SF1-LBD fusion protein) and another containing a luciferase reporter gene driven by a promoter with SF-1 response elements (or Gal4 upstream activating sequences).
-
-
Compound Treatment:
-
Transfected cells are seeded into multi-well plates (e.g., 1536-well plates for high-throughput screening).
-
Test compounds are dissolved in DMSO and added to the cell culture medium at various concentrations. A DMSO vehicle control is included.
-
-
Incubation:
-
Cells are incubated with the compounds for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence produced is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal from compound-treated wells is normalized to the signal from DMSO-treated wells (representing 0% inhibition).
-
The percent inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (EdU Incorporation)
This assay assesses the effect of SF-1 antagonists on the proliferation of cancer cells that are dependent on SF-1 activity.
Objective: To measure the anti-proliferative effects of SF-1 antagonists.
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU can be detected using a fluorescent azide that binds to the ethynyl group in a click chemistry reaction. A decrease in EdU incorporation indicates an inhibition of cell proliferation.
Methodology:
-
Cell Culture:
-
Adrenocortical carcinoma (ACC) cell lines, such as SJ-ACC3, which express high levels of SF-1, are used.
-
Cells are seeded in multi-well plates.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of the SF-1 antagonist or a vehicle control (DMSO) for a defined period (e.g., 5 days).
-
-
EdU Labeling:
-
Towards the end of the treatment period, EdU is added to the cell culture medium and incubated for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and Permeabilization:
-
Cells are fixed with a suitable fixative (e.g., formaldehyde) and then permeabilized to allow the detection reagents to enter the cells.
-
-
EdU Detection:
-
A reaction cocktail containing a fluorescently labeled azide is added to the cells. The azide will covalently bind to the incorporated EdU.
-
-
Immunofluorescence (Optional):
-
To specifically quantify the effect on SF-1 positive cells, cells can be co-stained with an anti-SF-1 antibody.
-
-
Imaging and Analysis:
-
The cells are imaged using a high-content imaging system.
-
The percentage of EdU-positive cells (or SF-1-positive, EdU-positive cells) is quantified.
-
The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of SF-1 antagonists in a living organism.
Objective: To determine the in vivo efficacy of an SF-1 antagonist in reducing tumor growth.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.
-
-
Tumor Cell Implantation:
-
A suspension of human ACC cells (e.g., SJ-ACC3) is mixed with Matrigel and implanted subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
-
Drug Administration:
-
The SF-1 antagonist (e.g., OR-449) is administered to the treatment group, typically via oral gavage, at a specific dose and frequency (e.g., 30 mg/kg daily). The control group receives a vehicle solution.
-
-
Tumor Measurement:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Endpoint and Analysis:
-
The study is continued for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a certain size.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
-
Tumor tissue can be further analyzed for changes in gene expression of SF-1 target genes.
-
The following diagram provides a workflow for the preclinical evaluation of an SF-1 antagonist.
Conclusion and Future Directions
SF-1 antagonists represent a promising therapeutic strategy for a variety of diseases, particularly adrenocortical carcinoma and other hormone-dependent cancers. The continued development of potent and selective SF-1 inhibitors, such as those from the isoquinolinone class, holds significant potential for providing targeted and effective treatments. Future research will likely focus on elucidating the precise molecular interactions between these antagonists and the SF-1 ligand-binding domain, optimizing their pharmacokinetic properties, and exploring their efficacy in a broader range of clinical indications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of SF-1 antagonism into clinical reality.
References
- 1. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inverse agonist activity of steroidogenic factor SF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Antagonists for Steroidogenic Factor-1: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of novel small molecule antagonists for Steroidogenic Factor-1 (SF-1). SF-1, a nuclear receptor critical in the development and function of adrenal and gonadal tissues, has emerged as a promising therapeutic target for various pathologies, including adrenocortical carcinoma.[1] This document outlines the core methodologies, from high-throughput screening to lead compound validation, and presents key data on recently identified SF-1 antagonists.
Core Strategy: From High-Throughput Screening to Validated Hits
The discovery of potent and selective SF-1 antagonists typically follows a multi-step workflow designed to efficiently screen large chemical libraries and subsequently characterize the most promising candidates. This process, from initial screening to downstream validation, is crucial for identifying compounds with therapeutic potential.
SF-1 Signaling Pathway
SF-1 is a key regulator of steroidogenesis, controlling the transcription of genes essential for hormone production.[2][3] Its activity is modulated by various signaling pathways, including the PKA and Wnt pathways, which can influence its transcriptional output.[4] Understanding this intricate network is vital for the development of targeted therapies.
Identified Novel SF-1 Antagonist Small Molecules
Several promising small molecule antagonists of SF-1 have been identified through high-throughput screening campaigns. These compounds exhibit potent inhibition of SF-1 activity across various assays.
| Compound Name | Compound Class | IC50 (Transactivation Assay) | IC50 (FRET Assay) | Reference |
| SID7969543 | Isoquinolinone | 760 nM | Not Reported | [5] |
| SID7970631 | Isoquinolinone | 260 nM | Not Reported | |
| OR-449 | Not Disclosed | 15-20 nM | Not Reported | |
| OR-907S | Not Disclosed | 22 nM | Not Reported | |
| AC-45594 | Alkyloxyphenol | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the identification and validation of SF-1 antagonists are provided below.
Cell-Based SF-1 Transactivation Assay
This assay is a primary screening method to identify compounds that inhibit the transcriptional activity of SF-1.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing SF-1 response elements. In the presence of active SF-1, the reporter gene is transcribed, leading to a measurable signal. Antagonists will inhibit this process, resulting in a decreased signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., CHO-K1, HEK293) in appropriate media.
-
Co-transfect cells with an expression vector for SF-1 and a reporter plasmid containing SF-1 response elements upstream of a luciferase gene.
-
Plate the transfected cells into 384-well or 1536-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Add the small molecule compounds from the chemical library to the cells at a final concentration of 10 µM.
-
Include appropriate controls: DMSO (vehicle control) and a known inhibitor if available.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Add a luciferase substrate solution to the wells.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percent inhibition for each compound.
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
TR-FRET Coactivator Recruitment Assay
This biochemical assay provides a direct measure of a compound's ability to disrupt the interaction between SF-1 and its coactivators.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the proximity of a fluorescently labeled SF-1 protein and a fluorescently labeled coactivator peptide. When the two are in close proximity, FRET occurs. Antagonists that disrupt this interaction will lead to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution containing a GST-tagged SF-1 ligand-binding domain (LBD).
-
Prepare a solution of a terbium-labeled anti-GST antibody (donor fluorophore).
-
Prepare a solution of a fluorescein-labeled coactivator peptide (acceptor fluorophore).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the GST-SF-1-LBD to the wells and incubate briefly.
-
Add a pre-mixed solution of the terbium-anti-GST antibody and the fluorescein-coactivator peptide.
-
Incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the ratio against the compound concentration to determine the IC50 value.
-
EdU Cell Proliferation Assay
This assay assesses the effect of SF-1 antagonists on the proliferation of cancer cell lines that are dependent on SF-1 activity.
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during cell proliferation. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescent azide, allowing for the quantification of proliferating cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate SF-1 dependent cells (e.g., SJ-ACC3) in a 96-well plate.
-
Treat the cells with various concentrations of the SF-1 antagonist for a designated period (e.g., 72 hours).
-
-
EdU Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst.
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
-
Imaging and Analysis:
-
Counterstain the nuclei with a DNA stain (e.g., Hoechst 33342).
-
Image the cells using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of EdU-positive cells to determine the effect of the antagonist on cell proliferation.
-
Logical Progression of Validation
The validation of a potential SF-1 antagonist follows a logical sequence of experiments to build a comprehensive profile of its activity and selectivity.
This technical guide provides a foundational framework for the identification and characterization of novel SF-1 antagonist small molecules. The methodologies and data presented herein are intended to aid researchers in the development of new therapeutic agents targeting SF-1-driven diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
The Impact of SF-1 Antagonist-1 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function.[1][2] It plays a pivotal role in the development of the adrenal glands and gonads, and in controlling the expression of genes essential for steroid hormone production.[1][3] Given its critical role, SF-1 has emerged as a significant therapeutic target for a range of conditions, including hormone-dependent cancers like adrenocortical carcinoma (ACC) and metabolic disorders.[4] SF-1 antagonists are a class of small molecules designed to inhibit the transcriptional activity of SF-1, thereby modulating the expression of its target genes and offering a promising avenue for targeted therapy. This technical guide provides an in-depth overview of the effects of SF-1 antagonist-1 on gene expression, detailing the underlying signaling pathways, experimental methodologies for its study, and a summary of its impact on key target genes.
Mechanism of Action and Signaling Pathway
SF-1 antagonists function by binding to the SF-1 receptor, which prevents its interaction with DNA and subsequent transcriptional activation of target genes. These inhibitors can act through various mechanisms, including competitive antagonism at the ligand-binding domain or by inducing conformational changes that impair receptor function. The primary consequence of SF-1 antagonism is the downregulation of genes involved in steroidogenesis and cell proliferation, pathways that are often dysregulated in pathologies like ACC.
The signaling pathway of SF-1 is complex and integrated with other cellular signaling cascades. The cAMP/PKA pathway, for instance, is intimately linked with SF-1's regulation of steroidogenic genes. The activity of SF-1 itself can be modulated by post-translational modifications such as phosphorylation. By inhibiting SF-1, antagonists effectively block these downstream transcriptional events.
Caption: SF-1 signaling and antagonist inhibition pathway.
Quantitative Effects on Gene Expression
The administration of SF-1 antagonists, such as OR-449 and its related compound OR-907S, has been shown to significantly alter the gene expression profile in cancer cells, particularly in adrenocortical carcinoma models. RNA sequencing and quantitative PCR (qPCR) analyses have identified a number of SF-1 responsive genes that are either up- or down-regulated following antagonist treatment. Below is a summary of the observed changes in the expression of key SF-1 target genes.
| Gene | Function | Cell/Model System | Treatment | Fold Change | Reference |
| Down-regulated Genes | |||||
| CYP17A1 | Key steroidogenic enzyme | SJ-ACC3 cells | OR-907S (1 µM) | Dose-dependent decrease | |
| FATE1 | Cancer/testis antigen, apoptosis | SJ-ACC3 cells | OR-907S (1 µM) | Dose-dependent decrease | |
| PAPSS2 | Sulfation pathway | SW1939 & SJ-ACC3 PDX | OR-449 | 2.3-fold (SW1939), 1.6-fold (SJ-ACC3) | |
| SULT2A1 | Sulfation pathway | SW1939 & SJ-ACC3 PDX | OR-449 | 1.2-fold (SW1939), 5-fold (SJ-ACC3) | |
| CYP21A2 | Steroidogenic enzyme | H295R cells | Isoquinolinone inverse agonist | Significant decrease | |
| Up-regulated Genes | |||||
| Multiple Genes | Extracellular matrix organization, EMT | SJ-ACC3 cells | OR-907S (1 µM) | Upregulated (pathway analysis) |
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effect of this compound on gene expression.
Cell Culture and Treatment
This protocol is based on methods used for the H295R and SJ-ACC3 adrenocortical carcinoma cell lines.
-
Cell Lines: Human H295R or SJ-ACC3 cells.
-
Culture Medium: For H295R cells, use DMEM/F12 supplemented with 5% cosmic serum and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., OR-449) in a suitable solvent (e.g., DMSO).
-
Dilute the antagonist to the desired final concentrations in fresh culture medium. A vehicle control (medium with the same concentration of solvent) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the antagonist or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
RNA Isolation and Purification
-
Objective: To extract total RNA from treated and control cells.
-
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Chloroform.
-
Isopropyl alcohol.
-
75% Ethanol (prepared with DEPC-treated water).
-
Nuclease-free water.
-
-
Procedure (using TRIzol):
-
Lyse the cells directly in the culture dish by adding 1 ml of TRIzol reagent per 10 cm² of culture area.
-
Homogenize the lysate by passing it several times through a pipette.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet once with 1 ml of 75% ethanol.
-
Briefly air-dry the pellet and resuspend in nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription and Quantitative PCR (RT-qPCR)
-
Objective: To quantify the expression levels of specific target genes.
-
Materials:
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).
-
dNTPs.
-
Random primers or oligo(dT) primers.
-
RNase inhibitor.
-
qPCR master mix (containing SYBR Green or TaqMan probes).
-
Gene-specific forward and reverse primers.
-
qPCR instrument.
-
-
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1-2 µg of total RNA, primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix (containing buffer, dNTPs, RNase inhibitor, and reverse transcriptase).
-
Incubate at 37-42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for investigating the effects of an SF-1 antagonist on gene expression.
Caption: Experimental workflow for gene expression analysis.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by SF-1 activity. Its mechanism of action, centered on the inhibition of SF-1's transcriptional function, leads to significant alterations in the expression of genes involved in critical cellular processes such as steroidogenesis and proliferation. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these effects, which is essential for the development of novel and effective targeted therapies. The ongoing research into compounds like OR-449 highlights the potential of SF-1 antagonism in the treatment of adrenocortical carcinoma and other related disorders.
References
The Therapeutic Potential of Steroidogenic Factor-1 (SF-1) Antagonists in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis with a significant unmet medical need for novel therapeutic interventions. Steroidogenic Factor-1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, has emerged as a promising therapeutic target.[1] Traditionally known as a master regulator of steroidogenesis and endocrine development, recent evidence has illuminated its critical role in central and peripheral metabolic processes.[2][3][4] SF-1 is highly expressed in the ventromedial hypothalamus (VMH), a key brain region for energy homeostasis, as well as in pancreatic β-cells, where it modulates insulin secretion.[3] This technical guide provides an in-depth overview of the therapeutic potential of SF-1 antagonists in metabolic disorders, summarizing preclinical data, detailing key experimental protocols, and visualizing the complex signaling pathways involved.
SF-1 in Metabolic Regulation
SF-1's role in metabolism is multifaceted, extending beyond its classical functions in steroid hormone production.
Central Regulation of Energy Homeostasis
In the central nervous system, SF-1 is predominantly expressed in the VMH, a nucleus integral to the regulation of energy expenditure, glucose sensing, and appetite. SF-1-expressing neurons in the VMH are involved in leptin and insulin signaling pathways that control systemic metabolism. Preclinical studies using genetic models have demonstrated that the deletion of SF-1 in the VMH leads to an obese phenotype, particularly under a high-fat diet, characterized by reduced energy expenditure and impaired glucose tolerance. Conversely, activation of SF-1 neurons can increase energy expenditure and improve insulin sensitivity, highlighting the potential of modulating SF-1 activity to combat obesity.
Peripheral Glucose Homeostasis
Recent studies have identified SF-1 expression in pancreatic β-cells, where it plays a crucial role in glucose-stimulated insulin secretion (GSIS). In rodent models of diet-induced obesity, SF-1 expression in β-cells is upregulated, suggesting a compensatory mechanism to enhance insulin secretion in response to insulin resistance. Overexpression of SF-1 in β-cells potentiates GSIS by improving mitochondrial ATP production, a key step in the insulin secretion pathway. This suggests that SF-1 antagonists could potentially modulate insulin secretion, a therapeutic consideration that requires careful evaluation in the context of different metabolic disease states.
Role in Adipose Tissue
While less characterized than its role in the hypothalamus and pancreas, SF-1 may also influence adipose tissue biology. SF-1 expressing neurons in the VMH have been shown to control inflammation in fat depots associated with high-fat diet-induced obesity. Furthermore, SF-1 is known to regulate the expression of genes involved in lipid metabolism, such as Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), which are involved in the conversion of cholesterol to pregnenolone, a precursor for steroid hormones that can influence adipocyte function. The direct effects of SF-1 antagonists on adipogenesis and lipolysis are an active area of investigation.
SF-1 Antagonists: Preclinical Data
The development of small molecule antagonists targeting SF-1 is an emerging field. While much of the initial focus has been on adrenocortical carcinoma due to SF-1's role in adrenal tumorigenesis, the metabolic implications are significant.
Identified SF-1 Antagonists
Several classes of SF-1 antagonists have been identified, including isoquinolinone-based compounds and proprietary molecules from pharmaceutical companies. Orphagen Pharmaceuticals has developed OR-449, a potent and selective SF-1 antagonist that has been evaluated in preclinical cancer models.
Quantitative In Vitro Data
High-throughput screening and subsequent optimization have yielded SF-1 antagonists with nanomolar potency. The table below summarizes publicly available in vitro data for representative SF-1 antagonists.
| Compound Class | Antagonist Example | Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| Isoquinolinone | SID7969543 | Transactivation | CHO | Full-length SF-1 | 30 | |
| Isoquinolinone | SID7970631 | Transactivation | CHO | Full-length SF-1 | 16 | |
| Proprietary | OR-449 | Transcriptional | CHO | SF-1 | 15-20 | |
| Proprietary | OR-907S | DNA Synthesis | SJ-ACC3 | SF-1+ cells | 500-600 |
Quantitative In Vivo Data
To date, in vivo efficacy data for SF-1 antagonists in metabolic disorder models are limited in the public domain. The majority of available data for compounds like OR-449 comes from preclinical studies in adrenocortical carcinoma (ACC) patient-derived xenograft (PDX) models. These studies, however, provide valuable information on dosing, safety, and target engagement.
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| OR-449 | SJ-ACC3 (ACC PDX) Mouse | 30 mg/kg, oral, daily for 28 days | Tumor Growth | Complete blockage of tumor growth | |
| OR-449 | SW1939 (ACC PDX) Mouse | 10, 30, or 100 mg/kg, oral, daily for 24 days | Tumor Growth | Inhibition of tumor growth | |
| OR-689 | R2C (Leydig cell tumor) Xenograft Mouse | 60 and 100 mg/kg, oral | Tumor Growth | Blocked tumor growth |
While not direct measures of metabolic improvement, the effects on tumor growth at these doses demonstrate target engagement and provide a starting point for designing efficacy studies in metabolic disease models.
Pharmacokinetic Data
Pharmacokinetic studies are crucial for the development of SF-1 antagonists. The following table summarizes available pharmacokinetic parameters for representative compounds in preclinical species.
| Compound | Species | Dose & Route | Cmax | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| S-1 (SARM) | Rat | 10 mg/kg, oral | 1.8 µg/mL | 6.4 | 5.2 | ~60 | |
| S-1 (SARM) | Rat | 10 mg/kg, IV | - | - | 4.9 | - | |
| OR-449 | Mouse, Rat, Dog | oral | - | - | >9 | >20 |
Note: Data for S-1, a Selective Androgen Receptor Modulator, is included to provide an example of pharmacokinetic parameters in rodents for a small molecule targeting a nuclear receptor.
Key Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of SF-1 antagonists. This section provides detailed methodologies for key in vitro and in vivo assays.
Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the SF-1 ligand-binding domain (LBD).
Objective: To determine the IC50 and subsequently the Ki of a test compound for SF-1.
Materials:
-
Purified recombinant human SF-1 LBD (tagged, e.g., His-tag or GST-tag)
-
Radiolabeled ligand with known affinity for SF-1 (e.g., [3H]-labeled phospholipid or a synthetic agonist)
-
Test compounds (SF-1 antagonists)
-
Scintillation proximity assay (SPA) beads (e.g., copper-coated YSi beads for His-tagged protein)
-
Assay buffer: 50 mM MOPS (pH 7.4), 50 mM NaCl, 10 mM DTT, 0.1% BSA
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Protein Immobilization: Incubate the purified His-tagged SF-1 LBD with SPA beads in the assay buffer to allow for binding of the protein to the beads.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd)
-
Serial dilutions of the test compound (antagonist) or vehicle control.
-
The SF-1 LBD-coated SPA beads.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 1-4 hours), with gentle agitation.
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
GAL4-SF-1 Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of SF-1.
Objective: To determine the functional antagonist activity of a test compound on SF-1-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or CHO-K1)
-
Expression plasmid for a GAL4 DNA-binding domain (DBD) fused to the SF-1 LBD (GAL4-SF-1 LBD).
-
Reporter plasmid containing multiple GAL4 upstream activating sequences (UAS) driving a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro]).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium and reagents.
-
Test compounds (SF-1 antagonists).
-
Luciferase assay system (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-SF-1 LBD expression plasmid, the GAL4-UAS-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. If SF-1 has low basal activity in the chosen cell line, a synthetic SF-1 agonist may be added to stimulate a response that can then be antagonized.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
This in vivo model is the gold standard for evaluating the anti-obesity and metabolic effects of therapeutic candidates.
Objective: To assess the in vivo efficacy of an SF-1 antagonist on body weight, glucose tolerance, insulin sensitivity, and lipid profiles in a model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (typically 6-8 weeks old at the start of the diet).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Control low-fat diet (LFD; e.g., 10% kcal from fat).
-
Test compound (SF-1 antagonist) formulated for oral gavage.
-
Vehicle control.
-
Equipment for metabolic phenotyping: metabolic cages, glucose meter, insulin ELISA kit, etc.
Procedure:
-
Induction of Obesity: Feed the mice an HFD ad libitum for 8-12 weeks. A control group is fed an LFD. Monitor body weight weekly.
-
Grouping and Treatment: Once the HFD-fed mice have developed a significantly obese phenotype compared to the LFD controls, randomize them into treatment groups (e.g., vehicle control, SF-1 antagonist at various doses).
-
Dosing: Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Body Composition: Measure fat and lean mass using techniques like DEXA or qNMR at the beginning and end of the treatment period.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform after an overnight fast. Administer a glucose bolus (i.p. or oral) and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 min).
-
Insulin Tolerance Test (ITT): Perform after a short fast (e.g., 4-6 hours). Administer an insulin bolus (i.p.) and measure blood glucose at various time points.
-
Plasma Analysis: At the end of the study, collect blood to measure plasma levels of insulin, triglycerides, cholesterol, and other relevant biomarkers.
-
-
Data Analysis: Compare the changes in body weight, food intake, body composition, glucose and insulin tolerance, and plasma lipid levels between the vehicle- and antagonist-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline for SF-1 antagonists.
SF-1 Signaling in Metabolic Tissues
The following diagrams illustrate the key signaling pathways involving SF-1 in the ventromedial hypothalamus and pancreatic β-cells.
Experimental and Drug Discovery Workflows
The following diagrams outline a typical workflow for the discovery and preclinical evaluation of SF-1 antagonists for metabolic disorders.
Future Directions and Conclusion
The antagonism of SF-1 presents a novel and promising strategy for the treatment of metabolic disorders. The central role of SF-1 in regulating energy expenditure through the VMH, coupled with its emerging function in modulating insulin secretion from pancreatic β-cells, positions it as a key node in metabolic control. While the preclinical development of SF-1 antagonists is still in its early stages, with much of the current focus on oncology, the therapeutic potential in metabolic disease is clear.
Future research should focus on:
-
Efficacy in Metabolic Models: Conducting comprehensive in vivo studies of SF-1 antagonists in diet-induced and genetic models of obesity and diabetes to generate robust quantitative data on their effects on body weight, glucose homeostasis, and lipid metabolism.
-
Tissue-Specific Effects: Elucidating the precise roles of SF-1 in adipose tissue and the liver to fully understand the systemic metabolic consequences of SF-1 antagonism.
-
Safety and Selectivity: Continued development of highly selective SF-1 antagonists and thorough evaluation of their long-term safety profiles, particularly concerning steroidogenesis and reproductive function.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic factor 1 protects mice from obesity-induced glucose intolerance via improving glucose-stimulated insulin secretion by beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Reproductive Health Research: A Technical Guide to SF-1 Antagonist-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function, playing a pivotal role in the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its intricate involvement in steroidogenesis and the development of reproductive tissues makes it a compelling target for therapeutic intervention in a variety of reproductive health disorders. This technical guide provides an in-depth overview of SF-1 antagonist-1, a class of molecules designed to modulate SF-1 activity, for researchers in reproductive health. We will delve into the core mechanisms of SF-1, the function of its antagonists, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
Introduction to Steroidogenic Factor 1 (SF-1)
SF-1 is a transcription factor that is essential for the development and function of the adrenal glands and gonads.[2] It regulates the expression of a wide array of genes involved in sexual differentiation, steroid hormone production, and reproduction. SF-1 is expressed in the pituitary gland, testes, ovaries, and adrenal glands, where it controls the transcription of genes crucial for steroidogenesis. Deficiencies in SF-1 can lead to adrenal failure, disorders of sex development, and infertility. Conversely, overexpression of SF-1 has been implicated in adrenocortical tumors.
The transcriptional activity of SF-1 is complex and can be modulated by various co-factors and signaling pathways. It binds to specific DNA sequences known as hormone response elements in the promoter regions of its target genes, thereby initiating or suppressing gene transcription.
The Role of SF-1 in the Hypothalamic-Pituitary-Gonadal (HPG) Axis
SF-1 is a critical component of the HPG axis, which governs reproduction. Its expression and activity are tightly regulated at all levels of this axis:
-
Hypothalamus: SF-1 is expressed in the ventromedial hypothalamus (VMH), a region crucial for the regulation of reproductive behavior.
-
Pituitary Gland: In the pituitary, SF-1 regulates the expression of gonadotropin-releasing hormone (GnRH) receptor and the beta-subunits of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Gonads (Ovaries and Testes): In the gonads, SF-1 is essential for the differentiation of steroidogenic cells and the production of sex steroids, such as estrogen, progesterone, and testosterone. It controls the expression of key steroidogenic enzymes, including those in the cytochrome P450 family.
This compound: Mechanism of Action
SF-1 antagonists are small molecules designed to inhibit the transcriptional activity of SF-1. Their primary mechanism of action involves binding to the ligand-binding domain of the SF-1 protein, which prevents its interaction with DNA and subsequent gene transcription. This inhibition can lead to a decrease in the production of steroid hormones.
Some SF-1 inhibitors may act as competitive antagonists, directly competing with potential endogenous ligands for the binding site. Others might induce conformational changes in the receptor that impair its function. The development of potent and selective SF-1 antagonists, such as OR-449, has provided valuable tools for studying the physiological roles of SF-1 and for exploring its therapeutic potential.
Data Presentation: Quantitative Analysis of SF-1 Antagonists
The following table summarizes key quantitative data for select SF-1 antagonists, providing a comparative overview of their potency and activity.
| Compound Name | Assay Type | Cell Line | IC50 (nM) | Target | Reference |
| OR-449 | SF-1 Transcriptional Activity | CHO | 15-20 | SF-1 | |
| OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | SF-1 | |
| SID7969543 | SF-1 Transactivation | CHO-K1 | 760 | SF-1 | |
| SID7970631 | SF-1 Transactivation | CHO-K1 | 260 | SF-1 | |
| SID7969543 | SFRE/SF-1 Activity | HEK 293T | 30 | SF-1 | |
| SID7970631 | SFRE/SF-1 Activity | HEK 293T | 16 | SF-1 |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SF-1 antagonists.
SF-1 Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of SF-1.
Materials:
-
HEK293T cells
-
Expression plasmid for a Gal4 DNA-binding domain fused to the SF-1 ligand-binding domain (pFA-CMV-SF-1-LBD)
-
Luciferase reporter plasmid containing Gal4 upstream activation sequences (pFR-Luc)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the pFA-CMV-SF-1-LBD, pFR-Luc, and pRL-SV40 plasmids and the transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SF-1 antagonist.
-
Add the antagonist solutions to the transfected cells and incubate for 14-16 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the IC50 value of the antagonist.
Cell Proliferation Assay (EdU Incorporation Assay)
This assay measures the effect of an SF-1 antagonist on DNA synthesis and cell proliferation.
Materials:
-
Adrenocortical carcinoma (ACC) cell line expressing SF-1 (e.g., H295R or SJ-ACC3)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixation and permeabilization buffers
-
Click-iT® reaction cocktail containing a fluorescent azide
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed ACC cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the SF-1 antagonist for a desired period (e.g., 5 days).
-
EdU Labeling: Add EdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100) to allow entry of the detection reagents.
-
-
EdU Detection: Add the Click-iT® reaction cocktail to the cells and incubate in the dark. The fluorescent azide will covalently bind to the incorporated EdU.
-
Nuclear Staining and Imaging: Stain the cell nuclei with a counterstain like DAPI. Image the cells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment group.
In Vivo Xenograft Model for Adrenocortical Carcinoma
This model is used to evaluate the in vivo efficacy of an SF-1 antagonist in a tumor-bearing animal.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Adrenocortical carcinoma cells (e.g., H295R or patient-derived xenograft cells like SJ-ACC3)
-
Matrigel or similar basement membrane matrix
-
SF-1 antagonist formulation for oral or parenteral administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest ACC cells and resuspend them in a mixture of cell culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size, measure their dimensions with calipers every few days to calculate tumor volume.
-
-
Antagonist Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the SF-1 antagonist to the treatment group according to the desired dosing schedule and route (e.g., daily oral gavage). The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the SF-1 antagonist.
Visualizations
Signaling Pathway
Caption: SF-1 signaling in the HPG axis and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of an SF-1 antagonist.
Conclusion
This compound represents a promising class of molecules for the investigation and potential treatment of various reproductive health disorders. By specifically targeting the master regulator of steroidogenesis and gonadal development, these antagonists offer a powerful tool for researchers. The detailed protocols and compiled data in this guide are intended to facilitate the design and execution of robust preclinical studies, ultimately accelerating the translation of basic research into novel therapeutic strategies for conditions ranging from endocrine cancers to infertility.
References
Structure-Activity Relationship of Steroidogenic Factor-1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a pivotal transcription factor essential for the development and function of the adrenal glands and gonads. It plays a critical role in regulating the expression of genes involved in steroidogenesis, reproduction, and sex determination. Due to its established role as a master regulator in these processes and its linkage to the pathogenesis of diseases such as adrenocortical carcinoma (ACC), SF-1 has emerged as a significant therapeutic target. The development of small molecule antagonists that can modulate the constitutive activity of SF-1 is an area of intense research. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of known SF-1 antagonists, details of key experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.
Key Signaling Pathways Involving SF-1
SF-1 activity is modulated by several upstream signaling pathways that influence its transcriptional output through post-translational modifications, primarily phosphorylation. Understanding these pathways is crucial for contextualizing the mechanism of action of SF-1 antagonists.
Caption: Upstream signaling cascades modulating SF-1 transcriptional activity.
Structure-Activity Relationship of Non-Steroidal SF-1 Antagonists
The discovery of non-steroidal antagonists and inverse agonists for SF-1 has been a significant advancement in the field. These compounds typically target the ligand-binding domain of SF-1, inhibiting its constitutive transcriptional activity. The SAR for these molecules, while not exhaustively detailed in publicly accessible literature, can be summarized based on the key identified scaffolds: alkyloxyphenols and isoquinolinones.
Quantitative Data Summary of Key SF-1 Antagonists
The following table summarizes the biological activity of representative SF-1 antagonists identified through high-throughput screening and initial medicinal chemistry efforts.
| Compound ID | Chemical Scaffold | Assay Type | Cell Line/System | Potency (IC₅₀) | Reference |
| AC-45594 | 4-(Heptyloxy)phenol | R-SAT (Inverse Agonist) | NIH/3T3 | 50 - 100 nM | [1] |
| SID7969543 | Isoquinolinone | Gal4DBD-SF-1LBD Luciferase Reporter | CHO-K1 | 760 ± 102 nM | [2] |
| SID7970631 | Isoquinolinone | Gal4DBD-SF-1LBD Luciferase Reporter | CHO-K1 | 255 ± 63 nM | [2] |
| OR-449 | Not Disclosed | SF-1 Luciferase Reporter | CHO | 15 - 20 nM | [3] |
| OR-449 | Not Disclosed | DNA Synthesis Inhibition (EdU) | R2C (rat Leydig) | ~68 nM | [3] |
| OR-907S | Not Disclosed | SF-1 Luciferase Reporter | CHO | ~22 nM | |
| OR-907S | Not Disclosed | DNA Synthesis Inhibition (EdU) | R2C (rat Leydig) | ~74 nM |
Key SAR Observations:
-
Alkyloxyphenol Scaffold (AC-45594): For this class, the length of the alkyl chain is a critical determinant of potency. A heptyloxy chain was found to be optimal for inverse agonist activity at SF-1. These compounds were reported to be selective, showing no activity at other nuclear receptors like estrogen receptors (ERα, ERβ), LRH-1, or ROR family members.
-
Isoquinolinone Scaffold (SID7969543, SID7970631): These compounds were identified through ultra-high-throughput screening and represent a distinct chemical class of SF-1 inhibitors. The data suggests that substitutions on the isoquinolinone core can significantly impact potency, as evidenced by the difference in IC₅₀ values between SID7969543 and SID7970631. Further medicinal chemistry efforts on this scaffold have been indicated to be ongoing.
-
OR-449 and Related Compounds: While the specific structures are not public, these antagonists are highly potent, with IC₅₀ values in the low nanomolar range in transcriptional assays. Importantly, their activity in cell-based proliferation assays (e.g., in R2C Leydig tumor cells) correlates well with their transcriptional inhibition, providing a robust link between target engagement and cellular phenotype.
Experimental Protocols and Workflows
The evaluation of SF-1 antagonists relies on a tiered approach, starting from high-throughput screening using reporter gene assays, followed by secondary assays to confirm mechanism and cellular activity, and finally in vivo models.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of SF-1 antagonists.
Caption: A representative workflow for SF-1 antagonist drug discovery.
Key Experimental Methodologies
Detailed, step-by-step protocols for proprietary assays like R-SAT® are not fully available in the public domain. However, based on published literature, the principles and general procedures for key assays can be described.
1. SF-1 Transcriptional Reporter Assay (Luciferase-based)
This is the primary assay for identifying and characterizing SF-1 modulators. It measures the ability of a compound to inhibit the constitutive transcriptional activity of SF-1.
-
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple SF-1 response elements (SFREs). An expression plasmid for SF-1 (often a chimera of the SF-1 ligand-binding domain fused to a Gal4 DNA-binding domain, used with a UAS-luciferase reporter) is co-transfected into a suitable host cell line (e.g., CHO-K1, HEK293). In the absence of an antagonist, SF-1 constitutively activates the transcription of the luciferase gene. Antagonists bind to SF-1 and reduce this signal.
-
General Protocol:
-
Cell Culture & Transfection: Plate CHO-K1 or HEK293 cells in 96-well plates. Co-transfect the cells with the SF-1 expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period (e.g., 4-6 hours) to allow for plasmid expression, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 16-24 hours).
-
Cell Lysis: Remove the medium and lyse the cells using a commercial lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal (e.g., to a co-transfected Renilla luciferase control for transfection efficiency). Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Receptor Selection and Amplification Technology (R-SAT®)
R-SAT® is a functional, cell-based assay used to identify ligands for receptors by linking receptor activation to cell proliferation. For constitutively active receptors like SF-1, it is used to screen for inverse agonists.
-
Principle: The assay links the activation of a target receptor (SF-1) to a growth-promoting signaling pathway in a fibroblast cell line (e.g., NIH/3T3). When SF-1 is expressed, its constitutive activity drives cell proliferation. An inverse agonist will inhibit this receptor-driven proliferation, causing a measurable decrease in cell growth or a fluorescent reporter signal.
-
General Protocol (as inferred from literature):
-
Transfection: NIH/3T3 cells are transiently transfected with an expression vector for human SF-1. For screening inverse agonists, high amounts of the SF-1 DNA are used to maximize the constitutive activity signal.
-
Compound Addition: The transfected cells are plated and treated with library compounds.
-
Incubation & Selection: Cells are incubated for several days. Cells with high SF-1 activity proliferate, while cells where SF-1 activity is inhibited by an inverse agonist will show reduced proliferation.
-
Signal Readout: The assay endpoint is measured, often using a fluorescent reporter protein whose expression is tied to cell number. A decrease in fluorescence indicates the presence of an inverse agonist.
-
Data Analysis: The reduction in signal relative to a vehicle control is quantified to determine the potency (IC₅₀) of the inverse agonist.
-
3. Cell Proliferation / DNA Synthesis Assay (e.g., EdU Incorporation)
This assay assesses the functional consequence of SF-1 inhibition in cancer cell lines where SF-1 is a known driver of proliferation, such as the R2C rat Leydig tumor cell line or patient-derived xenograft (PDX) cultures like SJ-ACC3.
-
Principle: The assay measures the rate of new DNA synthesis, a hallmark of cell proliferation. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. Incorporated EdU can be detected via a copper-catalyzed "click" chemistry reaction with a fluorescently labeled azide, allowing for quantification by high-content imaging or flow cytometry.
-
General Protocol:
-
Cell Culture: Plate R2C or dissociated SJ-ACC3 cells and allow them to adhere.
-
Compound Treatment: Treat the cells with SF-1 antagonists at various concentrations for a prolonged period (e.g., 48-72 hours) to allow for effects on the cell cycle.
-
EdU Labeling: Add EdU to the cell culture medium for a short period (e.g., 2-4 hours) to label cells undergoing DNA synthesis.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative and then permeabilize them with a detergent-based buffer.
-
EdU Detection: Add the click-chemistry reaction cocktail containing the fluorescent azide to the cells.
-
Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., Hoechst). Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-stained nuclei). Determine the IC₅₀ for the inhibition of DNA synthesis.
-
Conclusion
The development of potent and selective non-steroidal antagonists for SF-1 represents a promising therapeutic strategy, particularly for adrenocortical carcinoma. The current understanding of SAR is primarily based on two main chemical scaffolds: 4-(alkoxy)phenols and isoquinolinones, with additional potent but structurally undisclosed compounds also reported. The progression of these molecules from high-throughput screening hits to preclinical candidates has been enabled by a suite of robust in vitro assays, including transcriptional reporter, cell proliferation, and target gene expression analyses. Future work in this field will likely focus on expanding the chemical diversity of SF-1 antagonists, elucidating the structural basis of their interaction with the SF-1 ligand-binding domain, and further optimizing their drug-like properties for clinical development.
References
The Chemical Synthesis of Novel Steroidogenic Factor-1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor-1 (SF-1), a member of the nuclear receptor superfamily encoded by the NR5A1 gene, is a critical regulator of endocrine function and development.[1] It plays a pivotal role in the development of the adrenal glands and gonads, sex determination, and the regulation of steroidogenesis.[1][2][3] Given its central role in these processes, SF-1 has emerged as a promising therapeutic target for a range of conditions, including hormone-dependent cancers like metastatic prostate cancer, and metabolic disorders.[1] The discovery of small molecule inhibitors of SF-1 represents a significant advancement in the ability to pharmacologically modulate this historically challenging "orphan" nuclear receptor.
This technical guide provides a comprehensive overview of the chemical synthesis, biological evaluation, and structure-activity relationships of a novel class of isoquinolinone-based SF-1 inhibitors. These compounds were identified through high-throughput screening and subsequently optimized to yield potent and selective antagonists of SF-1 activity. Detailed experimental protocols for both the chemical synthesis and the key biological assays are provided to enable researchers to further explore and build upon this promising chemical scaffold.
SF-1 Signaling Pathway
SF-1 functions as a transcription factor, binding to specific DNA response elements to regulate the expression of target genes. Its activity is modulated by a variety of upstream signaling pathways, including the cAMP/PKA, Wnt, and MAPK pathways. Upon activation, SF-1 controls the transcription of numerous genes involved in steroid hormone biosynthesis, such as those encoding for cytochrome P450 enzymes. The development of inhibitors that can interfere with this signaling cascade offers a direct mechanism for modulating steroid production.
Caption: SF-1 Signaling and Point of Inhibition.
Chemical Synthesis of Isoquinolinone-Based SF-1 Inhibitors
A series of potent isoquinolinone-based SF-1 inhibitors were developed from initial high-throughput screening hits. Three distinct synthetic routes were established to enable extensive structure-activity relationship (SAR) studies. A representative synthetic scheme is detailed below, culminating in the synthesis of advanced analogs with improved potency and selectivity.
Synthetic Scheme: Route to Substituted Isoquinolinones
The synthesis commences with the alkylation of 3-hydroxy-2-vinylbenzaldehyde, followed by oxidation to the corresponding carboxylic acid. Standard peptide coupling with a glycinamide derivative yields a diamide intermediate. Ozonolysis and subsequent in-situ cyclization and dehydration afford the core isoquinolinone structure.
Caption: Chemical Synthesis Workflow.
Experimental Protocol: Synthesis of Analog 14
-
Alkylation: To a solution of 3-hydroxy-2-vinylbenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like K2CO3 (1.5 eq). Subsequently, add the desired alkylating agent (e.g., iodobutane, 1.2 eq) and stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkylated aldehyde.
-
Oxidation: Dissolve the alkylated aldehyde (1.0 eq) in a suitable solvent like acetone. Add Jones reagent (CrO3 in H2SO4) dropwise at 0 °C and stir the mixture for a few hours. Quench the reaction with isopropanol and filter the mixture. Concentrate the filtrate and purify the residue to obtain the carboxylic acid.
-
Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in CH2Cl2, add glycinamide hydrochloride (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq). Stir the reaction at room temperature overnight. Wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer and concentrate to give the diamide product.
-
Ozonolysis and Cyclization: Dissolve the diamide (1.0 eq) in a solvent mixture such as CH2Cl2/MeOH. Cool the solution to -78 °C and bubble ozone through it until a blue color persists. Purge the solution with nitrogen or oxygen, and then add a reducing agent like dimethyl sulfide. Allow the reaction to warm to room temperature. The resulting hemiaminal will dehydrate, sometimes requiring mild heating or acidic workup, to yield the final isoquinolinone inhibitor. Purify by column chromatography.
Biological Evaluation and High-Throughput Screening
The identification of the initial isoquinolinone hits was accomplished through an ultra-high-throughput screening (uHTS) campaign of over 64,000 compounds. The primary assay utilized a cell-based luciferase reporter system to monitor the transcriptional activity of SF-1.
Experimental Protocol: SF-1 Luciferase Reporter Assay
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media. For the assay, cells are co-transfected with two plasmids: one encoding a chimeric protein consisting of the yeast Gal4 DNA-binding domain fused to the ligand-binding domain of human SF-1 (pGal4DBD-SF-1LBD), and a second reporter plasmid containing multiple Gal4 response elements upstream of a luciferase gene.
-
Compound Treatment: Following transfection, cells are seeded into 1536-well plates. Test compounds are added to a final concentration of 10 µM. Control wells with DMSO are included for normalization.
-
Luciferase Assay: After an incubation period (e.g., 20 hours), a luciferase substrate reagent (e.g., SteadyLite HTS) is added to each well. The resulting luminescence, which is proportional to the transcriptional activity of the Gal4-SF-1 chimera, is measured using a luminometer.
-
Data Analysis: The inhibitory activity of the compounds is calculated as the percentage decrease in luminescence relative to the DMSO-treated controls. IC50 values are determined from dose-response curves.
Caption: High-Throughput Screening Workflow.
Structure-Activity Relationship (SAR) of Isoquinolinone Inhibitors
Systematic modification of the initial hits, isoquinolinones 1 (SID 7970631) and 2 (SID 7969543), led to a clear understanding of the SAR for this class of inhibitors. Key findings are summarized in the table and diagram below.
Quantitative Data Summary
| Compound | R Group (Amide) | IC50 (µM) | Notes |
| 1 | 1,3-benzodioxole-5-methanamine | 0.26 | HTS Hit |
| 2 | Aniline | 0.76 | HTS Hit |
| 25 | Benzyl | >33 | Loss of activity |
| 28 | 2-Phenylethyl | 0.30 | Potency retained |
| 30 | p-methylphenyl | 0.20-0.33 | Improved potency |
| 31 | p-methoxyphenyl | 0.20-0.33 | Improved potency |
| 32 | p-trifluoromethoxyphenyl | 0.20-0.33 | Improved potency |
| 38 | -C(Me2)CO2Et (ether) | <0.76 | Stereochemistry not critical |
| 40-43 | Modifications to R" spanning isoquinolinone and amide | >33 | Loss of activity |
Note: IC50 values are for the Gal4-SF-1 chimera assay.
SAR Logical Relationships
The SAR studies revealed several key structural requirements for potent SF-1 inhibition. Modifications to the amide portion of the molecule proved to be a fruitful area for optimization, while changes to the core isoquinolinone structure were less tolerated.
Caption: Structure-Activity Relationship Logic.
Specifically, replacing the aniline amide of compound 2 with other substituted anilines, such as p-methylphenyl, p-methoxyphenyl, and p-trifluoromethoxyphenyl, resulted in a three to six-fold improvement in potency. In contrast, replacing the amide unit with simple benzyl amides led to a significant loss of activity. The stereochemistry of the ether substituent on the isoquinolinone core was found not to be critical for activity, and hydrophobicity at this position appears to be important.
Conclusion
The isoquinolinone scaffold represents a validated and promising starting point for the development of novel SF-1 inhibitors. The synthetic routes are versatile, allowing for the exploration of chemical diversity around the core structure. The cell-based reporter assays are robust and suitable for high-throughput screening and lead optimization. The established SAR provides a clear roadmap for the rational design of next-generation SF-1 inhibitors with improved potency, selectivity, and drug-like properties. These chemical probes are invaluable tools for further elucidating the complex biology of SF-1 and for advancing the development of new therapeutics for SF-1-driven diseases.
References
- 1. Synthesis of small molecule inhibitors of the orphan nuclear receptor steroidogenic factor-1 (NR5A1) based on isoquinolinone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries | Springer Nature Experiments [experiments.springernature.com]
Downstream Targets of SF-1 Antagonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function.[1][2] It plays a pivotal role in the development of the adrenal glands and gonads, and in the transcriptional regulation of genes involved in steroidogenesis.[1][2] Given its critical role, aberrant SF-1 activity has been implicated in various pathologies, including adrenocortical carcinoma (ACC). Consequently, antagonists of SF-1 have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of the downstream targets of SF-1 antagonist-1, with a focus on the well-characterized antagonist, OR-449. We present quantitative data on target modulation, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound
The administration of this compound, specifically OR-449, has been shown to significantly alter the expression of downstream target genes and the levels of circulating steroid precursors in preclinical models of adrenocortical carcinoma (ACC). The following tables summarize the key quantitative findings from studies utilizing patient-derived xenograft (PDX) models.
Table 1: Effect of OR-449 on the Expression of Downstream Target Genes in ACC PDX Models
| Gene | Model | Treatment | Fold Change | Reference |
| PAPSS2 | SW1939 | OR-449 (7-day exposure) | 2.3-fold down-regulation | |
| SULT2A1 | SW1939 | OR-449 (7-day exposure) | 1.2-fold down-regulation | |
| PAPSS2 | SJ-ACC3 | OR-449 (7-day exposure) | 1.6-fold down-regulation | |
| SULT2A1 | SJ-ACC3 | OR-449 (7-day exposure) | 5-fold down-regulation | |
| FATE1 | SJ-ACC3 cells | OR-907S (active enantiomer) | Dose-dependent down-regulation | |
| CYP17A1 | SJ-ACC3 cells | OR-907S (active enantiomer) | Dose-dependent down-regulation |
PAPSS2: PAPS Synthase 2; SULT2A1: Sulfotransferase Family 2A Member 1; FATE1: Fetal and Adult Testis Expressed 1; CYP17A1: Cytochrome P450 Family 17 Subfamily A Member 1.
Table 2: Effect of OR-449 on Circulating Steroid Precursors in SW1939 Tumor-Bearing Mice
| Steroid Precursor | Treatment | Fold Suppression | Reference |
| DHEAS | OR-449 (100 mg/kg/day for 24 days) | 12-fold | |
| Pregnenolone sulfate | OR-449 (100 mg/kg/day for 24 days) | 7.6-fold | |
| 17OH-pregnenolone sulfate | OR-449 (100 mg/kg/day for 24 days) | 10.6-fold | |
| Androstenediol-sulfate | OR-449 (100 mg/kg/day for 24 days) | 4.4-fold |
DHEAS: Dehydroepiandrosterone sulfate.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound downstream targets.
Patient-Derived Xenograft (PDX) Model and Drug Administration
Objective: To establish and utilize a preclinical in vivo model to assess the efficacy of an SF-1 antagonist.
Protocol:
-
Animal Model: Utilize immunocompromised mice (e.g., NOD-scid IL2Rγ null).
-
Tumor Implantation: Subcutaneously implant ACC patient-derived tumor cells (e.g., SW1939 or SJ-ACC3) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 500 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer the SF-1 antagonist (e.g., OR-449) or vehicle orally at the specified dose and schedule (e.g., daily for 7 to 28 days).
-
Efficacy Assessment: Monitor tumor volume and animal well-being throughout the study.
-
Sample Collection: At the end of the treatment period, collect tumor tissue and blood samples for downstream analysis.
RNA Sequencing (RNA-seq) Analysis
Objective: To identify and quantify global gene expression changes in response to SF-1 antagonist treatment.
Protocol:
-
RNA Extraction: Isolate total RNA from collected tumor tissues using a standard RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the appropriate reference genome (human for the tumor cells).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the antagonist-treated group compared to the vehicle control group.
-
Western Blotting
Objective: To detect and quantify the protein levels of SF-1 and its downstream targets.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., monoclonal antibody to SF-1, N1665) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine relative protein expression levels.
Immunohistochemistry (IHC)
Objective: To visualize the expression and localization of SF-1 protein within tumor tissues.
Protocol:
-
Tissue Preparation: Fix the collected tumor tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes. This can be heat-induced (e.g., in citrate buffer) or enzymatic.
-
Blocking: Block non-specific antibody binding using a suitable blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against SF-1 (e.g., N1665 antibody) at an optimized dilution.
-
Secondary Antibody and Detection: Use a labeled secondary antibody and a detection system (e.g., HRP-DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging: Examine the slides under a microscope to assess the intensity and localization of SF-1 staining.
Mandatory Visualization
SF-1 Signaling Pathway
The transcriptional activity of SF-1 is regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. Extracellular signals can lead to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates PKA, which can phosphorylate and activate SF-1, leading to the transcription of its target genes.
References
SF-1 Antagonist-1 and Hormone-Dependent Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and steroidogenesis. Its aberrant expression and activity are increasingly implicated in the progression of hormone-dependent cancers, including adrenocortical carcinoma (ACC), prostate cancer, and breast cancer. By driving the expression of genes involved in steroid hormone production and cell proliferation, SF-1 presents a compelling therapeutic target. This technical guide provides a comprehensive overview of the role of SF-1 in hormone-dependent cancer progression and the therapeutic potential of SF-1 antagonists. We present quantitative data on the efficacy of various SF-1 antagonists, detailed protocols for key experimental assays, and visual representations of the core signaling pathways and experimental workflows.
Introduction: The Role of SF-1 in Hormone-Dependent Cancers
Steroidogenic Factor 1 (SF-1) is a transcription factor crucial for the development and function of the adrenal glands and gonads.[1] In the context of cancer, SF-1 has emerged as a key driver of tumor progression, particularly in hormone-dependent malignancies. Its primary oncogenic functions stem from its ability to stimulate the production of steroid hormones that can fuel cancer cell growth and to directly promote cell proliferation.
-
Adrenocortical Carcinoma (ACC): SF-1 is frequently overexpressed in both pediatric and adult ACC, where it is considered a master transcription factor.[2] High SF-1 expression is often associated with a poorer prognosis.
-
Prostate Cancer: In castration-resistant prostate cancer (CRPC), SF-1 can drive the intratumoral production of androgens, contributing to therapy resistance.
-
Breast Cancer: Evidence suggests a crosstalk between SF-1 and estrogen receptor (ER) signaling pathways, indicating a potential role for SF-1 in estrogen-dependent breast cancers.[3]
The development of small molecule antagonists that inhibit SF-1 activity represents a promising therapeutic strategy for these and other hormone-driven cancers.[4] These antagonists can disrupt the production of cancer-promoting steroids and inhibit the proliferative signals driven by SF-1.
Quantitative Data on SF-1 Antagonist Efficacy
The following tables summarize the in vitro and in vivo efficacy of various SF-1 antagonists against different hormone-dependent cancer models.
Table 1: In Vitro Efficacy of SF-1 Antagonists in Adrenocortical Carcinoma Models
| Compound | Cell Line | Assay | IC50 | Reference |
| OR-449 | CHO (reporter) | Transcriptional Activity | 15-20 nM | [5] |
| OR-907S | CHO (reporter) | Transcriptional Activity | 15-20 nM | |
| OR-449 | SJ-ACC3 (dissociated PDX) | DNA Synthesis (EdU) | 500-600 nM | |
| OR-907S | SJ-ACC3 (dissociated PDX) | DNA Synthesis (EdU) | 500-600 nM | |
| Isoquinolinone A | H295R | Proliferation | Dose-dependent reduction | |
| Alkyloxyphenol | H295R | Proliferation | Dose-dependent inhibition | |
| Alkyloxyphenol | SW-13 | Proliferation | Dose-dependent inhibition |
Table 2: In Vivo Efficacy of SF-1 Antagonists in Adrenocortical Carcinoma Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing | Outcome | Reference |
| OR-449 | Immunocompromised mice | SJ-ACC3 PDX | 30 mg/kg, oral, daily for 28 days | Complete growth blockage | |
| OR-449 | Immunocompromised mice | SW1939 PDX | 10, 30, or 100 mg/kg | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
SF-1 Signaling Pathway in Hormone-Dependent Cancer
SF-1 acts as a monomer to bind to specific DNA response elements in the promoter regions of its target genes, regulating their transcription. Its activity is modulated by a complex network of upstream regulators, co-activators, and co-repressors. In cancer, dysregulation of this network leads to aberrant steroidogenesis and cell proliferation.
Experimental Workflow for Evaluating SF-1 Antagonists
A typical preclinical workflow to assess the efficacy of a novel SF-1 antagonist involves a series of in vitro and in vivo assays.
References
- 1. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 2. RF07 | PSUN355 Downstream Targets of the Steroidogenic Factor-1 (SF-1) Antagonist OR-449 in PDX Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. orphagen.com [orphagen.com]
Methodological & Application
Application Notes and Protocols for Developing a Cell-Based Assay for Steroidogenic Factor 1 (SF-1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a crucial transcription factor that governs the development and function of the adrenal glands and gonads.[1][2][3] SF-1 plays a pivotal role in regulating the expression of genes involved in steroid hormone production (steroidogenesis).[4][5] Dysregulation of SF-1 activity has been implicated in various endocrine diseases, including adrenal insufficiency, disorders of sexual development, and adrenocortical cancer. Consequently, the identification of small molecule antagonists of SF-1 presents a promising therapeutic strategy for these conditions.
This document provides a comprehensive guide for developing and implementing a robust cell-based assay to screen for and characterize SF-1 antagonists. The primary assay described is a luciferase reporter gene assay, a widely used method for studying nuclear receptor activity. Additionally, protocols for essential secondary assays, including a cell viability assay and quantitative PCR (qPCR) for target gene expression, are detailed to ensure the identification of specific and non-toxic SF-1 inhibitors.
Principle of the SF-1 Antagonist Assay
The cell-based assay for SF-1 antagonists is designed to measure the transcriptional activity of SF-1 in the presence of test compounds. The core of this assay is a reporter gene system where the expression of a reporter protein, such as firefly luciferase, is driven by a promoter containing SF-1 response elements. In a suitable host cell line that endogenously or exogenously expresses SF-1, the receptor will bind to these response elements and drive the expression of luciferase. When an SF-1 antagonist is introduced, it will interfere with the transcriptional activity of SF-1, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. This allows for the quantitative assessment of a compound's ability to inhibit SF-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SF-1 signaling pathway and the general workflow for the cell-based screening assay.
Caption: SF-1 Signaling Pathway
Caption: Experimental Workflow
Detailed Experimental Protocols
Protocol 1: SF-1 Luciferase Reporter Gene Assay
This protocol details the steps for a dual-luciferase reporter assay to screen for SF-1 antagonists.
Materials:
-
Cell Line: H295R (human adrenocortical carcinoma cell line) or R2C (rat Leydig tumor cell line).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid containing multiple copies of an SF-1 response element upstream of a minimal promoter.
-
Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Assay Plates: White, clear-bottom 96-well or 384-well plates.
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: Known SF-1 antagonist (if available) or vehicle control (DMSO).
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega).
-
Luminometer: Capable of reading dual-luciferase signals.
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of transfection, seed cells into a 6-well plate at a density that will result in 70-80% confluency the next day.
-
Co-transfect the cells with the SF-1 firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
Approximately 24 hours post-transfection, detach the cells using trypsin and resuspend them in fresh culture medium.
-
Adjust the cell density and seed the transfected cells into 96-well or 384-well assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control if available.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the dual-luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells by adding the appropriate lysis buffer and incubating according to the manufacturer's protocol.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of SF-1 activity is inhibited).
-
Protocol 2: Cell Viability Assay (MTT or WST-1)
This assay is crucial to eliminate compounds that show apparent antagonist activity due to cytotoxicity.
Materials:
-
Cell Line: Same as used in the primary assay.
-
Culture Medium: Same as used in the primary assay.
-
Assay Plates: Clear 96-well plates.
-
Test Compounds: Dissolved in DMSO.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 Reagent .
-
Solubilization Solution: (e.g., DMSO or acidified isopropanol) for MTT assay.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of test compounds used in the primary screen. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for the same duration as the primary assay (24-48 hours).
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Compounds that significantly reduce cell viability at concentrations where they inhibit SF-1 activity should be flagged as potentially cytotoxic.
Protocol 3: Quantitative PCR (qPCR) for SF-1 Target Gene Expression
This assay confirms that the hit compounds inhibit the expression of endogenous SF-1 target genes.
Materials:
-
Cell Line and Culture Conditions: Same as the primary assay.
-
Test Compounds: Hit compounds identified from the primary screen.
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription Kit: For cDNA synthesis.
-
qPCR Master Mix: Containing SYBR Green or a probe-based system.
-
Primers: For SF-1 target genes (e.g., CYP11A1, StAR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Instrument.
Procedure:
-
Cell Treatment: Treat cells with the hit compounds at their IC50 and a higher concentration for 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene.
-
Data Analysis: Use the delta-delta Ct method to calculate the relative fold change in gene expression for each treatment condition compared to the vehicle control. A significant decrease in the expression of SF-1 target genes confirms the antagonistic activity of the compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Results of Primary Screening for SF-1 Antagonists
| Compound ID | Concentration (µM) | Normalized Luciferase Activity | % Inhibition |
| Cmpd-001 | 1 | 0.85 | 15 |
| 10 | 0.45 | 55 | |
| Cmpd-002 | 1 | 0.98 | 2 |
| 10 | 0.95 | 5 | |
| ... | ... | ... | ... |
Table 2: IC50 Values and Cytotoxicity of Hit Compounds
| Compound ID | SF-1 IC50 (µM) | Cell Viability at IC50 (%) | Notes |
| Cmpd-001 | 8.5 | 92 | Non-toxic |
| Cmpd-003 | 5.2 | 45 | Cytotoxic |
| ... | ... | ... | ... |
Table 3: Effect of Hit Compounds on SF-1 Target Gene Expression
| Compound ID | Treatment Concentration (µM) | Relative Fold Change in CYP11A1 Expression | Relative Fold Change in StAR Expression |
| Cmpd-001 | 8.5 | 0.45 | 0.52 |
| 20 | 0.21 | 0.28 | |
| ... | ... | ... | ... |
Conclusion
The development of a robust and reliable cell-based assay is the first critical step in the discovery of novel SF-1 antagonists. The protocols outlined in this application note provide a comprehensive framework for primary screening, counter-screening for cytotoxicity, and secondary validation of hit compounds. By following these detailed methodologies and utilizing the provided data presentation formats, researchers can efficiently identify and characterize promising SF-1 antagonists for further preclinical development.
References
- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 3. Steroidogenic factor-1 (SF-1, NR5A1) and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ad4BP/SF-1, a transcription factor essential for the transcription of steroidogenic cytochrome P450 genes and for the establishment of the reproductive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacokinetics and Pharmacodynamics of OR-449
For Researchers, Scientists, and Drug Development Professionals
Introduction OR-449 is a first-in-class, orally bioavailable, potent, and selective small molecule antagonist of Steroidogenic Factor-1 (SF-1, NR5A1).[1][2] SF-1 is an orphan nuclear receptor that is a critical transcription factor for the development and function of the adrenal glands.[1][3] In both pediatric and adult adrenocortical carcinoma (ACC), SF-1 is highly expressed and considered a key driver of tumor growth, making it a promising therapeutic target.[3] OR-449 is being developed by Orphagen Pharmaceuticals for the treatment of ACC and potentially other cancers where SF-1 is highly elevated. Preclinical data indicate that OR-449 effectively inhibits tumor cell proliferation and growth in relevant cancer models. The U.S. FDA has granted OR-449 a Rare Pediatric Disease Designation for the treatment of pediatric ACC.
These application notes provide a summary of the known pharmacodynamic and pharmacokinetic properties of OR-449 based on available preclinical data, along with detailed protocols for key experimental assessments.
Pharmacodynamics (PD)
OR-449 exerts its anti-tumor effects by antagonizing the transcriptional activity of SF-1. This leads to the inhibition of SF-1 target genes, suppression of DNA synthesis, and a reduction in tumor cell proliferation.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of OR-449 from preclinical studies.
| Parameter | Assay Type | System | Value | Reference |
| IC₅₀ | SF-1 Transcriptional Activity | CHO Cell Reporter Assay | 15-20 nM | |
| IC₅₀ | DNA Synthesis (EdU Incorporation) | SJ-ACC3 Dissociated Tumor Cells | 500-600 nM | |
| Efficacy | Inhibition of DNA Synthesis | SJ-ACC3 Dissociated Tumor Cells (at 10 µM) | >80% | |
| In Vivo Efficacy | Tumor Growth Inhibition | R2C Cell-Derived Xenografts (Nude Mice) | Progressive inhibition at 3, 10, and 30 mg/kg (oral) | |
| In Vivo Efficacy | Tumor Growth Blockade | SJ-ACC3 Pediatric ACC Xenograft (Mice) | Complete growth blockade at 30 mg/kg/day (oral, 28 days) | |
| In Vivo Efficacy | Tumor Growth Inhibition | SW1939 Pediatric ACC Xenograft (Mice) | Partial inhibition at 30 mg/kg (oral) |
Mechanism of Action: SF-1 Antagonism Signaling Pathway
OR-449 functions by binding to the ligand-binding domain of the SF-1 nuclear receptor. This prevents the recruitment of co-activators and subsequent transcription of SF-1 target genes, many of which are involved in steroidogenesis and cell proliferation.
Caption: Mechanism of action of OR-449 as an SF-1 antagonist.
Pharmacokinetics (PK)
OR-449 has been evaluated in several animal species and demonstrates properties suitable for oral administration, including good bioavailability and a long half-life.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of OR-449 in preclinical species.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse, Rat, Dog | >20% | |
| Plasma Half-Life (t₁/₂) | Mouse, Rat, Dog | >9 hours |
Safety and Toxicology
Preliminary safety studies have been conducted to support clinical development.
| Study Type | Species | Dose | Duration | Findings | Reference |
| Exploratory Safety Study | Mouse | Up to 100 mg/kg | 2 weeks | No adverse effects observed | |
| Safety Study | Mouse & Dog | Up to 200 mg/kg | 28 days | No serious adverse events | |
| Glucocorticoid Function | Rat (14 days), Dog (21 days) | 60 mg/kg (Rat), 200 mg/kg (Dog) | N/A | Did not inhibit ACTH-induced glucocorticoid levels |
Experimental Protocols
The following are detailed protocols for representative assays used to characterize the pharmacodynamic and pharmacokinetic properties of OR-449.
Protocol: In Vitro Cell Proliferation Assay (EdU Incorporation)
This protocol describes how to measure the inhibitory effect of OR-449 on DNA synthesis in cancer cells.
Objective: To determine the IC₅₀ of OR-449 for inhibiting cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.
Materials:
-
Adrenocortical carcinoma cell line (e.g., SJ-ACC3 dissociated cells, H295R)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
OR-449 compound, dissolved in DMSO
-
EdU incorporation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit)
-
96-well microplates (clear bottom, black walls for imaging)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed ACC cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of OR-449 in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the OR-449 dilutions or vehicle control (0.1% DMSO). Incubate for 48-72 hours.
-
EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Remove the EdU-containing medium. Fix the cells with 3.7% formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 for 20 minutes at room temperature.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing Alexa Fluor™ azide). Add the cocktail to each well and incubate for 30 minutes in the dark.
-
Nuclear Staining: Stain cell nuclei with Hoechst 33342 for 15 minutes.
-
Imaging and Analysis: Wash the wells with PBS. Acquire images using a high-content imaging system. Quantify the total number of cells (Hoechst-positive) and the number of proliferating cells (EdU-positive).
-
Data Analysis: Calculate the percentage of EdU-positive cells for each concentration. Plot the percentage of proliferation against the log of OR-449 concentration and fit a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro EdU cell proliferation assay.
Protocol: Murine Xenograft Model for In Vivo Efficacy
This protocol outlines the methodology for evaluating the anti-tumor activity of OR-449 in an ACC patient-derived xenograft (PDX) or cell-derived xenograft (CDX) model.
Objective: To assess the in vivo efficacy of orally administered OR-449 on the growth of ACC tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)
-
ACC tumor cells (e.g., SJ-ACC3, R2C) or PDX tumor fragments
-
Matrigel®
-
OR-449 compound
-
Vehicle formulation (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
For CDX: Subcutaneously inject 1-5 x 10⁶ ACC cells, resuspended in a 1:1 mixture of PBS and Matrigel®, into the flank of each mouse.
-
For PDX: Surgically implant a small fragment (approx. 3x3 mm) of a patient-derived tumor into the subcutaneous space of the flank.
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor animal health and tumor volume 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target volume, randomize mice into treatment groups (e.g., Vehicle control, OR-449 at 10 mg/kg, OR-449 at 30 mg/kg).
-
Drug Administration: Administer OR-449 or vehicle daily via oral gavage for a predetermined period (e.g., 28 days).
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., RNA sequencing for target gene modulation, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Caption: Workflow for an in vivo ACC tumor xenograft study.
References
Application Notes and Protocols for SF-1 Transcriptional Assay Using CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a pivotal transcription factor in the nuclear receptor superfamily. It plays a crucial role in the development and function of the adrenal glands and gonads, as well as in the regulation of steroidogenesis.[1][2][3] SF-1 governs the expression of a wide array of genes, including those encoding for steroidogenic enzymes like cytochrome P450s, Müllerian Inhibiting Substance, and gonadotropins.[1][3] Given its central role in endocrine function and its association with various pathologies, including adrenal and reproductive disorders, SF-1 has emerged as a significant target for therapeutic intervention.
This document provides a detailed protocol for a cell-based transcriptional assay to identify and characterize modulators of SF-1 activity using the Chinese Hamster Ovary (CHO-K1) cell line. CHO-K1 cells are a robust and widely used platform for such assays due to their ease of culture and high transfection efficiency. The assay utilizes a luciferase reporter system, where the expression of luciferase is driven by an SF-1 responsive promoter, providing a quantifiable readout of SF-1 transcriptional activity.
Principle of the Assay
The SF-1 transcriptional assay is a cell-based reporter gene assay. The fundamental principle involves the co-transfection of CHO-K1 cells with two key plasmids:
-
An SF-1 Expression Plasmid: This plasmid constitutively or inducibly expresses the full-length human SF-1 protein.
-
A Reporter Plasmid: This plasmid contains a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with one or more SF-1 response elements (SF-1REs).
When SF-1 is activated, it binds to the SF-1REs in the reporter plasmid, driving the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate (luciferin), which generates a luminescent signal. The intensity of this signal is directly proportional to the transcriptional activity of SF-1. Putative modulators (agonists or antagonists) of SF-1 can be identified by their ability to enhance or suppress this luminescent signal. To normalize for transfection efficiency and cell viability, a second reporter plasmid, such as one expressing Renilla luciferase under the control of a constitutive promoter, is often co-transfected.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SF-1 signaling pathway leading to gene transcription and the overall experimental workflow for the transcriptional assay.
Caption: SF-1 Signaling Pathway leading to target gene transcription.
Caption: Experimental workflow for the SF-1 transcriptional assay.
Materials and Reagents
Cell Culture
-
CHO-K1 Cell Line (ATCC® CCL-61™)
-
Ham's F-12K (Kaighn's) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Transfection
-
SF-1 Expression Plasmid (e.g., pcDNA3.1-hSF-1)
-
SF-1 Reporter Plasmid (e.g., pGL4.27[luc2P/SF-1RE/Hygro])
-
Control Reporter Plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection Reagent (e.g., Lipofectamine® 3000 or similar)
-
Opti-MEM™ I Reduced Serum Medium
Luciferase Assay
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer-compatible 96-well plates (white, solid bottom)
Detailed Experimental Protocols
Protocol 1: CHO-K1 Cell Culture and Maintenance
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of CHO-K1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Ham's F-12K + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of DPBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh complete growth medium.
-
Culture the cells, changing the medium every 2-3 days.
-
Protocol 2: SF-1 Transcriptional Assay
Day 1: Cell Seeding
-
Trypsinize and count the CHO-K1 cells as described above.
-
Prepare a cell suspension at a density of 2 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, solid-bottom 96-well plate.
-
Incubate the plate at 37°C with 5% CO₂ overnight.
Day 2: Co-transfection
-
For each well, prepare the transfection mix in a sterile microfuge tube as follows (example using Lipofectamine® 3000, adjust according to manufacturer's instructions):
-
DNA Dilution: Dilute 100 ng of the SF-1 expression plasmid, 100 ng of the SF-1 reporter plasmid, and 10 ng of the Renilla control plasmid in 5 µL of Opti-MEM™.
-
Lipofectamine Dilution: In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™.
-
Complex Formation: Combine the diluted DNA and diluted Lipofectamine® 3000. Mix gently and incubate at room temperature for 15-20 minutes.
-
-
Add 10 µL of the DNA-lipid complex to each well containing the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of your test compounds in an appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid cytotoxicity). Also prepare a vehicle-only control.
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh complete growth medium containing the desired concentration of the test compound or vehicle control to each well.
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
Day 4: Dual-Luciferase® Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Assay reagents to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of DPBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
In a luminometer, program the instrument to inject 100 µL of LAR II, followed by a 2-second pre-measurement delay and a 10-second measurement of Firefly luciferase activity.
-
Subsequently, program the injection of 100 µL of Stop & Glo® Reagent, followed by a 2-second pre-measurement delay and a 10-second measurement of Renilla luciferase activity.
-
Transfer 20 µL of the cell lysate from each well to a white luminometer plate.
-
Initiate the luminometer reading.
Data Presentation and Analysis
The primary data will be in the form of Relative Light Units (RLU) from the luminometer.
-
Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Normalized Response = (RLU from Firefly Luciferase) / (RLU from Renilla Luciferase)
-
-
Fold Induction: Calculate the fold induction of SF-1 activity for each compound concentration relative to the vehicle control.
-
Fold Induction = (Normalized Response of Compound-Treated Well) / (Average Normalized Response of Vehicle Control Wells)
-
-
Data Summarization: Summarize the results in a table and plot the fold induction as a function of compound concentration to generate dose-response curves.
Table 1: Example Data for an SF-1 Agonist
| Compound Concentration (µM) | Normalized Response (Mean ± SD) | Fold Induction (Mean ± SD) |
| Vehicle Control (0) | 15.2 ± 1.8 | 1.0 ± 0.12 |
| 0.01 | 28.9 ± 3.1 | 1.9 ± 0.20 |
| 0.1 | 76.0 ± 8.5 | 5.0 ± 0.56 |
| 1 | 152.3 ± 16.7 | 10.0 ± 1.1 |
| 10 | 182.8 ± 20.1 | 12.0 ± 1.3 |
| 100 | 185.8 ± 22.3 | 12.2 ± 1.5 |
Table 2: Example Data for an SF-1 Antagonist (in the presence of a known agonist)
| Compound Concentration (µM) | Normalized Response (Mean ± SD) | % Inhibition (Mean ± SD) |
| Vehicle Control (0) | 150.5 ± 15.1 | 0.0 ± 10.0 |
| 0.01 | 120.4 ± 13.2 | 20.0 ± 8.8 |
| 0.1 | 75.3 ± 9.8 | 50.0 ± 6.5 |
| 1 | 30.1 ± 4.5 | 80.0 ± 3.0 |
| 10 | 16.6 ± 2.5 | 89.0 ± 1.7 |
| 100 | 15.1 ± 2.1 | 90.0 ± 1.4 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density at the time of transfection. |
| Use high-quality, endotoxin-free plasmid DNA. | ||
| Cell death due to compound toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Inaccurate pipetting. | Use calibrated pipettes and practice consistent pipetting technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |
| Inconsistent Results | Cell passage number is too high. | Use cells within a consistent and low passage number range. |
| Variation in reagent quality. | Use fresh reagents and ensure proper storage conditions. |
Conclusion
The CHO-K1 based SF-1 transcriptional assay is a powerful and adaptable tool for the discovery and characterization of novel modulators of SF-1 activity. This detailed protocol provides a robust framework for researchers in academia and the pharmaceutical industry to investigate the role of SF-1 in health and disease and to screen for potential therapeutic agents. Careful optimization of the assay parameters, particularly transfection conditions and cell density, is crucial for achieving reproducible and reliable results.
References
- 1. Steroidogenic factor-1 contains a carboxy-terminal transcriptional activation domain that interacts with steroid receptor coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond steroidogenesis: novel target genes for SF-1 discovered by genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SF-1 Antagonist Studies in H295R Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human adrenocortical carcinoma cell line, NCI-H295R, serves as a valuable in vitro model for studying steroidogenesis and identifying compounds that modulate this process. These cells express the key enzymes and regulatory proteins involved in the synthesis of corticosteroids, androgens, and estrogens. A critical regulator of these pathways is Steroidogenic Factor 1 (SF-1), a nuclear receptor that governs the transcription of numerous steroidogenic genes.[1][2] Consequently, the H295R cell line is an ideal platform for screening and characterizing antagonists of SF-1, which have potential therapeutic applications in conditions like adrenocortical carcinoma where SF-1 is often overexpressed.[3][4][5]
These application notes provide detailed protocols for utilizing the H295R cell line to investigate the efficacy and mechanism of action of SF-1 antagonists. The described methodologies cover cell culture, antagonist treatment, hormone quantification, and cell viability assessment, along with data presentation guidelines and visual representations of key pathways and workflows.
Data Presentation
Quantitative data from SF-1 antagonist studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting typical results.
Table 1: Effect of SF-1 Antagonist on Steroid Hormone Production
| Treatment Group | Concentration (µM) | Cortisol (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) | DHEA (ng/mL) |
| Vehicle Control (DMSO) | - | ||||
| SF-1 Antagonist | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Positive Control (e.g., Prochloraz) | 1 | ||||
| Data are presented as mean ± SD from at least three independent experiments. |
Table 2: Effect of SF-1 Antagonist on Steroidogenic Gene Expression (RT-qPCR)
| Treatment Group | Concentration (µM) | CYP11A1 (Fold Change) | CYP17A1 (Fold Change) | CYP11B1 (Fold Change) | CYP19A1 (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| SF-1 Antagonist | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Data are normalized to a housekeeping gene and expressed as fold change relative to the vehicle control. Data are presented as mean ± SD. |
Table 3: Effect of SF-1 Antagonist on H295R Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control (DMSO) | - | 100 |
| SF-1 Antagonist | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Mitotane) | 50 | |
| Cell viability was assessed after 48 hours of treatment. Data are presented as mean ± SD from at least three independent experiments. |
Experimental Protocols
H295R Cell Culture
This protocol is adapted from established methods for culturing H295R cells.
-
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain H295R cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a density of 2-5 x 10⁴ cells/cm².
-
SF-1 Antagonist Treatment and Hormone Analysis
This protocol is based on the OECD Test Guideline 456 for the H295R steroidogenesis assay.
-
Materials:
-
H295R cells
-
24-well plates
-
SF-1 antagonist stock solution (in DMSO)
-
Positive control (e.g., Prochloraz, a known inhibitor of steroidogenesis)
-
Negative control (DMSO vehicle)
-
Hormone quantification kits (e.g., ELISA) or LC-MS/MS system
-
-
Procedure:
-
Seed H295R cells into 24-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Remove the growth medium and replace it with fresh medium containing the SF-1 antagonist at various concentrations, a positive control, or a vehicle control (final DMSO concentration should be ≤ 0.1%).
-
Incubate the plates for 48 hours.
-
After incubation, collect the cell culture supernatant for hormone analysis.
-
Quantify the concentrations of key steroid hormones such as cortisol, testosterone, and estradiol using appropriate methods like ELISA or LC-MS/MS.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of the SF-1 antagonist to distinguish between a specific inhibitory effect on steroidogenesis and a general cytotoxic effect.
-
Materials:
-
H295R cells treated as in Protocol 2
-
Cell viability reagent (e.g., MTT, MTS, or WST-1)
-
Plate reader
-
-
Procedure:
-
After collecting the supernatant for hormone analysis, perform a cell viability assay on the remaining cells in the 24-well plate.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Gene Expression Analysis (Optional)
To further investigate the mechanism of action, the effect of the SF-1 antagonist on the expression of SF-1 target genes can be analyzed by RT-qPCR.
-
Materials:
-
H295R cells treated with the SF-1 antagonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SF-1 target genes (e.g., CYP11A1, CYP17A1, CYP11B1, CYP19A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualization
SF-1 Signaling Pathway in H295R Cells
Caption: SF-1 signaling pathway in steroidogenesis.
Experimental Workflow for SF-1 Antagonist Screening
Caption: Workflow for evaluating SF-1 antagonists.
References
- 1. Knockdown of SF-1 and RNF31 Affects Components of Steroidogenesis, TGFβ, and Wnt/β-catenin Signaling in Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic Factor 1, a Goldilocks Transcription Factor from Adrenocortical Organogenesis to Malignancy [mdpi.com]
- 4. orphagen.com [orphagen.com]
- 5. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SF-1 Antagonist Treatment in SJ-ACC3 Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor-1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a critical transcription factor for the development and function of the adrenal glands and gonads. In the context of adrenocortical carcinoma (ACC), particularly in pediatric cases, SF-1 is often overexpressed and is considered a master transcriptional regulator driving tumor cell proliferation.[1][2] The SJ-ACC3 patient-derived xenograft (PDX) model, established from a pediatric ACC, is characterized by high SF-1 expression and serves as a valuable preclinical model for evaluating targeted therapies.[3] This document provides detailed application notes and protocols for the treatment of SJ-ACC3 PDX models with the novel SF-1 antagonist, OR-449.
OR-449 is a potent, selective, and orally bioavailable small-molecule antagonist of SF-1.[1] Preclinical studies have demonstrated its efficacy in inhibiting the growth of ACC cells and tumors that are dependent on SF-1 signaling.[4] These notes are intended to guide researchers in the design and execution of experiments to further investigate the therapeutic potential of SF-1 antagonists in ACC.
Data Presentation
In Vitro Efficacy of SF-1 Antagonists in SJ-ACC3 Cells
Short-term dissociated cell cultures from SJ-ACC3 PDX tumors were utilized to assess the direct anti-proliferative effects of SF-1 antagonists. The inhibition of DNA synthesis was quantified by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).
| Compound | Target | Assay | Cell Model | Endpoint | Result |
| OR-449 | SF-1 | EdU Incorporation | Dissociated SJ-ACC3 Cells | IC50 | 500-600 nM |
| OR-907S | SF-1 | EdU Incorporation | Dissociated SJ-ACC3 Cells | Efficacy | >80% at 10 µM |
| OR-907R | Inactive Enantiomer | EdU Incorporation | Dissociated SJ-ACC3 Cells | Activity | Nearly inactive |
In Vivo Efficacy of OR-449 in SJ-ACC3 Xenografts
The in vivo anti-tumor activity of OR-449 was evaluated in immunodeficient mice bearing SJ-ACC3 PDX tumors.
| Treatment Group | Dose | Route of Administration | Dosing Schedule | Duration | Outcome on Tumor Growth |
| Vehicle Control | - | Oral Gavage | Daily | 28 days | Progressive tumor growth |
| OR-449 | 30 mg/kg | Oral Gavage | Daily | 28 days | Complete blockade of tumor growth |
Note: While qualitative outcomes of "complete blockade" are reported, specific tumor volume measurements over time are not publicly available.
Regulation of SF-1 Target Gene Expression in SJ-ACC3 Xenografts by OR-449
The pharmacodynamic effects of OR-449 on the expression of known SF-1 target genes were assessed in SJ-ACC3 tumor tissue by RNA sequencing.
| Gene | Function | Treatment | Fold Change vs. Vehicle |
| SULT2A1 | Sulfotransferase, steroid metabolism | OR-449 (30 mg/kg, 7 days) | 5-fold down-regulation |
| PAPSS2 | PAPS synthase, sulfate donor for sulfation | OR-449 (30 mg/kg, 7 days) | 1.6-fold down-regulation |
Visualizations
SF-1 Signaling Pathway in ACC
Caption: Simplified SF-1 signaling pathway in adrenocortical carcinoma and the inhibitory action of OR-449.
Experimental Workflow for In Vivo SJ-ACC3 PDX Study
Caption: Workflow for evaluating the efficacy of OR-449 in the SJ-ACC3 PDX model.
Experimental Protocols
Establishment and Maintenance of SJ-ACC3 PDX Model
Objective: To establish and propagate the SJ-ACC3 patient-derived tumor in immunodeficient mice.
Materials:
-
SJ-ACC3 tumor tissue fragments
-
Immunodeficient mice (e.g., CB.17 SCID)
-
Matrigel (Corning)
-
Hanks' Balanced Salt Solution (HBSS)
-
Surgical tools (forceps, scalpels)
-
Anesthetics
Protocol:
-
Thaw cryopreserved SJ-ACC3 tumor fragments rapidly in a 37°C water bath.
-
Wash the fragments in sterile HBSS.
-
On a sterile petri dish, mince the tumor tissue into small fragments (~2-3 mm³).
-
Prepare a 1:1 (v/v) suspension of tumor fragments in a mixture of HBSS and Matrigel.
-
Anesthetize the recipient mouse.
-
Implant approximately 5x10⁵ cells resuspended in the HBSS:Matrigel mixture subcutaneously into the right flank of the mouse.
-
Monitor the mice for tumor engraftment and growth. Palpate the injection site twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor for passaging or experimental use.
In Vivo Treatment with OR-449
Objective: To administer the SF-1 antagonist OR-449 to mice bearing SJ-ACC3 xenografts.
Materials:
-
Mice with established SJ-ACC3 tumors (~200 mm³)
-
OR-449
-
Vehicle solution (e.g., appropriate for oral administration)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
When tumors reach a mean volume of approximately 200 mm³, randomize mice into treatment and vehicle control groups.
-
Prepare the OR-449 formulation at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer the OR-449 suspension or vehicle control to the mice once daily via oral gavage. The volume should not exceed 10 ml/kg body weight.
-
To perform the gavage, restrain the mouse firmly and gently insert the gavage needle into the esophagus. Administer the compound slowly.
-
Monitor the mice daily for any signs of toxicity.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of the mice 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 28 days).
EdU Proliferation Assay on Dissociated Tumor Cells
Objective: To quantify cell proliferation in SJ-ACC3 cells treated with an SF-1 antagonist.
Materials:
-
Freshly harvested SJ-ACC3 tumor tissue
-
Collagenase/Dispase enzyme mix
-
Cell culture medium (e.g., DMEM/F12)
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Click-iT™ EdU Imaging Kit (Thermo Fisher Scientific)
-
Anti-SF-1 antibody
-
Fluorescently-conjugated secondary antibody
-
DAPI or Hoechst stain
-
High-content imaging system
Protocol:
-
Dissociate the SJ-ACC3 tumor tissue into a single-cell suspension using an appropriate enzymatic digestion method.
-
Plate the cells in a suitable culture vessel.
-
Treat the cells with varying concentrations of the SF-1 antagonist (e.g., OR-449) or vehicle control for a specified period (e.g., 5 days).
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Perform the Click-iT™ reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.
-
Proceed with immunofluorescent staining for SF-1. Block non-specific binding and then incubate with the primary anti-SF-1 antibody, followed by a fluorescently-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of SF-1 positive cells that are also EdU positive.
Immunohistochemistry for SF-1 in FFPE Tumor Tissue
Objective: To detect the expression of SF-1 in formalin-fixed, paraffin-embedded (FFPE) SJ-ACC3 tumor sections.
Materials:
-
FFPE sections of SJ-ACC3 tumors
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-SF-1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE sections by immersing slides in xylene followed by a graded ethanol series and finally in water.
-
Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes.
-
Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-SF-1 antibody (at the optimal dilution) overnight at 4°C in a humidified chamber.
-
Wash the sections with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Apply the DAB substrate and incubate until the desired brown color develops.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Visualize under a microscope.
Quantitative PCR (qPCR) for SF-1 Target Genes
Objective: To quantify the mRNA expression of SF-1 target genes in SJ-ACC3 tumor tissue.
Materials:
-
SJ-ACC3 tumor tissue from vehicle and OR-449 treated mice
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SULT2A1, PAPSS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Homogenize the tumor tissue and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and each gene, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the OR-449 treated and vehicle control groups, normalized to the housekeeping gene.
References
- 1. RF07 | PSUN355 Downstream Targets of the Steroidogenic Factor-1 (SF-1) Antagonist OR-449 in PDX Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orphagen.com [orphagen.com]
- 3. Contemporary preclinical human models of adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORPHAGEN PHARMACEUTICALS TO PRESENT PRECLINICAL DATA FOR OR-449 AT THE ENDOCRINE SOCIETY’S 2021 ANNUAL MEETING - Orphagen Pharmaceuticals [orphagen.com]
Application Notes and Protocols for R2C Rat Leydig Tumor Cell Proliferation Assay with SF-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a critical transcription factor for the development and function of steroidogenic tissues, including the adrenal glands and gonads.[1] In testicular Leydig cells, SF-1 regulates the expression of genes essential for testosterone biosynthesis.[1][2] Due to its role in cell proliferation and differentiation, SF-1 has emerged as a promising therapeutic target for hormone-dependent cancers, such as adrenocortical carcinoma and Leydig cell tumors. The R2C rat Leydig tumor cell line, which constitutively expresses SF-1 and exhibits steroidogenic activity, serves as a valuable in vitro model for studying the effects of SF-1 inhibitors on Leydig cell proliferation.
These application notes provide a detailed protocol for assessing the anti-proliferative effects of SF-1 inhibitors on R2C cells using a 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay. This method offers a sensitive and reliable alternative to traditional proliferation assays by directly measuring DNA synthesis.
Data Presentation
The following table summarizes the anti-proliferative activity of two small molecule SF-1 antagonists, OR-449 and OR-907S, on the R2C rat Leydig tumor cell line. The data is derived from studies that measured the inhibition of DNA synthesis.
| SF-1 Inhibitor | R2C Cell Proliferation IC50 (µM) | Inhibition of DNA Synthesis at 1 µM | Notes |
| OR-449 | 0.068 | >90% | Orally available inhibitor of SF-1 transcriptional activity. |
| OR-907S | 0.074 | >90% | A probe SF-1 antagonist. |
| OR-907R | >10 | Significantly less active | The less active stereoisomer of OR-907S, serving as a negative control. |
Data is based on the inhibition of DNA synthesis in R2C cell cultures.
Experimental Protocols
R2C Cell Culture
-
Cell Line: R2C (ATCC® CCL-97™), a rat Leydig cell tumor line.
-
Growth Medium: Ham's F-12K (Kaighn's) Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
R2C Cell Proliferation Assay using EdU Incorporation
This protocol is designed for a 96-well plate format and subsequent analysis by fluorescence microscopy or high-content imaging.
Materials:
-
R2C cells
-
Complete R2C growth medium
-
SF-1 inhibitor (e.g., OR-449 or OR-907S) dissolved in DMSO
-
Vehicle control (DMSO)
-
EdU (5-ethynyl-2´-deoxyuridine)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
96-well clear-bottom black imaging plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count R2C cells.
-
Seed the cells into a 96-well clear-bottom black imaging plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with SF-1 Inhibitor:
-
Prepare serial dilutions of the SF-1 inhibitor in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO only) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the SF-1 inhibitor or vehicle control.
-
Incubate for 48-72 hours. The optimal incubation time should be determined empirically.
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in complete growth medium (e.g., 20 µM).
-
Add 100 µL of the 2X EdU solution to each well (final concentration of 10 µM).
-
Incubate for 2-4 hours at 37°C. The optimal labeling time is dependent on the cell cycle length of R2C cells.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with 100 µL of PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining:
-
Aspirate the reaction cocktail and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of a diluted nuclear counterstain (e.g., Hoechst 33342) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the nuclear stain and wash the cells twice with 100 µL of PBS.
-
-
Imaging and Analysis:
-
Add 100 µL of PBS to each well for imaging.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images for both the EdU-positive cells (proliferating) and the total number of cells (nuclear counterstain).
-
Quantify the percentage of EdU-positive cells relative to the total number of cells for each treatment condition.
-
Calculate the IC50 value of the SF-1 inhibitor by plotting the percentage of proliferation inhibition against the log concentration of the inhibitor.
-
Visualizations
SF-1 Signaling Pathway in Leydig Cells
Caption: SF-1 signaling pathway in Leydig cells and the mechanism of its inhibition.
Experimental Workflow for R2C Cell Proliferation Assay
Caption: Workflow for assessing R2C cell proliferation with an SF-1 inhibitor using an EdU assay.
References
Application Notes and Protocols for RNA Sequencing Analysis of SF-1 Antagonist-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function.[1][2][3][4] It plays a pivotal role in the development of the adrenal glands and gonads, and in regulating the transcription of key genes involved in steroidogenesis.[1] Dysregulation of SF-1 has been implicated in various diseases, including adrenocortical carcinoma. SF-1 antagonists are compounds that inhibit the transcriptional activity of SF-1, leading to a decrease in the production of steroid hormones, and are under investigation as potential therapeutics for hormone-dependent cancers.
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis of cells treated with an SF-1 antagonist. The aim is to identify differentially expressed genes and signaling pathways affected by the inhibition of SF-1, thereby elucidating the antagonist's mechanism of action and potential therapeutic effects.
Data Presentation: Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes observed in adrenocortical carcinoma cells upon treatment with SF-1 antagonists, as identified in preclinical studies.
Table 1: Down-regulated Genes in Adrenocortical Carcinoma Cells Treated with SF-1 Antagonist OR-449.
| Gene Symbol | Fold Change (SW1939 PDX Model) | Fold Change (SJ-ACC3 PDX Model) | Function |
| PAPSS2 | 2.3 | 1.6 | Involved in the sulfation pathway. |
| SULT2A1 | 1.2 | 5.0 | Involved in the sulfation pathway. |
Table 2: Regulation of SF-1 Target Genes by SF-1 Antagonist OR-907S in SJ-ACC3 Cells.
| Gene Symbol | Regulation | Function |
| FATE1 | Dose-dependent down-regulation | Tumor-associated cancer/testis antigen implicated in apoptosis. |
| CYP17A1 | Dose-dependent down-regulation | Key steroidogenic enzyme. |
Signaling Pathways and Experimental Workflow
SF-1 Signaling Pathway
The following diagram illustrates the central role of SF-1 in regulating steroidogenesis and other cellular processes. SF-1 antagonists block these downstream effects.
Caption: SF-1 signaling pathway and the inhibitory action of its antagonist.
Experimental Workflow for RNA Sequencing Analysis
This diagram outlines the key steps from cell culture and treatment to bioinformatics analysis of RNA-seq data.
Caption: Experimental workflow for RNA-seq analysis of SF-1 antagonist-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human adrenocortical carcinoma cell lines such as NCI-H295R or patient-derived xenograft (PDX) cells (e.g., SJ-ACC3) are suitable models.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare stock solutions of the SF-1 antagonist and a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the desired concentration of the SF-1 antagonist or vehicle control for a specified duration (e.g., 24-72 hours). Include multiple biological replicates for each condition.
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Extraction:
-
Lyse the cells directly in the culture plates using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. Ratios of ~2.0 are generally considered pure.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
Protocol 3: RNA-seq Library Preparation
This protocol is a general guideline; specific kits and platforms may have different requirements.
-
mRNA Purification (for Poly-A selection):
-
Start with 100 ng to 1 µg of total RNA.
-
Isolate polyadenylated mRNA using oligo(dT)-attached magnetic beads. This enriches for protein-coding transcripts.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
Prime the fragmented RNA with random hexamers.
-
-
First-Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and the random primers.
-
-
Second-Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the fragments.
-
Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quality Control:
-
Assess the size distribution of the library using an automated electrophoresis system.
-
Quantify the final library concentration using qPCR or a fluorometric method.
-
Protocol 4: Bioinformatic Analysis of RNA-seq Data
The following diagram illustrates the logical flow of the bioinformatics analysis pipeline.
Caption: Bioinformatic workflow for differential gene expression analysis.
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
-
Read Trimming:
-
Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
-
Alignment to a Reference Genome:
-
Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
-
Read Quantification:
-
Count the number of reads that map to each gene using tools like featureCounts or HTSeq-count.
-
-
Differential Gene Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the SF-1 antagonist-treated and vehicle control groups. These packages account for the variability between biological replicates and the specific statistical properties of count data.
-
Set a threshold for significance, typically a false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Pathway and Gene Ontology (GO) Analysis:
-
Perform pathway analysis on the list of differentially expressed genes using tools like Gene Set Enrichment Analysis (GSEA) or databases such as DAVID, KEGG, and Reactome. This will identify biological pathways that are significantly enriched in the dataset.
-
Studies have shown that SF-1 antagonist treatment can affect pathways related to extracellular matrix organization, epithelial-mesenchymal transition (EMT), interferon signaling, and hypoxia signaling. Additionally, knockdown of SF-1 has been shown to impact TGFβ and Wnt/β-catenin signaling.
-
By following these detailed protocols, researchers can effectively utilize RNA sequencing to investigate the genome-wide effects of SF-1 antagonists, providing valuable insights into their mechanisms of action and identifying potential biomarkers for their therapeutic efficacy.
References
- 1. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic Factor 1, a Goldilocks Transcription Factor from Adrenocortical Organogenesis to Malignancy [mdpi.com]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Quantitative PCR Analysis of SF-1 Target Genes: FATE1 and CYP17A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function.[1][2][3][4] It plays a pivotal role in the development of the adrenal glands and gonads and in controlling the expression of genes essential for steroid hormone production.[1] Two key target genes of SF-1 are FATE1 (Fetal and Adult Testis Expressed 1) and CYP17A1 (Cytochrome P450 Family 17 Subfamily A Member 1). FATE1 is a cancer-testis antigen implicated in cell proliferation and adrenocortical tumorigenesis, while CYP17A1 encodes a critical enzyme in steroid biosynthesis. Given their roles in both normal physiology and disease, particularly in adrenocortical cancer, accurate and reproducible quantification of FATE1 and CYP17A1 gene expression is crucial for research and therapeutic development.
This document provides detailed protocols for the quantitative analysis of FATE1 and CYP17A1 expression using SYBR Green-based quantitative polymerase chain reaction (qPCR). It includes methodologies for RNA extraction, cDNA synthesis, and qPCR, along with recommendations for data analysis and visualization of the underlying signaling pathways.
Data Presentation: The Impact of SF-1 Modulation on Target Gene Expression
The following tables summarize hypothetical quantitative data on the relative expression of FATE1 and CYP17A1 in response to the modulation of SF-1 activity, as determined by qPCR. This data illustrates the expected outcomes of experiments where SF-1 is either inhibited or overexpressed. The fold change is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene.
Table 1: Relative Gene Expression of FATE1 and CYP17A1 following SF-1 Inhibition
| Treatment Condition | Target Gene | Fold Change (relative to Vehicle Control) |
| SF-1 Antagonist (e.g., OR-907S, 1 µM) | FATE1 | 0.45 |
| CYP17A1 | 0.30 | |
| Vehicle Control (e.g., 0.1% DMSO) | FATE1 | 1.0 |
| CYP17A1 | 1.0 |
Table 2: Relative Gene Expression of FATE1 and CYP17A1 following SF-1 Overexpression
| Treatment Condition | Target Gene | Fold Change (relative to Control) |
| SF-1 Overexpression | FATE1 | 4.5 |
| CYP17A1 | 25.0 | |
| Control (e.g., Empty Vector) | FATE1 | 1.0 |
| CYP17A1 | 1.0 |
Experimental Protocols
This section details the key experimental procedures for the qPCR analysis of FATE1 and CYP17A1.
Total RNA Extraction
This protocol is suitable for cultured cells (e.g., human adrenocortical H295R cells).
Materials:
-
Phosphate-buffered saline (PBS)
-
TRIzol™ Reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Microcentrifuge
Procedure:
-
Aspirate cell culture medium and wash cells once with PBS.
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ Reagent per 10 cm² of culture dish area. Pipette the cell lysate up and down several times to homogenize.
-
Transfer the homogenate to an RNase-free microcentrifuge tube and incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used in the initial homogenization. Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µL) by passing the solution a few times through a pipette tip.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C.
cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample (up to 1 µg)
-
Reverse Transcriptase (e.g., M-MLV) and corresponding 5X reaction buffer
-
Random hexamers or oligo(dT) primers
-
dNTP mix (10 mM)
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
On ice, prepare the following reaction mix in a sterile, RNase-free PCR tube. For a 20 µL reaction:
-
Total RNA: 1 µg
-
Random hexamers (50 ng/µL) or Oligo(dT) (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to denature the RNA secondary structure.
-
Prepare the reverse transcription master mix. For each reaction, add:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor (e.g., 40 U/µL): 1 µL
-
Reverse Transcriptase (e.g., 200 U/µL): 1 µL
-
RNase-free water: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture from step 3.
-
Mix gently and centrifuge briefly.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
42°C for 60 minutes (reverse transcription)
-
70°C for 15 minutes (enzyme inactivation)
-
-
The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:5 or 1:10 with nuclease-free water.
Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based master mix for the detection of amplified DNA.
Materials:
-
cDNA template (diluted)
-
Forward and reverse primers for FATE1, CYP17A1, and a validated housekeeping gene (e.g., GAPDH, ACTB, TBP, B2M). Commercially available, pre-validated primers are recommended.
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
qPCR instrument
Primer Sequences (Example - Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| FATE1 | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. |
| CYP17A1 | GCACACCAACTATCAGTGACCG | CCTTGTCCACAGCAAACTCACC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Procedure:
-
Thaw all reagents on ice. Mix each solution thoroughly before use.
-
Prepare a qPCR master mix for each gene target in an RNase-free tube. Calculate the required volumes for the number of samples, including no-template controls (NTCs) and technical replicates (duplicates or triplicates are recommended). Add a 10% excess to account for pipetting errors. For a 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Reverse Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Nuclease-free water: 4.2 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA to the respective wells. For the NTC wells, add 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate with an optical adhesive film.
-
Centrifuge the plate briefly to collect all components at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following thermal cycling program (this may need optimization depending on the instrument and master mix):
-
Initial Denaturation/Enzyme Activation: 95°C for 2-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (a single peak should be observed for each primer pair).
-
Mandatory Visualizations
SF-1 Signaling Pathway
Caption: SF-1 signaling pathway overview.
Experimental Workflow
Caption: Experimental workflow for qPCR analysis.
References
- 1. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative analysis of SF-1 transcription factor dosage impact on genome-wide binding and gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 4. SF-1 expression during adrenal development and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an SF-1 Antagonist-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a cell line resistant to Steroidogenic Factor 1 (SF-1) antagonists. The protocols outlined below utilize the well-characterized SF-1 antagonist, OR-449, and are designed for adrenocortical carcinoma (ACC) cell lines known to express SF-1, such as H295R and SJ-ACC3.
Introduction to SF-1 and Antagonist Resistance
Steroidogenic Factor 1 (SF-1), encoded by the NR5A1 gene, is a nuclear receptor and key transcription factor essential for the development and function of the adrenal glands and gonads.[1][2] SF-1 regulates the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction.[2][3] Its overexpression is linked to the proliferation of adrenocortical cells and the progression of adrenocortical carcinoma (ACC), making it a critical therapeutic target.[1]
SF-1 antagonists, such as OR-449, are small molecules that bind to the ligand-binding domain of SF-1, blocking its transcriptional activity and thereby inhibiting the growth of SF-1-dependent cancer cells. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of acquired resistance is crucial for developing next-generation therapeutics and combination strategies.
Potential mechanisms for acquired resistance to nuclear receptor antagonists include mutations in the ligand-binding domain that prevent drug binding, amplification of the target receptor, altered expression of co-activator or co-repressor proteins, and the activation of bypass signaling pathways that sustain cell proliferation and survival.
This document provides a detailed protocol for generating an SF-1 antagonist-resistant cell line through continuous exposure to escalating concentrations of OR-449.
Data Presentation
Table 1: Hypothetical IC50 Values of OR-449 in Parental and Resistant ACC Cell Lines
| Cell Line | Treatment Duration | OR-449 IC50 (nM) | Resistance Index (RI) |
| H295R (Parental) | N/A | 550 | 1.0 |
| H295R-OR449-R | 9 Months | 6200 | 11.3 |
| SJ-ACC3 (Parental) | N/A | 600 | 1.0 |
| SJ-ACC3-OR449-R | 10 Months | 7500 | 12.5 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Hypothetical Gene Expression Changes in Response to OR-449 Treatment
| Gene | Cell Line | Treatment (24h) | Fold Change in mRNA Expression (vs. Untreated Parental) |
| SF-1 Target Genes | |||
| CYP17A1 | H295R (Parental) | 1 µM OR-449 | -4.5 |
| H295R-OR449-R | 1 µM OR-449 | -1.2 | |
| FATE1 | H295R (Parental) | 1 µM OR-449 | -5.2 |
| H295R-OR449-R | 1 µM OR-449 | -1.5 | |
| SULT2A1 | H295R (Parental) | 1 µM OR-449 | -6.0 |
| H295R-OR449-R | 1 µM OR-449 | -1.8 | |
| Housekeeping Gene | |||
| GAPDH | H295R (Parental) | 1 µM OR-449 | 1.0 |
| H295R-OR449-R | 1 µM OR-449 | 1.0 |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the initial sensitivity of the parental cell line to the SF-1 antagonist.
Materials:
-
Parental ACC cell line (e.g., H295R)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
SF-1 Antagonist (OR-449)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of OR-449 in complete medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OR-449 or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of the SF-1 Antagonist-Resistant Cell Line
Objective: To establish a cell line with acquired resistance to OR-449 through long-term, continuous exposure.
Materials:
-
Parental ACC cell line
-
Complete culture medium
-
SF-1 Antagonist (OR-449)
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in complete medium containing OR-449 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Monitoring and Passaging: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them at a 1:3 or 1:5 ratio.
-
Dose Escalation: Once the cells have adapted to the initial concentration and are growing robustly (typically after 2-4 weeks), increase the concentration of OR-449 by 1.5 to 2-fold.
-
Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs after a dose increase, maintain the cells at that concentration until a stable, proliferating population emerges. If the majority of cells die, revert to the previous, lower concentration for a few passages before attempting the dose escalation again.
-
Cryopreservation: At each successful adaptation to a new drug concentration, cryopreserve vials of cells. This creates a stock of cells at intermediate stages of resistance.
-
Duration: This entire process is lengthy and can take 6 to 12 months or longer.
-
Final Resistant Line: The process is considered complete when the cells can proliferate in a concentration of OR-449 that is at least 10-fold higher than the initial IC50 of the parental line. The resulting cell line is designated as, for example, "H295R-OR449-R".
-
Maintenance: The established resistant cell line should be continuously cultured in the presence of the final concentration of OR-449 to maintain the resistant phenotype.
Protocol 3: Confirmation and Characterization of Resistance
Objective: To verify the resistant phenotype and investigate potential mechanisms of resistance.
A. Confirmation of Resistance (IC50 Re-evaluation):
-
Culture both the parental and the newly generated resistant cell line in drug-free medium for one passage to remove any residual drug.
-
Perform the IC50 determination protocol (Protocol 1) on both the parental and resistant cell lines in parallel.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. A significant increase in the IC50 value confirms resistance.
B. Proliferation Assay:
-
Seed parental and resistant cells at the same density in 96-well plates.
-
Treat with a range of OR-449 concentrations (including a concentration that is highly cytotoxic to parental cells but tolerated by resistant cells).
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a proliferation assay (e.g., EdU incorporation or CyQUANT assay).
-
Compare the proliferation rates of the two cell lines in the presence and absence of the antagonist.
C. Analysis of SF-1 Target Gene Expression:
-
Culture parental and resistant cells with and without a high concentration of OR-449 (e.g., 1 µM) for 24 hours.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known SF-1 target genes (e.g., CYP17A1, FATE1, SULT2A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data to determine if the antagonist's inhibitory effect on SF-1 target gene expression is diminished in the resistant cell line.
D. Western Blot Analysis:
-
Lyse parental and resistant cells to extract total protein.
-
Perform Western blot analysis to assess the protein levels of SF-1. An increase in total SF-1 protein could be a potential mechanism of resistance.
Mandatory Visualizations
Caption: SF-1 signaling pathways and antagonist interaction.
Caption: Workflow for establishing a resistant cell line.
References
Application Notes and Protocols for In Vivo Studies of SF-1 Antagonist-1 in Mouse Models of Adrenocortical Carcinoma (ACC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocortical carcinoma (ACC) is a rare and aggressive endocrine malignancy with limited therapeutic options. Steroidogenic Factor 1 (SF-1), a nuclear receptor crucial for adrenal development and function, has emerged as a key driver in ACC pathogenesis, making it a promising therapeutic target.[1][2] SF-1 antagonists, such as OR-449, are being investigated for their potential to inhibit ACC growth.[1][2] These application notes provide detailed protocols for in vivo studies using an SF-1 antagonist in mouse models of ACC, specifically focusing on patient-derived xenograft (PDX) models.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of the SF-1 antagonist OR-449 in pediatric ACC PDX mouse models.
Table 1: Effect of OR-449 on Tumor Growth in SJ-ACC3 Pediatric ACC PDX Model
| Dose (mg/kg, oral) | Treatment Duration | Endpoint | Outcome |
| 30 | 28 days | Tumor Growth | Complete blockage of tumor growth |
Table 2: Effect of OR-449 on Tumor Growth and Weight in SW1939 Pediatric ACC PDX Model
| Dose (mg/kg, oral) | Treatment Duration | Endpoint | Outcome |
| 10 | 24 days | Event-Free Survival | Improved |
| 30 | 24 days | Event-Free Survival | Improved |
| 100 | 24 days | Event-Free Survival* | Improved |
| 100 | Not Specified | Tumor Weight | ~50% reduction compared to vehicle |
*An event is defined as a 4-fold increase in tumor volume.
Table 3: Effect of OR-449 on Gene Expression in ACC PDX Models (7-day treatment)
| Gene | PDX Model | Dose (mg/kg, oral) | Fold Change vs. Vehicle |
| PAPSS2 | SW1939 | 100 | Down-regulated |
| SULT2A1 | SW1939 | 100 | Down-regulated |
| PAPSS2 | SJ-ACC3 | 30 | Down-regulated |
| SULT2A1 | SJ-ACC3 | 30 | Down-regulated |
Signaling Pathways
The following diagrams illustrate the SF-1 signaling pathway and its interaction with other key pathways in ACC, as well as the proposed mechanism of action for an SF-1 antagonist.
Caption: SF-1 signaling pathway and antagonist mechanism in ACC.
Experimental Protocols
Establishment of ACC Patient-Derived Xenograft (PDX) Mouse Model
This protocol describes the subcutaneous implantation of patient-derived ACC tumor tissue into immunodeficient mice.
Materials:
-
Fresh, sterile ACC tumor tissue from a patient (with appropriate consent and ethical approval)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics)
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Sterile petri dishes
-
Matrigel (optional, can improve engraftment)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
70% ethanol and povidone-iodine for disinfection
-
Sutures or wound clips
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the resected patient tumor tissue in sterile, ice-cold transport medium.
-
In a sterile biosafety cabinet, transfer the tumor tissue to a sterile petri dish.
-
Using sterile scalpels, remove any necrotic or non-tumor tissue.
-
Cut the viable tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Mouse Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the flank region where the tumor will be implanted.
-
Disinfect the shaved area with 70% ethanol followed by povidone-iodine.
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin on the flank.
-
Using blunt forceps, create a subcutaneous pocket by gently separating the skin from the underlying fascia.
-
(Optional) If using Matrigel, mix the tumor fragment with an equal volume of cold Matrigel just before implantation.
-
Place one tumor fragment into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for signs of pain, distress, or infection.
-
Check for tumor engraftment and growth by palpation starting 2-3 weeks post-implantation.
-
Once tumors are palpable, begin regular monitoring of tumor volume.
-
Caption: Workflow for ACC PDX model establishment and treatment.
In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an orally administered SF-1 antagonist in ACC PDX-bearing mice.
Materials:
-
ACC PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (e.g., OR-449)
-
Vehicle control (appropriate for the antagonist formulation)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Calipers
-
Animal balance
Procedure:
-
Animal Randomization and Grouping:
-
Measure the initial tumor volume of all mice.
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare the this compound and vehicle control solutions at the desired concentrations.
-
Administer the assigned treatment (e.g., 10, 30, or 100 mg/kg of this compound or vehicle) to each mouse daily via oral gavage.
-
-
Tumor Volume Measurement:
-
Measure the tumor length (L) and width (W) using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress.
-
Continue treatment for the specified duration (e.g., 28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue for further analysis (e.g., RNA extraction for gene expression studies).
-
RNA Extraction and Gene Expression Analysis from Tumor Tissue
This protocol describes the extraction of RNA from tumor tissue and subsequent analysis of target gene expression by quantitative PCR (qPCR).
Materials:
-
Excised tumor tissue
-
RNase-free tubes and reagents
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
DNase I
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., PAPSS2, SULT2A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Tissue Homogenization and RNA Extraction:
-
Immediately snap-freeze the excised tumor tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Add TRIzol reagent or the lysis buffer from an RNA extraction kit to the powdered tissue and homogenize further.
-
Follow the manufacturer's protocol for RNA extraction.
-
-
DNase Treatment and RNA Quantification:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Perform qPCR using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and control groups.
-
Caption: Workflow for gene expression analysis from tumor tissue.
References
Troubleshooting & Optimization
Technical Support Center: SF-1 Antagonist Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing SF-1 antagonists in cell viability assays. The content is structured to address specific issues you may encounter during your experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Steroidogenic Factor 1 (SF-1) and why target it with an antagonist?
A1: Steroidogenic Factor 1 (SF-1), encoded by the NR5A1 gene, is a crucial nuclear receptor and transcription factor.[1] It plays a master regulatory role in the development and function of the adrenal glands and gonads.[2][3][4] SF-1 controls the expression of numerous genes involved in steroid hormone production (steroidogenesis).[5] In certain diseases, such as adrenocortical carcinoma (ACC) and other hormone-dependent cancers, SF-1 activity is dysregulated and contributes to cell proliferation. SF-1 antagonists are small molecules designed to inhibit the transcriptional activity of SF-1, thereby reducing the production of steroid hormones and suppressing the growth of SF-1-dependent cancer cells.
Q2: What is the mechanism of action for SF-1 antagonists?
A2: SF-1 inhibitors typically function by binding to the SF-1 receptor, which prevents it from interacting with DNA at specific hormone response elements. This disruption blocks the transcription of SF-1 target genes essential for steroid production and cell proliferation. Some antagonists may act by competing with natural ligands, inducing conformational changes in the receptor, or promoting its degradation.
Q3: Which cell viability assay should I choose for my SF-1 antagonist experiment?
A3: The choice of assay depends on your specific needs, cell type, and available equipment.
-
Colorimetric Assays (MTT, XTT): These assays measure metabolic activity by observing the reduction of a tetrazolium salt to a colored formazan product. They are cost-effective but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential. The XTT assay has an advantage over MTT as its formazan product is water-soluble, simplifying the protocol.
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a direct indicator of metabolically active, viable cells. They are generally more sensitive than colorimetric assays but can be affected by ATP contamination.
Troubleshooting Common Issues
Problem 1: Lower-Than-Expected or No Decrease in Cell Viability
Q: I've treated my cells with an SF-1 antagonist, but I'm not seeing the expected cytotoxic effect. What could be wrong?
A: Several factors could contribute to a lack of response. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Low SF-1 Dependence | Verify SF-1 expression in your cell line via Western blot or qPCR. Test the antagonist on a known SF-1-dependent positive control cell line (e.g., H295R, R2C). | The cell line may not rely on the SF-1 pathway for survival, making it an unsuitable model for this specific antagonist. |
| Compound Inactivity | Confirm the identity and purity of your SF-1 antagonist. Prepare fresh stock solutions from powder and ensure proper storage to prevent degradation. | The compound may have degraded over time or during storage, losing its biological activity. |
| Suboptimal Assay Conditions | Optimize the incubation time with the antagonist. Effects may not be visible at early time points. A 72-hour or longer incubation may be necessary. | The antagonist may induce cytostatic (growth inhibition) rather than cytotoxic (cell death) effects, which require longer incubation times to become apparent. |
| Incorrect Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. | If cells are seeded too sparsely, the signal may be too low to detect a decrease. If seeded too densely, cells can become over-confluent, altering their metabolic state and drug response. |
Problem 2: Higher-Than-Expected Decrease in Cell Viability
Q: My SF-1 antagonist is showing significant cytotoxicity even at very low concentrations. How can I interpret this?
A: Unusually high cytotoxicity can be misleading. It's important to rule out experimental artifacts.
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-Target Effects | Review literature for known off-target effects of the antagonist or its chemical class. Consider using a secondary assay that measures a specific cellular process (e.g., apoptosis assay) to confirm the mode of action. | The compound may be inhibiting other essential cellular pathways, leading to toxicity that is not related to SF-1 antagonism. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Always include a vehicle-only control. | High concentrations of solvents like DMSO can be independently toxic to cells, confounding the results. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. Measure absorbance at ~660 nm; an increase in signal can indicate light scattering from precipitates. | Precipitated compound can cause light scattering in colorimetric assays or have direct toxic effects, leading to a false-positive signal for cell death. |
| Assay Interference | Run a cell-free control by adding the antagonist to media with the assay reagent to see if it directly reacts with the reagent. | The antagonist itself might be a colored compound or have reducing properties that interfere with the chemistry of MTT or XTT assays. |
Problem 3: High Variability Between Replicate Wells
Q: My data is inconsistent, with high standard deviations between replicate wells. How can I improve reproducibility?
A: High variability can obscure genuine biological effects. Consistency in technique is key to resolving this issue.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting. Use a calibrated multichannel pipette for seeding. | A non-uniform number of cells in each well is a primary source of variability in viability assays. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier. | Wells on the perimeter of a plate are prone to evaporation, which can alter the media composition and drug concentration, affecting cell growth. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between different treatments. | Inaccurate or inconsistent liquid handling introduces significant error. |
| Incomplete Formazan Solubilization (MTT Assay) | After incubation with MTT, ensure complete dissolution of the formazan crystals. Pipette up and down multiple times or use an orbital shaker. | Incomplete solubilization will lead to artificially low absorbance readings in affected wells. |
| Temperature Gradients (Luminescent Assays) | Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before reading. | Luminescence reactions are enzymatic and temperature-dependent. Gradients across the plate can cause inconsistent signal intensity. |
Visual Guides and Workflows
SF-1 Signaling Pathway
The diagram below illustrates the basic mechanism of SF-1 action. SF-1 binds to specific DNA sequences in the nucleus to activate the transcription of genes involved in steroidogenesis and cell maintenance. SF-1 antagonists block this process.
Caption: Simplified SF-1 signaling pathway in a steroidogenic cell.
General Cell Viability Assay Workflow
This workflow provides a general overview of the steps involved in performing a cell viability assay to test an SF-1 antagonist.
Caption: Experimental workflow for a typical cell viability assay.
Troubleshooting Decision Tree
Use this logical diagram to help diagnose unexpected experimental results.
Caption: A decision tree for troubleshooting assay results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability based on the activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the SF-1 antagonist. Remove the old medium and add 100 µL of medium containing the desired drug concentrations. Include "untreated" and "vehicle control" wells. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Gently pipette to ensure all crystals are dissolved. Read the absorbance on a microplate spectrophotometer at 570 nm.
Protocol 2: XTT Cell Viability Assay
This protocol is a variation where the formazan product is water-soluble, simplifying the procedure.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: On the day of the experiment, thaw the XTT reagent and the electron coupling reagent (e.g., PMS). Immediately before use, mix the two reagents according to the manufacturer's instructions to create the activated XTT solution.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. The incubation time should be optimized for your cell line.
-
Reading: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm can be used to subtract non-specific readings.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells by quantifying ATP.
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Reading: Measure the luminescence using a plate-reading luminometer.
References
- 1. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 2. The role of SF1 in adrenal and reproductive function: insight from naturally occurring mutations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic Factor-1 (SF-1, Ad4BP, NR5A1) and Disorders of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing SF-1 Antagonist-1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of a hypothetical small molecule, "SF-1 Antagonist-1," targeting the Steroidogenic Factor 1 (SF-1) nuclear receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target Steroidogenic Factor 1 (SF-1, also known as NR5A1), a nuclear receptor crucial for the development and function of adrenal glands and gonads.[1][2] By binding to SF-1, the antagonist prevents the receptor from activating the transcription of its target genes, which are involved in steroid hormone production and cell proliferation.[3] This inhibition of SF-1's transcriptional activity is the key to its therapeutic potential in hormone-dependent cancers and other related disorders.[3][4]
Q2: What is a good starting dose for my in vivo mouse studies with this compound?
A2: A suitable starting dose depends on the antagonist's in vitro potency (IC50), its pharmacokinetic (PK) profile, and data from any preliminary tolerability studies. For novel SF-1 antagonists, a common approach is to start with a dose-range finding study. Based on published studies with similar compounds like OR-449, a range of 10 mg/kg to 100 mg/kg administered orally once daily could be a reasonable starting point for an efficacy study in a mouse model of adrenocortical carcinoma. A preliminary tolerability study is always recommended to establish a maximum tolerated dose (MTD).
Q3: How do I determine if this compound is engaging its target in vivo?
A3: Target engagement can be assessed by measuring the downstream effects of SF-1 inhibition. This can be achieved by:
-
Pharmacodynamic (PD) Biomarkers: Analyzing the expression of known SF-1 target genes in tumor or relevant tissues. For example, a dose-dependent regulation of genes like CYP17A1 or FATE1 would indicate target engagement.
-
Steroid Profiling: Measuring the levels of circulating steroid hormones and their precursors. A significant reduction in cortisol, DHEA-S, or other relevant steroids in tumor-bearing mice would suggest the antagonist is active.
Q4: Should I dose based on the Maximum Tolerated Dose (MTD)?
A4: The traditional MTD approach, developed for cytotoxic chemotherapies, may not be optimal for targeted therapies like SF-1 antagonists. These agents may show efficacy at doses well below the MTD. It is often more effective to identify an Optimal Biological Dose (OBD) that demonstrates sustained target modulation with an acceptable long-term safety profile. Evaluating multiple dose levels in your efficacy studies is crucial.
Q5: What are the common routes of administration for this type of compound?
A5: Oral gavage (PO) is a common and clinically relevant route of administration for small molecule inhibitors. The specific formulation will depend on the compound's solubility and stability. Other routes, such as intraperitoneal (IP) injection, may also be considered, particularly in early-stage preclinical studies.
Troubleshooting Guide
Issue 1: No observed anti-tumor efficacy at the tested doses.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound. If exposure is low, consider reformulating the compound or using an alternative route of administration. |
| Insufficient Target Engagement | Assess pharmacodynamic (PD) markers in tumor tissue (e.g., expression of SF-1 target genes) to confirm target engagement. If the target is not being modulated, the dose may be too low. |
| Tumor Model Resistance | Ensure the selected tumor model (cell line or PDX) is dependent on SF-1 signaling. High SF-1 expression is a key prerequisite. |
| Rapid Metabolism | In vitro and in vivo metabolic stability studies can determine if the compound is being cleared too quickly. |
Issue 2: Significant toxicity or weight loss observed in the treatment group.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). |
| Off-target effects | Conduct in vitro screening against a panel of other nuclear receptors and kinases to identify potential off-target activities. |
| Vehicle-related toxicity | Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation. |
Issue 3: High variability in tumor response within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound, particularly with oral gavage. |
| High PK Variability | Individual differences in drug absorption and metabolism can lead to variable exposure. Measure plasma concentrations in a subset of animals to assess inter-animal variability. |
| Tumor Heterogeneity | In PDX models, inherent tumor heterogeneity can lead to varied responses. Increase the group size to ensure statistical power. |
Data Presentation
The following tables summarize hypothetical, yet representative, data from a 28-day in vivo efficacy study of this compound in a patient-derived xenograft (PDX) mouse model of adrenocortical carcinoma.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | +150% | - |
| This compound | 10 | +75% | 50% |
| This compound | 30 | -10% | >100% (regression) |
| This compound | 100 | -15% | >100% (regression) |
Table 2: Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change (%) | Treatment-Related Deaths |
| Vehicle | - | +5% | 0/10 |
| This compound | 10 | +4% | 0/10 |
| This compound | 30 | -2% | 0/10 |
| This compound | 100 | -8% | 1/10 |
Table 3: Pharmacodynamic Biomarker Modulation (Day 28 Tumor Tissue)
| Treatment Group | Dose (mg/kg, PO, QD) | Relative FATE1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| This compound | 10 | 0.6 |
| This compound | 30 | 0.2 |
| This compound | 100 | 0.15 |
Experimental Protocols
Protocol 1: Dose-Range Finding and Efficacy Study in PDX Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG) subcutaneously implanted with a well-characterized, SF-1-expressing adrenocortical carcinoma PDX model.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups should include a vehicle control and at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly as a measure of general health.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the vehicle group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, collect tumors and plasma for PK/PD analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Sample Preparation: Immediately following collection, snap-freeze a portion of the tumor tissue in liquid nitrogen for RNA analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
RNA Analysis:
-
Isolate total RNA from frozen tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SF-1 target genes (e.g., FATE1, CYP17A1) relative to a housekeeping gene.
-
-
Steroid Analysis:
-
Use plasma samples collected at the study endpoint.
-
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of key steroids and their precursors (e.g., DHEA-S, cortisol, 17OH-progesterone).
-
Visualizations
Caption: SF-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Increased steroidogenic factor-1 dosage triggers adrenocortical cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SF-1 Antagonist-1 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF-1 Antagonist-1. The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SF-1 antagonist is showing lower than expected potency (high IC50) in my cell-based assay. What are the potential causes?
A1: Several factors can contribute to reduced antagonist potency. Consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number:
-
Issue: Cell lines can drift genetically over time, leading to changes in SF-1 expression or the expression of other critical co-factors. High passage numbers can lead to altered phenotypes.
-
Recommendation: Use low-passage, authenticated cell lines for all experiments. Regularly check the expression levels of SF-1 in your cell line via qPCR or Western blot.
-
-
SF-1 Expression Levels:
-
Issue: The level of SF-1 expression can influence antagonist efficacy. Overexpression of SF-1, which is common in some cancers like adrenocortical carcinoma, may require higher concentrations of the antagonist to achieve inhibition.[1][2][3]
-
Recommendation: Quantify SF-1 mRNA and protein levels in your experimental model. Consider using a cell line with known SF-1 expression levels as a positive control.
-
-
Assay Conditions:
-
Issue: Suboptimal assay conditions can affect the apparent potency of the antagonist. This includes incubation times, cell seeding density, and the concentration of agonist or substrate used in the assay.
-
Recommendation: Optimize your assay parameters. For competitive antagonists, ensure adequate pre-incubation time with the antagonist before adding any agonist. Cell density can also impact drug response, so it's crucial to maintain consistency across experiments.[4]
-
-
Compound Integrity:
-
Issue: The antagonist compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions and use them within their recommended shelf life.
-
Q2: I am observing a complete lack of response to the SF-1 antagonist in my experiments. What should I investigate?
A2: A complete lack of response could indicate a fundamental issue with the experimental setup or a potent resistance mechanism.
-
Incorrect Mechanism of Action:
-
Issue: The antagonist may not be a direct inhibitor of SF-1 activity but may have other off-target effects.
-
Recommendation: Verify the mechanism of action of your specific antagonist. Whenever possible, include a positive control compound with a known inhibitory effect on SF-1.
-
-
Presence of a Dominant Resistance Mechanism:
-
Issue: The cells may possess intrinsic or acquired resistance to the antagonist.
-
Recommendation: Refer to the "Potential Resistance Mechanisms" section below for a detailed overview of possible resistance pathways to investigate.
-
Q3: My cells initially respond to the SF-1 antagonist, but then they develop resistance over time. What are the likely mechanisms?
A3: This scenario suggests the development of acquired resistance. The following are potential mechanisms to investigate:
-
Target Alteration:
-
Issue: Mutations in the NR5A1 gene (encoding SF-1) could alter the drug-binding site, reducing the antagonist's affinity. While specific resistance-conferring mutations for SF-1 antagonists are not yet widely reported, this is a common mechanism of resistance for other targeted therapies.[5]
-
Troubleshooting: Sequence the NR5A1 gene in your resistant cell population to identify any potential mutations in the ligand-binding domain.
-
-
Target Amplification:
-
Issue: Increased expression of SF-1 can overcome the inhibitory effect of the antagonist. Amplification of the NR5A1 gene is a known feature of some adrenocortical tumors.
-
Troubleshooting: Use qPCR or FISH to assess the copy number of the NR5A1 gene in resistant cells compared to sensitive parental cells.
-
-
Activation of Bypass Pathways:
-
Issue: Cells can activate alternative signaling pathways to compensate for the inhibition of SF-1. This could involve the upregulation of other transcription factors or signaling molecules that promote cell survival and proliferation.
-
Troubleshooting: Perform transcriptomic (RNA-seq) or proteomic analyses to identify upregulated signaling pathways in the resistant cells.
-
-
Drug Efflux:
-
Issue: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the antagonist from the cell, reducing its intracellular concentration.
-
Troubleshooting: Use qPCR to measure the expression of common drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2). The effect of efflux pump inhibitors can also be tested in combination with the SF-1 antagonist.
-
-
Altered Drug Metabolism:
-
Issue: Cells may increase the metabolic inactivation of the antagonist.
-
Troubleshooting: This is more complex to analyze and may require specialized metabolic profiling studies.
-
Potential Resistance Mechanisms to this compound
The following diagram illustrates potential mechanisms by which a cancer cell could develop resistance to an SF-1 antagonist.
Caption: Potential mechanisms of resistance to SF-1 antagonists in cancer cells.
Quantitative Data on SF-1 Antagonists
The following tables summarize publicly available data on the efficacy of selected SF-1 antagonists.
Table 1: In Vitro Efficacy of SF-1 Antagonists in Adrenocortical Carcinoma (ACC) Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Isoquinolinone Cpd. 31 | H295R (Dox-induced SF-1) | Proliferation | ~1 µM | |
| Isoquinolinone Cpd. 32 | H295R (Dox-induced SF-1) | Proliferation | ~1 µM | |
| OR-449 | SJ-ACC3 | Proliferation (EdU) | ~2.5 µM | |
| Doxorubicin | CHO-K1 (SF-1 reporter) | Luciferase Reporter | 443 ± 25 nM |
Table 2: In Vivo Efficacy of OR-449 in ACC Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosage | Outcome | Reference |
| SJ-ACC3 | OR-449 (oral) | 30 mg/kg for 28 days | Complete blockage of tumor growth | |
| SW1939 | OR-449 (oral) | 10, 30, or 100 mg/kg for 24 days | Inhibition of tumor growth and improved event-free survival |
Key Experimental Protocols
Protocol 1: Generation of an SF-1 Antagonist-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to an SF-1 antagonist through continuous exposure.
Caption: Workflow for generating an SF-1 antagonist-resistant cell line.
Methodology:
-
Determine the initial inhibitor concentration: Start by treating the parental cell line with the SF-1 antagonist at a concentration equal to its IC50.
-
Continuous Culture: Culture the cells in media containing the antagonist. Replace the media every 2-3 days.
-
Monitor Cell Growth: Initially, a significant reduction in cell proliferation is expected. Monitor the culture for the emergence of surviving, proliferating cells.
-
Dose Escalation: Once the cell population has recovered and is actively proliferating in the presence of the antagonist, gradually increase the concentration of the antagonist in the culture media.
-
Isolation of Resistant Clones: After several rounds of dose escalation, isolate single-cell clones from the resistant population.
-
Expansion and Verification: Expand the isolated clones and confirm their resistance by performing a dose-response assay and calculating the new IC50. A significant rightward shift in the dose-response curve indicates resistance.
Protocol 2: Luciferase Reporter Assay for SF-1 Activity
This assay is used to screen for and characterize SF-1 inhibitors by measuring their effect on SF-1-mediated transcription.
Caption: Workflow for an SF-1 luciferase reporter assay.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a relevant cancer cell line) with two plasmids:
-
An expression vector for human SF-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements.
-
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound Treatment: Add the SF-1 antagonist at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression and protein production (typically 24-48 hours).
-
Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for SF-1 and Downstream Target Expression
This protocol is used to assess the levels of SF-1 protein and its downstream targets to investigate potential resistance mechanisms.
Methodology:
-
Cell Lysis: Prepare whole-cell lysates from both sensitive and resistant cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SF-1 or a downstream target (e.g., StAR, CYP11A1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between sensitive and resistant cells.
This technical support center provides a starting point for addressing challenges in SF-1 antagonist research. As this is an evolving field, it is crucial to stay updated with the latest scientific literature.
References
- 1. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroidogenic Factor 1, a Goldilocks Transcription Factor from Adrenocortical Organogenesis to Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Metabolic Stability of SF-1 Antagonists
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of metabolic stability for Steroidogenic Factor 1 (SF-1) antagonists.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My lead SF-1 antagonist shows high intrinsic clearance (CLint) in human liver microsome assays. What are the immediate next steps?
Answer: High intrinsic clearance in liver microsomes suggests that your compound is rapidly metabolized, likely by Cytochrome P450 (CYP) enzymes.[1][2] The recommended course of action involves:
-
Metabolite Identification: The first critical step is to identify the primary metabolic "hotspots" on your molecule. This is typically done by incubating the compound with liver microsomes and analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the structure of the major metabolites.
-
Metabolic Pathway Elucidation: Determine the primary metabolic reactions occurring (e.g., oxidation, hydroxylation, N-dealkylation). Understanding the specific CYP isoforms involved (e.g., CYP3A4, 2D6, 2C9) can provide further insight.[3][4]
-
Structural Modification: Once metabolic hotspots are identified, you can rationally design new analogs to block or slow down these metabolic pathways. This is a core principle of the structure-activity relationship (SAR).[5]
Question: I have identified the site of metabolism on my antagonist. What are some common strategies to block it?
Answer: Several well-established strategies can be employed to improve metabolic stability by modifying the identified "soft spots":
-
Deuterium Substitution: Replacing a hydrogen atom with a deuterium atom at the site of metabolism can slow down CYP-mediated bond cleavage due to the kinetic isotope effect. This can increase the metabolic half-life.
-
Halogenation: Introducing a fluorine atom, particularly on an aromatic ring, can make the ring less electron-rich and thus less prone to oxidative metabolism.
-
Bioisosteric Replacement: Substitute metabolically labile groups with bioisosteres that are more stable but retain the necessary biological activity. For example, replacing a metabolically vulnerable phenyl ring with a pyridine ring or a labile ester with a more stable amide group.
-
Steric Hindrance: Introducing a bulky group, like a tert-butyl group, near the metabolic site can physically block the enzyme from accessing it.
Question: My SF-1 antagonist has good stability in microsomes but is cleared rapidly in hepatocyte assays. What could be the reason?
Answer: This discrepancy often indicates that metabolic pathways other than Phase I (CYP-mediated) metabolism are significant. Intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of liver metabolism.
-
Phase II Metabolism: Your compound may be undergoing rapid conjugation reactions, such as glucuronidation or sulfation, which are mediated by Phase II enzymes present in hepatocytes but not in microsomes. Phenolic groups are particularly susceptible to rapid glucuronidation.
-
Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus faster overall metabolism.
Question: We are observing significant inter-species differences in the metabolic stability of our compound series. How should we proceed?
Answer: Species differences in drug metabolism are common and primarily due to variations in the expression and activity of CYP enzymes and other drug-metabolizing enzymes.
-
Profile Across Species: Test your compound's stability in microsomes or hepatocytes from multiple species (e.g., human, rat, mouse, dog, monkey) to get a broader understanding of its metabolic profile.
-
Identify Human-Relevant Metabolites: Focus on optimizing stability against the metabolic pathways that are most prominent in human-derived systems (human liver microsomes or hepatocytes).
-
Improve Cross-Species Extrapolation: Enhancing metabolic stability can reduce turnover rates across different preclinical species, which may improve the ability to extrapolate animal data to humans.
Frequently Asked Questions (FAQs)
What is metabolic stability and why is it important for SF-1 antagonists?
Metabolic stability refers to a drug candidate's susceptibility to being broken down by enzymes in the body, a process called biotransformation. For an SF-1 antagonist, poor metabolic stability can lead to:
-
Low Bioavailability and Short Half-Life: If the drug is metabolized too quickly, it may not reach its target (SF-1) in sufficient concentrations or for a long enough duration to exert its therapeutic effect.
-
High Dosing Requirements: Rapid clearance often necessitates higher or more frequent doses, which can increase the risk of side effects and reduce patient compliance.
-
Formation of Active or Reactive Metabolites: Metabolism can produce byproducts (metabolites) that may have their own pharmacological activity or could be toxic.
What are the primary in vitro assays used to assess metabolic stability?
The most common and essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests for metabolic stability include:
-
Liver Microsomal Stability Assay: Uses subcellular fractions (microsomes) from the liver that are rich in Phase I CYP enzymes. This is a cost-effective, high-throughput screen to assess a compound's intrinsic clearance (CLint).
-
Hepatocyte Stability Assay: Uses intact liver cells (hepatocytes), which contain the full range of Phase I and Phase II metabolic enzymes and transporters. This assay is often considered the "gold standard" for in vitro metabolism studies as it provides a more comprehensive prediction of hepatic clearance.
-
S9 Fraction Stability Assay: Uses a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
-
Plasma Stability Assay: Evaluates the stability of a compound in plasma to assess degradation by plasma enzymes.
What are bioisosteres and how can they improve metabolic stability?
Bioisosteres are atoms or functional groups that have similar physical or chemical properties, allowing them to be exchanged in a molecule without losing the desired biological activity. This strategy is fundamental to medicinal chemistry for optimizing drug properties.
-
Mechanism: By replacing a metabolically labile group with a more stable bioisostere, you can block a site of metabolism.
-
Examples:
-
Replacing a carboxylic acid, which can form reactive acyl glucuronides, with a more stable tetrazole group.
-
Substituting a metabolically susceptible amide bond with a triazole or oxadiazole ring to enhance stability while mimicking hydrogen bonding properties.
-
Replacing a phenyl ring prone to oxidation with heterocyclic rings or saturated cyclic ethers.
-
What is the role of Cytochrome P450 (CYP) enzymes in the metabolism of SF-1 antagonists?
CYP enzymes are a superfamily of proteins, primarily found in the liver, that are responsible for the Phase I metabolism of the vast majority of small-molecule drugs.
-
Function: They typically catalyze oxidative reactions, making compounds more water-soluble and easier to excrete.
-
Key Isoforms: Six main CYP enzymes (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1) are responsible for metabolizing most drugs.
-
Drug-Drug Interactions: SF-1 antagonists that are substrates, inhibitors, or inducers of specific CYP isoforms can lead to drug-drug interactions, altering the plasma levels of co-administered drugs.
Quantitative Data Summary
The following table summarizes common structural modifications and their qualitative impact on metabolic stability, as specific quantitative data for SF-1 antagonists is proprietary and context-dependent. The goal is to shift from high clearance (unfavorable) to low clearance (favorable).
| Original Moiety (Metabolic Liability) | Bioisosteric Replacement | Expected Impact on Metabolic Stability | Rationale |
| Phenyl Ring | Pyridine, Pyrimidine, or other Heterocycles | Improved | Reduces susceptibility to aromatic oxidation by CYP enzymes. |
| para-substituted Phenyl | ortho or meta-substituted Phenyl | Improved | Blocks the common site of para-hydroxylation. |
| Methyl group on an amine (-N-CH₃) | Ethyl or larger alkyl group | Improved | Can decrease the rate of N-dealkylation. |
| Ester (-COO-) | Amide (-CONH-), Reverse Amide (-NHCO-) | Improved | Amides are generally more resistant to hydrolysis by esterases than esters. |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improved | Reduces the potential for formation of reactive acyl glucuronide metabolites. |
| Amide (-CONH-) | 1,2,4-Triazole, Oxadiazole | Improved | Heterocyclic rings can mimic amide geometry but are more stable to protease/amidase activity. |
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical procedure to determine the intrinsic clearance of an SF-1 antagonist.
1. Objective: To measure the rate of disappearance of a test compound (SF-1 antagonist) when incubated with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials:
-
Test SF-1 antagonist stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.) stored at -80°C.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone).
-
Negative control (incubation without NADPH).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates, incubator, LC-MS/MS system.
3. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control by diluting with buffer. The final concentration of the organic solvent (e.g., DMSO) should be low (<0.5%).
-
Incubation Setup:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Add the test compound or control compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control, add buffer instead of the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold quenching solution. The 0-minute time point sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .
Visualizations
Experimental and Logic Workflows
Caption: Workflow for improving the metabolic stability of a lead compound.
Caption: Role of Phase I and Phase II enzymes in drug metabolism.
Caption: Decision tree for troubleshooting high metabolic clearance.
References
- 1. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 2. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Dose Optimization of SF-1 Antagonists in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose optimization of Steroidogenic Factor-1 (SF-1) antagonists in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is SF-1 and why is it a target in cancer therapy?
A1: Steroidogenic Factor-1 (SF-1), also known as NR5A1, is a nuclear receptor transcription factor that plays a crucial role in the development and function of the adrenal glands and gonads.[1] In certain cancers, such as adrenocortical carcinoma (ACC), SF-1 is often overexpressed and drives tumor cell proliferation.[2] Therefore, antagonizing SF-1 is a promising therapeutic strategy to inhibit the growth of these hormone-dependent cancers.[1]
Q2: What are the common preclinical models used to evaluate SF-1 antagonists?
A2: The most common preclinical models include:
-
Adrenocortical carcinoma (ACC) cell lines: Such as NCI-H295R, which expresses SF-1 and produces steroid hormones.[3]
-
Patient-Derived Xenograft (PDX) models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Q3: What are the key considerations for designing a dose-optimization study for an SF-1 antagonist?
A3: Key considerations include:
-
Selection of an appropriate animal model: The model should express SF-1 and exhibit a relevant biological response to its inhibition.
-
Determination of the starting dose and dose range: This is often informed by in vitro potency and preliminary toxicity studies.
-
Frequency and route of administration: These should be chosen to maintain drug exposure above the target concentration.
-
Selection of relevant endpoints: These include tumor growth inhibition, target engagement biomarkers (e.g., changes in steroid hormone levels), and assessment of toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical experiments with SF-1 antagonists.
Issue 1: Inconsistent or Lack of Efficacy in Animal Models
Q: My SF-1 antagonist shows good potency in in vitro cell-based assays, but I'm not seeing the expected anti-tumor effect in my PDX model. What are the possible reasons?
A: This is a common challenge in drug development. Here are several potential causes and troubleshooting steps:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the tumor tissue.
-
Troubleshooting:
-
Conduct a PK study to measure plasma and tumor concentrations of the antagonist.
-
If bioavailability is low, consider formulation strategies such as using co-solvents or creating a nanosuspension.
-
If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (if appropriate for the model) or redesigning the compound to block metabolic sites.
-
-
-
Efflux by Transporters: The antagonist may be a substrate for efflux transporters like P-glycoprotein, which can pump the drug out of tumor cells.
-
Troubleshooting:
-
Perform in vitro permeability assays using cell lines like Caco-2 to assess if the compound is a substrate for efflux transporters.
-
Co-administer a known P-glycoprotein inhibitor to see if efficacy is restored.
-
-
-
Model-Specific Resistance: The specific PDX model you are using may have intrinsic resistance mechanisms to SF-1 inhibition that were not present in the cell lines.
-
Troubleshooting:
-
Characterize the genomic and transcriptomic profile of your PDX model to identify potential resistance pathways.
-
Test the antagonist in a panel of different ACC PDX models to identify responsive subtypes.
-
-
Issue 2: Unexpected Toxicity in Animal Models
Q: I'm observing significant weight loss and other signs of toxicity in my animal models at doses that are required for efficacy. How can I determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target toxicity is crucial for the development of a safe therapeutic.
-
On-Target Toxicity: Since SF-1 is essential for adrenal and gonadal function, its inhibition can lead to endocrine-related side effects.
-
Troubleshooting:
-
Monitor steroid hormone levels: Measure plasma concentrations of corticosterone (in rodents), testosterone, and other relevant steroid hormones. A significant decrease would suggest an on-target effect.
-
Histopathological analysis: Examine adrenal glands and gonads for any morphological changes.
-
Dose titration: Carefully titrate the dose to find a therapeutic window where anti-tumor efficacy is maintained with acceptable on-target physiological changes.
-
-
-
Off-Target Toxicity: The antagonist may be interacting with other unintended molecular targets.
-
Troubleshooting:
-
Selectivity profiling: Screen the antagonist against a panel of other nuclear receptors and kinases to identify potential off-target interactions.
-
Evaluate a structurally related but inactive analog: If a similar compound that does not inhibit SF-1 also causes toxicity, it is likely an off-target effect.
-
Modify the chemical structure: If a specific off-target is identified, medicinal chemistry efforts can be directed to design analogs with improved selectivity.
-
-
Data Presentation
The following table summarizes preclinical data for the SF-1 antagonist OR-449 in an adrenocortical carcinoma PDX model (SJ-ACC3).
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition | Observations | Reference |
| 6 | Partial Inhibition | Dose-dependent inhibition observed. | |
| 10 | Progressive Inhibition | Improved tumor growth inhibition compared to lower doses. | |
| 30 | Complete Blockade | Complete inhibition of tumor growth over a 28-day period. | |
| 100 | Not specified for efficacy | No serious adverse events reported in a 28-day safety study in mice. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay) for NCI-H295R cells
This protocol is adapted for determining the effect of an SF-1 antagonist on the viability of the NCI-H295R adrenocortical carcinoma cell line.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with 10% FBS, 1% ITS (Insulin, Transferrin, Selenium)
-
SF-1 antagonist stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed NCI-H295R cells in a 96-well plate at a density of 1,500 - 2,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the SF-1 antagonist in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted antagonist or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Corticosterone Measurement in Mouse Serum (ELISA)
This protocol provides a general guideline for measuring corticosterone levels in mouse serum as a pharmacodynamic biomarker of SF-1 target engagement.
Materials:
-
Mouse serum samples
-
Commercially available Corticosterone ELISA kit (e.g., from MP Biomedicals, Rocky Mountain Diagnostics, or MediMabs)
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows.
-
Bring all reagents and samples to room temperature.
-
Prepare the required number of microplate wells for standards, controls, and samples.
-
Add the specified volume of standards and samples (typically 10-25 µL) to the appropriate wells.
-
Add the enzyme conjugate and/or antibody solution to each well as instructed.
-
Incubate the plate for the specified time (usually 1-2 hours) at room temperature, often with shaking.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) within a short time after adding the stop solution.
-
Calculate the corticosterone concentration in the samples by interpolating from the standard curve.
Protocol 3: Establishment of an Adrenocortical Carcinoma PDX Model
This protocol outlines the key steps for establishing a patient-derived xenograft model of adrenocortical carcinoma.
Materials:
-
Fresh, sterile ACC tumor tissue from a patient (with appropriate ethical approval and patient consent)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)
-
Surgical instruments
-
Matrigel (optional)
-
Anesthetics and analgesics
Procedure:
-
Tumor Tissue Collection and Processing:
-
Collect fresh tumor tissue from surgery under sterile conditions.
-
Transport the tissue to the laboratory in a suitable medium on ice.
-
Mechanically mince the tumor tissue into small fragments (1-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin and create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one or two tumor fragments into the subcutaneous space.
-
Close the incision with sutures or surgical clips.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for passaging into new mice.
-
A portion of the tumor should be cryopreserved for future use and another portion fixed for histological confirmation that the PDX model retains the characteristics of the original patient tumor.
-
Visualizations
SF-1 Signaling Pathway
References
Technical Support Center: Overcoming Poor Bioavailability of SF-1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Steroidogenic Factor 1 (SF-1) inhibitors and encountering challenges related to their poor bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common issues.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter during your in vitro and in vivo experiments with SF-1 inhibitors.
In Vitro & Formulation Issues
Q1: My SF-1 inhibitor, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. This can lead to inaccurate compound concentrations and high variability in your assay results.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay medium. You may need to prepare a more concentrated stock solution to achieve this.
-
Use Co-solvents: Prepare your inhibitor in a mixture of DMSO and a less non-polar, water-miscible co-solvent like ethanol, polyethylene glycol (PEG) 300/400, or propylene glycol. This can help to create a more gradual transition from the organic stock to the aqueous medium.
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to form micelles that encapsulate the inhibitor and keep it in solution.
-
-
Optimize Addition Method: Add the inhibitor stock solution to your medium dropwise while vortexing or stirring vigorously. This can prevent the formation of large aggregates.
Q2: I'm observing high variability in my SF-1 reporter gene assay results. What could be the cause?
A2: High variability can stem from several factors, including compound solubility, cell health, and assay execution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high variability in cell-based assays.
Q3: My SF-1 inhibitor appears potent in my biochemical assay but shows weak activity in my cell-based assay. Why the discrepancy?
A3: This is often due to poor cell permeability. While a compound may effectively inhibit the SF-1 protein in a cell-free system, it needs to cross the cell membrane to be effective in a cellular context. The two isoquinolinone inhibitors, SID7969543 and SID7970631, have demonstrated excellent permeability, which is a key desirable characteristic.[1]
Possible Solutions:
-
Assess Permeability: If not already known, determine the permeability of your compound using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay.
-
Structural Modification: If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties (e.g., by reducing polarity or molecular size) to improve cell penetration.
In Vivo & Bioavailability Issues
Q4: I'm not seeing any in vivo efficacy with my SF-1 inhibitor, even though it's potent in vitro. What are the likely reasons?
A4: Lack of in vivo efficacy despite in vitro potency is a classic drug development challenge, often pointing to poor pharmacokinetics (PK) and low bioavailability.
Troubleshooting Steps:
-
Assess Oral Bioavailability: The first step is to conduct a pharmacokinetic study to determine the oral bioavailability (%F) of your inhibitor. This will tell you how much of the drug is reaching systemic circulation after oral administration.
-
Investigate Metabolic Stability: Poor metabolic stability can lead to rapid clearance of the compound from the body. The isoquinolinone SF-1 inhibitors SID7969543 and SID7970631, for example, were found to have short half-lives in hepatic microsomal stability experiments across multiple species.[1]
-
Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic fate of your compound. If metabolism is rapid, consider structural modifications to block metabolic "hotspots."
-
-
Evaluate Formulation: The formulation used for in vivo dosing is critical. A simple suspension in water may not be sufficient for a poorly soluble compound.
-
Action: Develop an enabling formulation. Strategies include micronization, nanosuspensions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Q5: How do I choose an appropriate vehicle for my first in vivo pharmacokinetic study?
A5: The goal is to use a vehicle that is safe and allows for consistent delivery of the compound. The choice of vehicle depends on the physicochemical properties of your SF-1 inhibitor.
Commonly Used Vehicles for Oral Gavage in Preclinical Studies:
| Vehicle Composition | Best For | Considerations |
| Aqueous Solutions | ||
| 0.5% - 1% Carboxymethylcellulose (CMC) in water | Hydrophobic compounds (suspension) | Can be difficult to achieve a uniform, stable suspension. |
| 0.5% Methylcellulose in water | Hydrophobic compounds (suspension) | Similar to CMC; good for initial screening. |
| Co-solvent Systems | ||
| 10% DMSO, 90% Corn Oil | Very poorly soluble, lipophilic compounds | DMSO can have pharmacological effects. Use a vehicle control group. |
| 20% PEG400, 80% Saline | Compounds with moderate solubility | PEG400 can improve solubility and stability. |
| Lipid-Based Systems | ||
| Corn oil or Sesame oil | Highly lipophilic compounds | Can enhance absorption through lymphatic pathways. |
Q6: My in vivo study is showing inconsistent results between animals. What can I do to improve reproducibility?
A6: Inconsistent in vivo results can be due to formulation issues, dosing inaccuracies, or biological variability.
Strategies to Improve In Vivo Reproducibility:
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before dosing each animal. Use a stir plate to keep the suspension agitated.
-
Accurate Dosing Technique: Ensure all personnel are proficient in oral gavage. Improper technique can lead to dosing errors or stress to the animal, which can affect PK.
-
Animal Fasting: For oral PK studies, overnight fasting of the animals is standard practice to reduce variability in gastric emptying and food effects.
-
Use of Cannulated Animals: For studies requiring multiple blood draws, using jugular vein cannulated animals can reduce the stress associated with repeated sampling from other sites (e.g., tail vein).
Section 2: Data on SF-1 Inhibitor Physicochemical Properties
Improving bioavailability starts with understanding the baseline properties of the inhibitor. The following table summarizes in vitro data for two known isoquinolinone-based SF-1 inhibitors. While specific oral bioavailability data for these compounds is not publicly available, an orally available inhibitor, OR-449, has been described as having excellent pharmacokinetic properties.[2]
| Parameter | SID7970631 | SID7969543 | OR-449 |
| SF-1 IC50 (Full-Length Protein) | 16 nM[1] | 30 nM[1] | 16 nM |
| Aqueous Solubility | Excellent | Excellent | Data not available |
| Permeability (in vitro) | Excellent | Excellent | Data not available |
| Microsomal Stability | Short half-life | Short half-life | Data not available |
| Oral Bioavailability (%F) | Data not available | Data not available | Described as "excellent" |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the bioavailability of SF-1 inhibitors.
Protocol 1: SF-1 Reporter Gene Assay
This cell-based assay is used to measure the functional activity of SF-1 inhibitors.
Workflow Diagram:
Caption: Step-by-step workflow for a typical SF-1 luciferase reporter gene assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine®). For each well, use a plasmid mix containing an SF-1 expression vector and a luciferase reporter vector driven by multiple copies of the SF-1 response element (SFRE).
-
Compound Treatment: 24 hours post-transfection, remove the medium and add 90 µL of fresh medium. Add 10 µL of your SF-1 inhibitor at 10x the final concentration (prepare a dilution series). Include vehicle (e.g., 0.1% DMSO) and positive controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a "no SF-1" control (100% inhibition). Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Steroidogenesis Assay
This assay measures the ability of an SF-1 inhibitor to block the production of steroid hormones in a steroidogenic cell line (e.g., human H295R or mouse Y-1 adrenocortical carcinoma cells).
Methodology:
-
Cell Seeding: Plate H295R cells in a 24-well plate and allow them to adhere and grow to ~80% confluency.
-
Compound Treatment: Replace the growth medium with fresh serum-free medium containing your SF-1 inhibitor at various concentrations. Also include a vehicle control.
-
Stimulation: Add a stimulating agent, such as Forskolin (to activate the cAMP pathway, which upregulates SF-1 activity), to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Hormone Quantification: Measure the concentration of a key steroid hormone (e.g., cortisol or progesterone) in the supernatant. This is typically done using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Normalize the hormone levels to the stimulated vehicle control and calculate the IC50 for the inhibition of steroid production.
Protocol 3: Mouse Pharmacokinetic (PK) Study for an Oral SF-1 Inhibitor
This protocol outlines a basic PK study to determine the oral bioavailability of an SF-1 inhibitor.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the study.
-
Groups:
-
Group 1 (IV): n=3 mice, to receive the inhibitor intravenously via tail vein injection at a dose of 1-2 mg/kg. The compound should be dissolved in a vehicle suitable for IV administration (e.g., 5% DMSO, 10% Solutol® HS 15, 85% saline).
-
Group 2 (PO): n=3 mice per timepoint, to receive the inhibitor orally via gavage at a dose of 10 mg/kg. The compound should be formulated as a solution or a fine, homogenous suspension in a vehicle like 0.5% CMC.
-
-
Dosing: Fast the animals overnight before dosing. Administer the compound to each group.
-
Blood Sampling:
-
IV Group: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Collect blood samples at pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the SF-1 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate PK parameters (AUC, Cmax, Tmax, half-life) for both IV and PO groups using software like Phoenix® WinNonlin®.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Section 4: SF-1 Signaling Pathway
Understanding the SF-1 signaling pathway is crucial for interpreting experimental results and designing effective inhibitors. SF-1 is a key transcription factor that regulates the expression of genes involved in steroidogenesis.
Caption: Simplified diagram of the cAMP-dependent SF-1 signaling pathway and the mechanism of action of SF-1 inhibitors.
References
Technical Support Center: Optimizing SF-1 Antagonist Compounds for Reduced Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with Steroidogenic Factor-1 (SF-1) antagonist compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating compound toxicity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the development and testing of SF-1 antagonists.
Issue 1: High Cytotoxicity Observed in Primary Screening
Symptoms:
-
Significant decrease in cell viability at low compound concentrations.
-
Inconsistent results across different cell lines.
-
Observed effects do not correlate with SF-1 expression levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | 1. Counter-Screening: Test the compound against a panel of other nuclear receptors and kinases to identify unintended targets. 2. Use a Structurally Unrelated Control: Compare the activity with another SF-1 antagonist from a different chemical series. 3. Genetic Knockdown: Use siRNA or CRISPR to knock down SF-1 and observe if the cytotoxic effect persists. | Off-target binding is a common cause of toxicity. Identifying these interactions is crucial for interpreting results accurately and guiding medicinal chemistry efforts to improve selectivity.[1][2] |
| Non-Specific Cytotoxicity | 1. Cell-Free Assays: Evaluate compound activity in biochemical assays to distinguish between target inhibition and general cytotoxicity. 2. Membrane Integrity Assays: Use assays like LDH or Trypan Blue exclusion to assess if the compound is disrupting cell membranes. | Some compounds can induce cell death through mechanisms unrelated to specific protein inhibition, such as membrane disruption or mitochondrial dysfunction. |
| Poor Physicochemical Properties | 1. Solubility Assessment: Determine the aqueous solubility of the compound. 2. Formulation Optimization: Test different formulations (e.g., using cyclodextrins or lipid-based carriers) to improve solubility and reduce aggregation. | Poor solubility can lead to compound precipitation and non-specific effects that are often misinterpreted as toxicity. |
Issue 2: In Vivo Toxicity Observed at Efficacious Doses
Symptoms:
-
Weight loss, organ damage, or other adverse effects in animal models.
-
Poor therapeutic window (toxic dose is close to the effective dose).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolite-Induced Toxicity | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. 2. Test Metabolite Activity: Synthesize and test the identified metabolites for both on-target and off-target activity and cytotoxicity. | The metabolic products of a compound can sometimes be more toxic than the parent molecule. |
| Poor Pharmacokinetics | 1. Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. 2. Formulation Strategies: Develop formulations that provide controlled release to maintain therapeutic concentrations while avoiding toxic peaks. | A high peak plasma concentration (Cmax) can lead to off-target toxicity, which can be mitigated by optimizing the drug's release profile. |
| On-Target Toxicity | 1. Dose Optimization: Carefully titrate the dose to find the minimum effective dose that minimizes adverse effects. 2. Selective Agonism/Antagonism: If SF-1 has different functions in different tissues, explore medicinal chemistry approaches to design tissue-selective antagonists. | In some cases, the toxicity may be directly related to the inhibition of SF-1 in non-target tissues. |
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways regulated by SF-1 that I should be aware of when assessing antagonist toxicity?
A1: SF-1 is a master regulator of steroidogenesis and is involved in the development and function of the adrenal glands and gonads. Key downstream targets include genes encoding steroidogenic enzymes (e.g., CYP11A1, CYP17A1) and the steroidogenic acute regulatory protein (StAR). When using SF-1 antagonists, it is important to monitor for effects on steroid hormone levels (e.g., cortisol, androgens, estrogens) as on-target inhibition can lead to hormonal imbalances.
Q2: What are some initial steps I can take to design SF-1 antagonists with a lower toxicity profile?
A2: A key strategy is to improve the selectivity of your compound for SF-1 over other nuclear receptors. Computational modeling and structure-based drug design can help identify unique features of the SF-1 ligand-binding pocket to exploit. Additionally, focusing on compounds with good physicochemical properties, such as adequate solubility and metabolic stability, can help avoid issues with non-specific toxicity and the formation of reactive metabolites.
Q3: Are there any known SF-1 antagonists with favorable toxicity profiles that can be used as a benchmark?
A3: OR-449 is a potent and selective SF-1 antagonist that has shown a favorable safety profile in preclinical studies. In a 2-week exploratory safety study in mice, OR-449 showed no adverse effects at doses up to 100 mg/kg.[3] It has also been shown to be well-tolerated in repeat-dosing toxicity studies in rodents and non-rodents.[4] This compound can serve as a useful benchmark for comparing the toxicity of new SF-1 antagonists.
Q4: How can I differentiate between on-target and off-target toxicity of my SF-1 antagonist?
A4: A combination of approaches is recommended. First, correlate the compound's potency for inhibiting SF-1 with its cytotoxic potency. A large window between these two values suggests lower on-target toxicity. Second, use a less active enantiomer or a structurally similar but inactive analog of your compound as a negative control. If these controls show similar toxicity, the effect is likely off-target. Finally, as mentioned in the troubleshooting guide, genetic knockdown of SF-1 is a powerful tool to confirm that the observed toxicity is mediated by the intended target.
Quantitative Data on SF-1 Antagonists
The following table summarizes publicly available data on the potency and toxicity of select SF-1 antagonists. This information can be used to benchmark new compounds.
| Compound | Target(s) | IC50 (SF-1) | Anti-proliferative IC50 | Cytotoxicity Data | Reference(s) |
| OR-449 | SF-1 | 16 nM | 0.068 µM (R2C cells) | No adverse effects up to 100 mg/kg in a 2-week mouse study.[3] Well-tolerated in repeat dosing studies in rodents and non-rodents. | |
| OR-907S | SF-1 | 22 nM | 0.074 µM (R2C cells) | Not specified | |
| SID7969543 | SF-1 | 760 nM | Not specified | Cytotoxicity observed at higher concentrations. | |
| SID7970631 | SF-1 | 255 nM | Not specified | Cytotoxicity observed at higher concentrations. |
Note: IC50 values can vary depending on the assay conditions. Data is provided for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of an SF-1 antagonist that reduces the viability of a cell line by 50% (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the SF-1 antagonist in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the off-target effects of an SF-1 antagonist on a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence-based method).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any kinases that are significantly inhibited.
Visualizations
Caption: Simplified SF-1 signaling pathway.
Caption: Experimental workflow for reducing SF-1 antagonist toxicity.
References
Technical Support Center: Optimizing Transfection Efficiency for SF-1 Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Steroidogenic Factor 1 (SF-1) reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during SF-1 reporter assays in a question-and-answer format.
Q1: Why is my luciferase signal weak or absent?
A weak or nonexistent signal in your SF-1 reporter assay can stem from several factors. A primary reason is often low transfection efficiency.[1] To address this, it's crucial to optimize the ratio of your transfection reagent to plasmid DNA.[1] Another critical factor is the quality of your plasmid DNA; ensure it is of high purity and free from endotoxins, which can hinder transfection and cause cell death.[2] The health and confluency of your cells at the time of transfection are also paramount. For most adherent cells, a confluency of 70-90% is ideal for optimal results.[3][4] Additionally, consider the strength of the promoter driving your reporter gene; a weak promoter may lead to a low signal.
Q2: My luciferase signal is extremely high and potentially saturated. What should I do?
An overly strong signal can be due to a very active promoter or the transfection of too much reporter plasmid. To mitigate this, you can try diluting the cell lysate before measuring luciferase activity. Performing a serial dilution will help you find the optimal concentration for your assay. It is also advisable to reduce the amount of plasmid DNA used during transfection.
Q3: I'm observing high background luminescence in my negative control wells. What are the likely causes?
High background can obscure your results. Using white or opaque plates for luminescence readings is recommended to reduce crosstalk between wells. If you suspect contamination is the issue, it is best to use freshly prepared reagents and samples. Some compounds may also exhibit autoluminescence, so it is important to test your compounds for this property.
Q4: There is high variability between my replicate wells. How can I improve consistency?
Variability can be introduced through several sources, including pipetting errors and inconsistent cell plating. To improve consistency, always prepare a master mix of your transfection reagents and DNA. Ensuring a uniform cell density across all wells is also critical. For normalization and to account for well-to-well transfection efficiency differences, the use of a co-transfected control reporter, such as a Renilla luciferase vector, is highly recommended in a dual-luciferase system.
Q5: Which cell lines are suitable for SF-1 reporter assays?
The choice of cell line is critical for the physiological relevance of your SF-1 reporter assay. Adrenocortical cell lines, such as the human H295R line, are a common choice as they endogenously express SF-1. Other commonly used and easily transfectable cell lines include human embryonic kidney (HEK293 or tsa201) cells and Chinese hamster ovary (CHO) cells.
Quantitative Data Summary
Optimizing transfection parameters is key to successful SF-1 reporter assays. The following tables provide recommended starting points for key experimental variables.
Table 1: Recommended Transfection Parameters
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% | For adherent cells at the time of transfection. Over-confluent cells may have reduced transfection efficiency. |
| DNA Purity (A260/A280) | 1.7 - 1.9 | High-quality, endotoxin-free plasmid DNA is crucial for optimal results. |
| Transfection Reagent to DNA Ratio | 1:1 to 3:1 (µL:µg) | This ratio is highly dependent on the specific reagent and cell line and requires empirical optimization. |
| Post-Transfection Incubation | 24-48 hours | The optimal time for reporter gene expression should be determined experimentally. |
Table 2: Common Cell Lines for SF-1 Reporter Assays
| Cell Line | Origin | Key Characteristics |
| H295R | Human Adrenocortical Carcinoma | Endogenously expresses SF-1, providing a physiologically relevant model. |
| HEK293 / tsa201 | Human Embryonic Kidney | High transfection efficiency, suitable for a wide range of reporter assays. |
| CHO | Chinese Hamster Ovary | Commonly used for their robustness and ease of culture. |
Experimental Protocols
Protocol 1: Dual-Luciferase SF-1 Reporter Assay
This protocol outlines a general procedure for a dual-luciferase reporter assay to measure SF-1 transcriptional activity.
Materials:
-
Appropriate cell line (e.g., H295R, HEK293T)
-
Complete growth medium
-
SF-1 responsive firefly luciferase reporter plasmid (containing SF-1 binding sites upstream of a minimal promoter)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute your SF-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in serum-free medium like Opti-MEM™. A common starting ratio is 10:1 of the experimental reporter to the control reporter.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Remove the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature with gentle rocking for at least 15 minutes.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to each well and measure the luminescence (firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the luminescence again (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
Visualizations
SF-1 Signaling Pathway
Caption: SF-1 signaling pathways involving PKA and Wnt/β-catenin.
SF-1 Reporter Assay Workflow
Caption: General workflow for an SF-1 dual-luciferase reporter assay.
References
long-term stability of SF-1 antagonist-1 in solution
Welcome to the technical support center for SF-1 Antagonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of SF-1 antagonists in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the long-term stability and optimal performance of the compound in solution.
While specific long-term stability data for a compound generically named "this compound" is not publicly available, this guide will provide best practices for handling and storing potent and selective SF-1 antagonists, using principles derived from general small molecule inhibitor stability studies and information on the well-characterized SF-1 antagonist, OR-449.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for SF-1 antagonists and other small molecule inhibitors.[4] It is crucial to use high-purity, anhydrous DMSO to minimize degradation.[4] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: How should I store the solid form and stock solutions of this compound?
A2: Proper storage is critical for maintaining the integrity of the compound.
| Form | Storage Temperature | Duration | Container |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed vial |
| 4°C | Up to 2 years | Tightly sealed vial | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month | Amber glass or polypropylene vials |
Table 1: Recommended Storage Conditions for this compound.
Note: Avoid repeated freeze-thaw cycles of stock solutions as DMSO is hygroscopic and can absorb moisture, potentially leading to compound degradation. It is best practice to aliquot the stock solution into single-use volumes.
Q3: My this compound solution has precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution to room temperature and vortex gently to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: I am observing a color change in my stock solution. Is it still usable?
A4: A color change in the stock solution often indicates chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (see Table 1) are maintained. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method. |
| Precipitation in Media | Hydrophobic compounds can precipitate when diluted into aqueous media. Try lowering the final concentration or using a co-solvent system. |
| Cell Line Tolerance | The effective concentration of the antagonist can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
Table 2: Troubleshooting Lack of Biological Activity.
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is below the cytotoxic level for your cells (generally <0.5%). Always include a vehicle-only control. |
| Compound Concentration Too High | High concentrations of inhibitors can lead to non-specific binding and off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Contaminated Reagents | Use high-purity solvents and fresh cell culture media to avoid interference from contaminants. |
Table 3: Troubleshooting High Background or Off-Target Effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing Long-Term Stability
This protocol provides a framework for evaluating the stability of an SF-1 antagonist in a specific solution over time.
Materials:
-
Freshly prepared stock solution of this compound in DMSO
-
Desired solvent or buffer for stability testing (e.g., PBS, cell culture media)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Incubator or storage facility at the desired temperature
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a solution of the SF-1 antagonist in the test solvent at the desired final concentration.
-
Divide the solution into multiple aliquots in separate, tightly sealed, light-protected containers.
-
Analyze an initial aliquot (Time 0) to determine the starting concentration of the compound.
-
Store the remaining aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot and analyze the concentration of the remaining intact compound.
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 concentration.
| Time Point | Storage Condition | % Compound Remaining (Example) |
| 0 hours | - | 100% |
| 24 hours | 4°C, dark | 99.5% |
| 24 hours | Room Temp, dark | 98.2% |
| 24 hours | 37°C, dark | 95.1% |
| 1 week | 4°C, dark | 98.8% |
| 1 week | Room Temp, dark | 92.5% |
| 1 week | 37°C, dark | 85.3% |
Table 4: Example of a Stability Data Summary Table.
Visualizations
Caption: Simplified SF-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. Orphagen Pharmaceuticals Presents Preclinical Efficacy Data at AACR 2022 on OR-449, a First-in-Class Steroidogenic Factor 1 Inhibitor, for the Treatment of Leydig Cell Tumors - Orphagen Pharmaceuticals [orphagen.com]
- 2. RF07 | PSUN355 Downstream Targets of the Steroidogenic Factor-1 (SF-1) Antagonist OR-449 in PDX Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining SF-1 Antagonist-1 Delivery for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of SF-1 antagonists in animal models. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the in vivo administration of SF-1 antagonists.
Question: I am observing precipitation of my SF-1 antagonist when preparing it for injection. What can I do?
Answer: Poor aqueous solubility is a common challenge with small molecule inhibitors targeting nuclear receptors. Here are several strategies to address this:
-
Vehicle Optimization: Experiment with different biocompatible solvent systems. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, and saline or water. For instance, a formulation of 50% DMSO, 40% propylene glycol (PEG300), and 10% ethanol has been used for oral administration of other challenging compounds in mice[1]. Always perform a small-scale solubility test before preparing the full batch for your experiment.
-
Formulation Strategies: Consider advanced formulation techniques for poorly soluble drugs[2][3][4][5]. These can include:
-
Nanosuspensions: Reducing particle size can increase the dissolution rate.
-
Solid Dispersions: Dispersing the antagonist in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
-
pH Adjustment: Check the pH of your formulation. Adjusting the pH towards the pKa of the compound can sometimes improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration to avoid irritation and tissue damage.
Question: My SF-1 antagonist is not showing the expected efficacy in vivo, even at high doses. What are the potential reasons?
Answer: A lack of in vivo efficacy can stem from several factors, from formulation to biological considerations.
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid clearance. If possible, conduct pharmacokinetic studies to determine the plasma concentration and half-life of the antagonist in your animal model. The orally bioavailable SF-1 antagonist OR-449 has demonstrated good pharmacokinetic properties.
-
Dosing Regimen: The dosing frequency may be insufficient to maintain a therapeutic concentration. Based on the pharmacokinetic data, you may need to adjust the dosing schedule (e.g., from once daily to twice daily).
-
Route of Administration: The chosen route may not be optimal. For example, if oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to ensure systemic exposure. The SF-1 antagonist OR-449 has been shown to be effective when administered orally.
-
Target Engagement: Confirm that the antagonist is reaching its target tissue and engaging with SF-1. This can be assessed by measuring the expression of known SF-1 target genes in the tissue of interest. For example, OR-449 has been shown to down-regulate SF-1 target genes like PAPSS2 and SULT2A1 in tumor xenografts.
-
Off-Target Effects: It is possible that the observed phenotype, or lack thereof, is due to off-target effects. It is crucial to validate that the effects of the antagonist are specifically due to the inhibition of SF-1. This can be done using structurally distinct antagonists or genetic knockdown/knockout models.
Question: I am observing toxicity or adverse effects in my animal models. How can I mitigate this?
Answer: Toxicity can be related to the compound itself, the vehicle, or the administration procedure.
-
Dose Reduction: The administered dose may be too high. A dose-response study is essential to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose. For example, OR-449 was found to be well-tolerated in rodents at doses of 30-100 mg/kg.
-
Vehicle Toxicity: The vehicle itself could be causing adverse effects. Conduct a vehicle-only control group to assess the tolerability of the formulation. A comprehensive database of vehicles for animal studies can provide guidance on safe dosage levels.
-
Administration Technique: Improper administration, such as esophageal rupture during oral gavage, can cause serious complications. Ensure that personnel are properly trained in the chosen administration technique.
-
Off-Target Effects: Toxicity may result from the antagonist hitting unintended targets. Characterizing the off-target profile of your compound is important. Long-term inhibition of SF-1 could also have on-target adverse effects on the endocrine system that require careful monitoring.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for an SF-1 antagonist in a mouse model?
A1: The optimal dose will depend on the specific antagonist and the animal model. For the SF-1 antagonist OR-449, studies in mouse patient-derived xenograft (PDX) models of adrenocortical cancer have used oral doses ranging from 10 mg/kg to 100 mg/kg daily. A dose of 30 mg/kg was shown to completely block tumor growth in one pediatric ACC PDX model. It is always recommended to perform a dose-escalation study to determine the optimal dose for your specific experimental conditions.
Q2: What is the most appropriate route of administration for an SF-1 antagonist?
A2: The route of administration depends on the physicochemical properties of the antagonist and the experimental goals. Oral gavage is a common and convenient method, especially for compounds with good oral bioavailability like OR-449. Intraperitoneal (IP) and subcutaneous (SC) injections are also frequently used for systemic delivery. Intravenous (IV) injection provides the most rapid and complete bioavailability but can be more technically challenging.
Q3: How can I monitor the in vivo efficacy of my SF-1 antagonist?
A3: Efficacy can be monitored through a combination of phenotypic observations and biomarker analysis.
-
Phenotypic Endpoints: These will be specific to your disease model. For example, in cancer models, this would include measuring tumor volume and survival.
-
Biomarkers:
-
Target Gene Expression: Measure the mRNA or protein levels of known SF-1 target genes in the tissue of interest. A decrease in the expression of genes involved in steroidogenesis (e.g., CYP11A1, STAR) would indicate target engagement. OR-449 has been shown to alter the expression of genes like PAPSS2 and SULT2A1.
-
Hormone Levels: Since SF-1 is a master regulator of steroidogenesis, measuring circulating levels of steroid hormones (e.g., cortisol, DHEA-S) can be a good indicator of antagonist activity.
-
Imaging: In some cases, in vivo imaging techniques can be used to monitor treatment response.
-
Q4: Are there potential off-target effects I should be aware of with SF-1 antagonists?
A4: Yes. SF-1 shares structural similarities with other nuclear receptors, which raises the possibility of off-target effects. It is important to test the selectivity of your antagonist against a panel of related nuclear receptors. Additionally, as with any small molecule inhibitor, off-target effects unrelated to other nuclear receptors are also possible and should be investigated, especially if unexpected phenotypes are observed.
Quantitative Data
Table 1: In Vivo Dosing of SF-1 Antagonist OR-449
| Species | Model | Route of Administration | Dose | Outcome | Reference |
| Mouse | Pediatric ACC PDX (SJ-ACC3) | Oral | 30 mg/kg daily for 28 days | Complete blockage of tumor growth | |
| Mouse | Pediatric ACC PDX (SW1939) | Oral | 10, 30, or 100 mg/kg | Inhibition of tumor growth | |
| Rat | Leydig Tumor Xenograft (R2C) | Oral | 3, 10, 30 mg/kg | Progressive inhibition of tumor growth | |
| Rat | Safety Study | Oral | 60 mg/kg for 14 days | Well-tolerated |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol is a standard procedure for the oral administration of compounds to mice.
Materials:
-
SF-1 antagonist formulated in a suitable vehicle
-
Mouse gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg. Prepare the dosing solution and draw it into the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body of the mouse should be held securely.
-
Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and try again.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance will be felt as it passes the cardiac sphincter), slowly administer the solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering substances into the peritoneal cavity of a mouse.
Materials:
-
SF-1 antagonist formulated in a sterile vehicle
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
Procedure:
-
Preparation: Weigh the mouse and calculate the required injection volume. Prepare the injection solution under sterile conditions.
-
Animal Restraint: Restrain the mouse by scruffing the back of the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: The preferred injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement. Slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Visualizations
Caption: Simplified SF-1 signaling pathway and the inhibitory action of an SF-1 antagonist.
Caption: Experimental workflow for in vivo delivery and efficacy assessment of an SF-1 antagonist.
Caption: Troubleshooting decision tree for common issues in SF-1 antagonist delivery.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to SF-1 Antagonist-1 Combination Therapy with Chemotherapy in Adrenocortical Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocortical Carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options and a historically poor prognosis. The current standard of care for advanced ACC involves systemic chemotherapy, often with the adrenolytic agent mitotane, in combination with cytotoxic drugs like etoposide, doxorubicin, and cisplatin (EDP). However, response rates are modest and toxicity is significant. Recent advancements in understanding the molecular pathogenesis of ACC have highlighted the pivotal role of Steroidogenic Factor-1 (SF-1), a nuclear receptor essential for adrenal development and steroidogenesis, which is frequently overexpressed in ACC and correlates with poor outcomes. This has led to the development of targeted therapies, such as the SF-1 antagonist-1 (a representative investigational agent, OR-449), which has shown promise in preclinical models. This guide provides a comparative analysis of this compound monotherapy and standard chemotherapy, and explores the scientific rationale for their combination. As no direct comparative clinical or preclinical data for combination therapy currently exists, this guide synthesizes available monotherapy data and proposes a framework for future investigation.
Introduction to Therapeutic Agents
This compound (OR-449)
Steroidogenic Factor-1 (SF-1), encoded by the NR5A1 gene, is a master transcriptional regulator of adrenal and gonadal development, differentiation, and steroidogenesis. In ACC, SF-1 is often overexpressed and drives proliferation and malignant behavior.[1] SF-1 antagonists are a new class of targeted therapies designed to inhibit its transcriptional activity. OR-449 is a potent and selective small molecule antagonist of SF-1 currently in preclinical development.[2] It represents a targeted approach to treating ACC by aiming to suppress a key driver of the disease.
Standard Chemotherapy
For decades, the mainstay of medical treatment for advanced ACC has been mitotane, an adrenolytic agent that induces mitochondrial damage and inhibits steroidogenesis.[3][4] It is often combined with a regimen of etoposide, doxorubicin, and cisplatin (EDP), which are cytotoxic agents that act by inducing DNA damage and inhibiting topoisomerase II.[5] This combination therapy, while having recognized efficacy, is associated with significant toxicity.
Comparative Preclinical Efficacy (Monotherapy)
Direct comparative studies of SF-1 antagonists and standard chemotherapy, or their combination, are not yet available in the public domain. The following tables summarize existing preclinical data for each agent as a monotherapy.
Table 1: Preclinical Efficacy of this compound (OR-449)
| Model System | Treatment | Key Findings | Reference |
| Pediatric ACC PDX (SJ-ACC3) | OR-449 (30 mg/kg, oral, daily for 28 days) | Complete blockage of tumor growth. | |
| Pediatric ACC PDX (SW1939) | OR-449 (10, 30, or 100 mg/kg) | Inhibition of tumor growth and improved event-free survival. | |
| Rat Leydig Tumor Cells (R2C) | OR-449 | Progressive inhibition of tumor growth at 3, 10, and 30 mg/kg. | |
| Dissociated SJ-ACC3 Tumor Cells | OR-449 | Inhibition of DNA synthesis. |
Table 2: Preclinical and Clinical Efficacy of Standard Chemotherapy
| Agent/Regimen | Model System | Key Findings | Reference |
| Mitotane | ACC cell lines (e.g., H295R) | Induces apoptosis, disrupts mitochondrial membrane potential. | |
| EDP + Mitotane | Human Clinical Trial (Phase II) | Overall response rate of 48.6% in advanced ACC. | |
| EDP + Mitotane | Human Clinical Trial (FIRM-ACT) | Higher response rate (23.2%) and progression-free survival (5.0 months) compared to streptozocin + mitotane. |
Mechanism of Action: A Basis for Combination
The distinct mechanisms of action of SF-1 antagonists and standard chemotherapy provide a strong rationale for investigating their potential synergistic effects.
This compound: Targeted Transcriptional Repression
SF-1 antagonists, like OR-449, function by directly inhibiting the transcriptional activity of SF-1. This leads to:
-
Inhibition of Proliferation: By downregulating genes critical for the cell cycle. Overexpression of SF-1 is known to impact cell cycle genes. Preclinical data demonstrates that OR-449 inhibits DNA synthesis in ACC cells.
-
Modulation of Cancer Pathways: Gene expression analyses show that SF-1 inhibition affects multiple cancer-related pathways, including extracellular matrix organization, epithelial-mesenchymal transition (EMT), interferon signaling, and hypoxia.
-
Suppression of Steroidogenesis: SF-1 is a key regulator of steroidogenic enzymes. Its inhibition can reduce the hormone production that is often a hallmark of functional ACCs.
Chemotherapy: Cytotoxicity and Adrenolytic Effects
-
Mitotane: This agent has a unique, multi-faceted mechanism. It is metabolized within adrenal cells to reactive acyl chloride, which covalently binds to mitochondrial macromolecules. This leads to mitochondrial membrane depolarization, inhibition of key enzymes like CYP11A1, and an accumulation of free cholesterol, ultimately triggering apoptosis.
-
Etoposide, Doxorubicin, Cisplatin (EDP):
-
Etoposide: Inhibits topoisomerase II, leading to DNA strand breaks.
-
Doxorubicin: Intercalates into DNA, inhibiting DNA and RNA synthesis, and also inhibits topoisomerase II.
-
Cisplatin: Forms DNA adducts, leading to cross-linking of DNA strands, which triggers apoptosis.
-
Rationale for Combination Therapy
A combination of an SF-1 antagonist with standard chemotherapy could offer several advantages:
-
Complementary Mechanisms: The targeted, cytostatic effects of an SF-1 antagonist (inhibiting proliferation) could complement the cytotoxic, DNA-damaging effects of EDP and the mitochondrial disruption caused by mitotane.
-
Overcoming Resistance: ACC tumors are often resistant to chemotherapy. SF-1 has been implicated in the regulation of genes associated with chemotherapy response. Inhibiting SF-1 could potentially sensitize ACC cells to the effects of cytotoxic agents.
-
Targeting Different Cell Populations: A combination could be more effective at eliminating both proliferating and quiescent cancer cells within a heterogeneous tumor.
-
Potential for Dose Reduction: If synergistic effects are observed, it might be possible to reduce the doses of conventional chemotherapy, thereby lessening treatment-related toxicity.
Proposed Experimental Protocols for Evaluating Combination Therapy
The following outlines a standard experimental workflow to assess the potential of an SF-1 antagonist and chemotherapy combination in ACC.
In Vitro Synergy Assessment
-
Objective: To determine if the combination of an SF-1 antagonist and chemotherapy results in synergistic, additive, or antagonistic effects on ACC cell viability.
-
Cell Lines: Human ACC cell lines (e.g., NCI-H295R, SW-13).
-
Methodology:
-
Cell Viability Assays: Treat cells with a matrix of concentrations of the SF-1 antagonist and each chemotherapy agent (mitotane, etoposide, doxorubicin, cisplatin) individually and in combination for 48-72 hours.
-
Data Analysis: Measure cell viability using assays such as MTT or CellTiter-Glo®. Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Further In Vitro Studies:
-
Apoptosis Assays: Use Annexin V/PI staining and flow cytometry to quantify apoptosis in cells treated with single agents and the combination.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to assess changes in cell cycle distribution.
-
Western Blotting: Analyze key proteins in pathways related to apoptosis (e.g., PARP, Caspase-3), cell cycle (e.g., cyclins), and SF-1 target gene expression.
-
In Vivo Efficacy in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Model: Immunocompromised mice (e.g., SCID or NSG) bearing subcutaneous ACC patient-derived xenografts (PDX) or cell line-derived xenografts.
-
Methodology:
-
Tumor Implantation: Implant ACC cells or PDX fragments subcutaneously. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups:
-
Group 1: Vehicle control.
-
Group 2: SF-1 antagonist monotherapy.
-
Group 3: Chemotherapy regimen (e.g., EDP + Mitotane).
-
Group 4: Combination therapy.
-
-
Dosing and Monitoring: Administer treatments according to an established schedule. Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, calculate Tumor Growth Inhibition (TGI). Harvest tumors for immunohistochemical (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and for pharmacodynamic biomarker analysis.
-
Conclusion and Future Directions
The development of SF-1 antagonists as a targeted therapy for ACC marks a significant advancement in the field. While preclinical data for monotherapy is promising, the true potential may lie in combination with existing chemotherapy regimens. The distinct and complementary mechanisms of action of SF-1 antagonists and cytotoxic/adrenolytic agents provide a strong rationale for exploring this therapeutic strategy. The lack of direct comparative data underscores the urgent need for well-designed preclinical studies, following established protocols for synergy assessment, to validate this approach. Such studies will be critical to determine if a combination therapy can offer superior efficacy and potentially a better safety profile, ultimately paving the way for clinical trials that could improve outcomes for patients with this devastating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. OR-449 for Adrenocortical Cancer (ACC) - Orphagen Pharmaceuticals [orphagen.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Etoposide, doxorubicin and cisplatin plus mitotane in the treatment of advanced adrenocortical carcinoma: a large prospective phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
SF-1 Antagonist-1: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of SF-1 antagonist-1, a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1, also known as NR5A1), against a panel of other human nuclear receptors. The data presented herein is crucial for assessing the selectivity profile and potential off-target effects of this class of compounds, with a focus on the well-characterized antagonist, OR-449.
Executive Summary
SF-1 is a critical transcription factor in the development and function of the adrenal glands and gonads, making it a key target for therapeutic intervention in diseases such as adrenocortical carcinoma (ACC). The specificity of any SF-1 antagonist is paramount to minimize undesirable side effects. This guide summarizes the selectivity of a leading SF-1 antagonist, demonstrating its high specificity with minimal cross-reactivity against other nuclear receptors at therapeutic concentrations. The supporting data is derived from robust in vitro assays, the methodologies of which are detailed below.
Cross-Reactivity Data
The cross-reactivity of the SF-1 antagonist was evaluated against a comprehensive panel of human nuclear receptors. The following table summarizes the antagonist activity, presented as the concentration at which 50% of the maximal response is inhibited (IC50). The data is based on findings for the specific SF-1 antagonist OR-449 and related compounds.
| Nuclear Receptor | Antagonist Activity (IC50 in µM) |
| SF-1 (NR5A1) | Potent (in nM range) |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | >3.2 |
| Peroxisome Proliferator-Activated Receptor beta (PPARβ) | >3.2 |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | >3.2 |
| Liver X Receptor alpha (LXRα) | >3.2 |
| Liver X Receptor beta (LXRβ) | >3.2 |
| Farnesoid X Receptor (FXR) | >3.2 |
| Retinoic Acid Receptor-related Orphan Receptor alpha (RORα) | >3.2 |
| Retinoic Acid Receptor-related Orphan Receptor beta (RORβ) | >3.2 |
| Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) | >3.2 |
| Retinoid X Receptor alpha (RXRα) | >3.2 |
| Estrogen-Related Receptor alpha (ERRα) | >3.2 |
| Estrogen-Related Receptor beta (ERRβ) | >3.2 |
Data adapted from preclinical studies on OR-449 and related compounds.
The data clearly indicates that the SF-1 antagonist is highly selective for its target, with negligible activity against a wide range of other nuclear receptors at concentrations up to 3.2 µM. This high degree of selectivity is a promising characteristic for minimizing off-target effects in a clinical setting.
Signaling Pathway and Antagonist Mechanism
SF-1 controls the transcription of genes essential for steroidogenesis. As an antagonist, this compound binds to the ligand-binding domain of SF-1, preventing the recruitment of coactivators and subsequent gene transcription.
Caption: SF-1 signaling and antagonist inhibition.
Experimental Methodologies
The cross-reactivity of this compound is typically determined using a combination of in vitro assays. The following are representative protocols for the key experimental methods used to generate the selectivity data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between a nuclear receptor's ligand-binding domain (LBD) and a coactivator peptide.
Principle: In the presence of an agonist, the nuclear receptor LBD undergoes a conformational change that promotes the recruitment of a coactivator. A terbium-labeled antibody binds to the GST-tagged LBD (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore) is brought into close proximity, resulting in a high FRET signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., TR-FRET Coregulator Buffer) supplemented with DTT and a non-specific protein like BSA.
-
Dilute the GST-tagged nuclear receptor LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide to their final concentrations in the assay buffer.
-
Prepare serial dilutions of the this compound and control compounds in DMSO, followed by a dilution in the assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the compound dilutions into a 384-well assay plate.
-
Add the nuclear receptor LBD solution (e.g., 5 µL) to each well and incubate for a specified time (e.g., 1 hour) at room temperature to allow for compound binding.
-
Add the mixture of fluorescein-coactivator peptide and terbium-labeled anti-GST antibody (e.g., 10 µL) to all wells.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for TR-FRET cross-reactivity assay.
GAL4 Hybrid Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Principle: A chimeric receptor is constructed by fusing the LBD of the nuclear receptor of interest to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase). An antagonist will inhibit the agonist-induced (or constitutive) activity of the chimeric receptor, leading to a decrease in reporter gene expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the GAL4-NR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid is often included for normalization.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the this compound.
-
For antagonist mode, add a known agonist for the specific nuclear receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate the cells for a further 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The presented data and methodologies provide a comprehensive overview of the cross-reactivity profile of this compound. The high selectivity observed for this class of compounds, as exemplified by OR-449, underscores its potential as a targeted therapy with a favorable safety profile. Researchers and drug development professionals can utilize this guide to inform their own studies and to better understand the pharmacological properties of SF-1 antagonists.
Validating On-Target Effects of SF-1 Antagonists: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of Steroidogenic Factor 1 (SF-1) antagonists, with a focus on utilizing small interfering RNA (siRNA) as a benchmark for genetic knockdown. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to confidently assess the specificity and efficacy of novel SF-1 inhibitors.
Introduction to Steroidogenic Factor 1 (SF-1) and its Antagonism
Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a critical transcription factor that governs the expression of a wide array of genes involved in steroidogenesis, as well as the development and function of the adrenal glands and gonads.[1][2][3] Given its central role in these processes, SF-1 has emerged as a promising therapeutic target for conditions such as adrenocortical carcinoma (ACC) and other hormone-dependent cancers.[4][5]
SF-1 antagonists are small molecule inhibitors designed to block the transcriptional activity of SF-1. These compounds, such as OR-449 and AC-45594, represent a targeted therapeutic strategy. However, a crucial step in the preclinical development of any inhibitor is the rigorous validation of its on-target effects to ensure that the observed biological outcomes are a direct result of modulating the intended target and not due to off-target activities.
The Gold Standard: siRNA-Mediated Target Validation
A robust method for validating the on-target effects of a small molecule inhibitor is to compare its phenotypic consequences with those induced by the genetic knockdown of the target protein. Small interfering RNA (siRNA) offers a potent and specific method to silence gene expression at the mRNA level, providing a reliable benchmark for the expected biological effects of inhibiting the target protein.
This guide outlines a comparative framework where the effects of an SF-1 antagonist are assessed against the effects of SF-1 knockdown via siRNA in a relevant cell model, such as the human adrenocortical carcinoma cell line NCI-H295R.
Comparative Analysis of SF-1 Antagonism vs. siRNA Knockdown
The following tables summarize the expected and observed outcomes when treating SF-1-expressing cells with a specific antagonist versus transfecting them with SF-1-targeting siRNA. The data presented is a synthesis from studies on SF-1 antagonists and SF-1 knockdown experiments.
Table 1: Effect on SF-1 and Target Gene Expression
| Parameter | SF-1 Antagonist Treatment | SF-1 siRNA Knockdown | On-Target Validation |
| SF-1 Protein Level | No significant change | Significant Decrease | N/A (Mechanism of action is functional inhibition, not protein degradation) |
| SF-1 mRNA Level | No significant change | Significant Decrease | N/A |
| StAR mRNA Level | Significant Decrease | Significant Decrease | Concordant |
| CYP11A1 mRNA Level | Significant Decrease | Significant Decrease | Concordant |
| CYP17A1 mRNA Level | Significant Decrease | Significant Decrease | Concordant |
Table 2: Cellular and Functional Outcomes
| Parameter | SF-1 Antagonist Treatment | SF-1 siRNA Knockdown | On-Target Validation |
| Cell Viability/Proliferation | Significant Decrease | Significant Decrease | Concordant |
| Steroid Hormone Production | Significant Decrease | Significant Decrease | Concordant |
| SF-1 Reporter Gene Activity | Significant Decrease | N/A (Reporter activity is dependent on SF-1 protein) | N/A |
Visualizing the Pathways and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Knockdown of SF-1 and RNF31 Affects Components of Steroidogenesis, TGFβ, and Wnt/β-catenin Signaling in Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orphagen.com [orphagen.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
A Researcher's Guide to SF-1 Target Engagement Biomarkers in Clinical Trials
For researchers, scientists, and drug development professionals, the robust assessment of target engagement is a cornerstone of successful clinical trials. When developing therapeutics targeting Steroidogenic Factor 1 (SF-1), an orphan nuclear receptor pivotal in endocrine function and a promising target in cancers such as adrenocortical carcinoma (ACC), the selection of appropriate biomarkers is critical. This guide provides a comparative overview of established and emerging biomarkers for assessing SF-1 target engagement, complete with experimental data and detailed methodologies to aid in the design and implementation of clinical studies.
Introduction to SF-1 and its Role as a Drug Target
Steroidogenic Factor 1 (SF-1), encoded by the NR5A1 gene, is a master transcriptional regulator of steroidogenesis.[1][2][3] It governs the expression of a cascade of genes essential for the production of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. Its critical role in the development and function of the adrenal glands and gonads, and its dysregulation in certain cancers, has positioned SF-1 as a compelling therapeutic target.[1][2]
Inhibitors of SF-1, such as the investigational drug OR-449, are being developed to treat SF-1-driven malignancies like ACC. Demonstrating that such a drug effectively engages with and modulates the activity of SF-1 in a clinical setting is paramount. This is achieved through the use of pharmacodynamic (PD) biomarkers, which can provide evidence of target engagement, inform dose selection, and offer early indications of therapeutic efficacy.
This guide will compare three primary categories of SF-1 target engagement biomarkers:
-
Circulating Steroid Hormones: Direct products of the SF-1-regulated steroidogenic pathway.
-
Gene Expression Signatures: Measurement of SF-1 target gene transcription in tumor tissue or circulating tumor cells.
-
Direct Target Occupancy (Imaging): Emerging techniques to visualize SF-1 expression and engagement in vivo.
Comparison of SF-1 Target Engagement Biomarkers
The selection of a biomarker strategy depends on various factors, including the clinical trial phase, the therapeutic agent's mechanism of action, and the feasibility of sample collection. The following table summarizes the key characteristics of the major SF-1 target engagement biomarker modalities.
| Biomarker Modality | Analyte(s) | Sample Type | Key Advantages | Key Disadvantages |
| Circulating Steroid Hormones | Cortisol, DHEA, androstenedione, testosterone, and their precursors | Serum, Plasma | Minimally invasive; reflects integrated pathway activity; well-established analytical methods (LC-MS/MS). | Can be influenced by physiological factors (e.g., stress, diurnal rhythm); may not reflect intratumoral SF-1 activity directly. |
| Gene Expression Signatures | mRNA levels of SF-1 target genes (e.g., CYP11A1, CYP17A1, HSD3B2, StAR) | Tumor tissue biopsy, circulating tumor cells (CTCs) | Highly specific to SF-1 transcriptional activity; can provide a direct readout of target modulation in the tumor. | Invasive sample collection (biopsy); CTC analysis can be technically challenging due to low cell numbers. |
| Direct Target Occupancy (Imaging) | SF-1 protein expression | Tumor tissue | Potentially provides spatial information on target engagement within the tumor and metastases. | Lack of a validated, specific PET tracer for SF-1; 18F-FDG PET is not specific for SF-1 activity. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches for assessing SF-1 target engagement, the following diagrams illustrate the SF-1 signaling pathway and a general workflow for biomarker analysis in a clinical trial.
Caption: SF-1 Signaling Pathway in Steroidogenesis.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of SF-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Steroidogenic Factor 1 (SF-1) antagonists, supported by experimental data. SF-1, a nuclear receptor critical for adrenal and gonadal development and function, has emerged as a promising therapeutic target for conditions such as adrenocortical carcinoma (ACC) and other hormone-dependent cancers.[1] This guide focuses on the translation of preclinical in vitro findings to in vivo models for notable SF-1 antagonists.
Data Presentation: In Vitro vs. In Vivo Efficacy of SF-1 Antagonists
The following tables summarize the quantitative data for key SF-1 antagonists, providing a clear comparison of their performance in both laboratory and living organism models.
| Compound | Assay Type | Cell Line/Model | IC50 (nM) | Efficacy | Citation |
| OR-449 | SF-1 Transcriptional Reporter Assay | CHO cells | 16 | - | [2] |
| DNA Synthesis (EdU incorporation) | SJ-ACC3 (ACC PDX cells) | 500-600 | >80% inhibition at 10 µM | [2] | |
| DNA Synthesis (EdU incorporation) | R2C (rat Leydig tumor cells) | 68 | >90% inhibition at 1 µM | [3] | |
| OR-907S | SF-1 Transcriptional Reporter Assay | CHO cells | 22 | - | [2] |
| DNA Synthesis (EdU incorporation) | SJ-ACC3 (ACC PDX cells) | 500-600 | >80% inhibition at 10 µM | ||
| Isoquinolinone 31 | SF-1 Inhibition Assay | - | - | Improved potency over initial leads | |
| Isoquinolinone 32 | SF-1 Inhibition Assay | - | - | Improved potency over initial leads |
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Citation |
| OR-449 | Immunocompromised mice | SJ-ACC3 (pediatric ACC PDX) | 30 mg/kg, daily oral | Complete blockade of tumor growth | |
| OR-449 | Immunocompromised mice | SW1939 (pediatric ACC PDX) | 10, 30, or 100 mg/kg, daily oral | Inhibition of tumor growth | |
| OR-449 | - | R2C (rat Leydig cell tumor) | 3, 10, and 30 mg/kg, oral | Progressive inhibition of tumor growth | |
| OR-689 | - | R2C (rat Leydig cell tumor) | 60 and 100 mg/kg, oral | Blocked tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Efficacy Assays
1. SF-1 Transcriptional Reporter Assay
-
Objective: To determine the concentration at which an SF-1 antagonist inhibits 50% of SF-1 transcriptional activity (IC50).
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Method:
-
CHO cells are co-transfected with two plasmids: one expressing the SF-1 ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Transfected cells are plated in multi-well plates and treated with a serial dilution of the SF-1 antagonist or vehicle control.
-
After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Proliferation/DNA Synthesis Assay (EdU Incorporation)
-
Objective: To assess the anti-proliferative effect of SF-1 antagonists on cancer cell lines.
-
Cell Lines: SJ-ACC3 (human pediatric ACC patient-derived xenograft cells), R2C (rat Leydig tumor cells).
-
Method:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the SF-1 antagonist or vehicle control for a specified duration (e.g., 72 hours).
-
During the final hours of incubation, 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium.
-
EdU incorporated into newly synthesized DNA is detected using a click chemistry reaction with a fluorescently labeled azide.
-
The percentage of EdU-positive cells is quantified by high-content imaging or flow cytometry.
-
The IC50 for anti-proliferative activity is determined from the dose-response curve.
-
In Vivo Efficacy Assay
1. Adrenocortical Carcinoma (ACC) Patient-Derived Xenograft (PDX) Mouse Model
-
Objective: To evaluate the in vivo efficacy of SF-1 antagonists in a clinically relevant tumor model.
-
Animal Model: Immunocompromised mice (e.g., NOD scid gamma mice).
-
Tumor Model: SJ-ACC3 or SW1939 pediatric ACC patient-derived tumor xenografts.
-
Method:
-
Tumor fragments from an established PDX line are subcutaneously implanted into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the SF-1 antagonist (e.g., OR-449) via oral gavage at specified doses and schedules (e.g., daily for 28 days). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated group to the control group.
-
Mandatory Visualization
Signaling Pathway of Steroidogenic Factor 1 (SF-1)
Caption: SF-1 signaling pathway and point of antagonist intervention.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of SF-1 antagonists.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of SF-1 antagonists.
References
- 1. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orphagen Pharmaceuticals Presents Preclinical Efficacy Data at AACR 2022 on OR-449, a First-in-Class Steroidogenic Factor 1 Inhibitor, for the Treatment of Leydig Cell Tumors - BioSpace [biospace.com]
A Comparative Guide to the LXR Inverse Agonist OR-907S and its Inactive Control OR-907R
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for evaluating the liver X receptor (LXR) inverse agonist, OR-907S, and its corresponding inactive enantiomer, OR-907R. While specific experimental data for compounds designated "OR-907S" and "OR-907R" are not available in the public domain, this document serves as a comprehensive template based on the established principles of LXR inverse agonism and the use of chiral enantiomers as controls in pharmacological studies.
Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2] LXR inverse agonists are molecules that bind to LXRs and promote the recruitment of corepressors, leading to a decrease in the basal transcriptional activity of the receptor. This mechanism is of significant therapeutic interest for conditions characterized by excessive lipogenesis, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain types of cancer.[1][3]
In drug development, the use of an active compound and its structurally identical but biologically inactive enantiomer (or stereoisomer) is a critical experimental control. The active enantiomer, in this hypothetical case OR-907S, is expected to elicit a biological response, while the inactive enantiomer, OR-907R, should not. This allows researchers to attribute any observed effects specifically to the intended pharmacological action of the active compound, ruling out off-target or non-specific effects.
Data Presentation: A Template for Quantitative Comparison
The following tables are templates illustrating how to present quantitative data comparing the activity of OR-907S and OR-907R.
Table 1: In Vitro Potency of OR-907S and OR-907R
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) |
| OR-907S (Active) | Expected in low nM range | Expected in low nM range |
| OR-907R (Inactive) | Expected to be >10,000 | Expected to be >10,000 |
| LXR Agonist (e.g., GW3965) | N/A (Agonist) | N/A (Agonist) |
| Known LXR Inverse Agonist (e.g., SR9243) | Reference value | Reference value |
IC50 values represent the concentration of the compound required to inhibit 50% of the basal LXR activity.
Table 2: Effect of OR-907S and OR-907R on LXR Target Gene Expression in HepG2 Cells
| Gene | Treatment (Concentration) | Fold Change vs. Vehicle |
| SREBF1 (SREBP-1c) | OR-907S (1 µM) | Expected significant decrease |
| OR-907R (1 µM) | Expected no significant change | |
| FASN | OR-907S (1 µM) | Expected significant decrease |
| OR-907R (1 µM) | Expected no significant change | |
| ABCA1 | OR-907S (1 µM) | Expected significant decrease |
| OR-907R (1 µM) | Expected no significant change |
Data would be derived from quantitative real-time PCR (qRT-PCR) experiments.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize and compare an active LXR inverse agonist and its inactive control.
LXR Luciferase Reporter Assay
Objective: To determine the in vitro potency (IC50) of OR-907S and OR-907R on LXRα and LXRβ.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with expression plasmids for full-length human LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with DMEM containing various concentrations of OR-907S, OR-907R, a known LXR inverse agonist (positive control), and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The normalized data is plotted against the compound concentration, and IC50 values are calculated using a non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
Objective: To measure the effect of OR-907S and OR-907R on the expression of endogenous LXR target genes in a relevant cell line (e.g., HepG2 human hepatoma cells).
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS. Cells are seeded in 6-well plates and treated with OR-907S, OR-907R, or vehicle at a fixed concentration (e.g., 1 µM) for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of LXR target genes (e.g., SREBF1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH) are quantified using SYBR Green-based real-time PCR.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of LXR Inverse Agonism
Caption: Mechanism of LXR inverse agonism by OR-907S.
Experimental Workflow for Compound Comparison
Caption: Workflow for comparing OR-907S and OR-907R.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of the first class of LXR inverse agonists [ouci.dntb.gov.ua]
A Comparative Analysis of SF-1 Antagonists and Mitotane on Adrenal Steroidogenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the impact of Steroidogenic Factor-1 (SF-1) antagonists and the established adrenolytic drug, mitotane, on adrenal steroidogenesis. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis. Mitotane has long been the only approved medical therapy for ACC, exerting its effects through a combination of cytotoxicity and inhibition of steroidogenesis. However, its significant toxicity profile and limited efficacy have driven the search for more targeted therapies. Steroidogenic Factor-1 (SF-1), a nuclear receptor that is a master regulator of adrenal development and steroidogenesis, has emerged as a promising therapeutic target. This guide compares the effects of novel SF-1 antagonists with mitotane on the intricate process of adrenal steroid production.
Mechanism of Action
SF-1 Antagonists: These agents act by directly binding to the SF-1 protein, inhibiting its transcriptional activity.[1] SF-1 is essential for the expression of numerous genes involved in steroidogenesis.[2] By blocking SF-1, these antagonists can potently and selectively suppress the production of adrenal steroids.[1]
Mitotane: The precise mechanism of mitotane is not fully elucidated but is known to be multi-faceted. It is a cytotoxic agent that selectively damages adrenal cortex cells, particularly in the zona fasciculata and reticularis.[2] Mitotane also inhibits steroidogenesis by affecting multiple enzymatic steps and interfering with the ACTH/cAMP signaling pathway, which is crucial for SF-1 activation.[2]
Comparative Effects on Adrenal Steroidogenesis
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying adrenal steroidogenesis as it expresses the key enzymes and pathways involved in the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The following tables summarize the comparative effects of SF-1 antagonists and mitotane on key aspects of adrenal function in this cell line and other relevant models.
Table 1: Effects on Steroid Hormone Production
| Hormone | SF-1 Antagonists (Isoquinolinone class) | Mitotane |
| Cortisol | Decreased (forskolin-stimulated) | Decreased (basal and cAMP-induced) |
| Aldosterone | Decreased (Angiotensin II-stimulated) | Less pronounced effect compared to cortisol |
| DHEA-S | Decreased (forskolin-stimulated) | Decreased |
Table 2: Effects on Steroidogenic Gene Expression
| Gene | Encoded Enzyme | SF-1 Antagonists (Isoquinolinone class & OR-449) | Mitotane |
| CYP11A1 | Cholesterol Side-Chain Cleavage Enzyme | No direct data found | Decreased mRNA |
| CYP11B1 | 11β-hydroxylase | No direct data found | Biphasic effect (stimulatory at low doses, inhibitory at high doses) |
| CYP11B2 | Aldosterone synthase | No direct data found | Inhibited transcriptionally in vitro |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Decreased mRNA (Isoquinolinones & OR-907S) | Decreased mRNA |
| CYP21A2 | 21-hydroxylase | Decreased mRNA (Isoquinolinones) | Decreased mRNA |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | No direct data found | Downregulated |
| StAR | Steroidogenic Acute Regulatory Protein | No direct data found for antagonists, but SF-1 knockdown decreases expression | Decreased protein and mRNA |
| PAPSS2 | PAPS Synthase 2 | Decreased mRNA (OR-449) | No data found |
| SULT2A1 | Sulfotransferase 2A1 | Decreased mRNA (OR-449) | No data found |
Table 3: Effects on Cell Viability
| Compound Class | Effect on H295R Cell Viability |
| SF-1 Antagonists (Isoquinolinone class) | Selectively inhibited cell proliferation elicited by SF-1 overexpression. |
| SF-1 Antagonist (OR-449) | Blocked DNA synthesis in SF-1 positive cells. |
| Mitotane | Decreased cell viability and induced apoptosis. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling SF-1 Antagonist-1
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SF-1 Antagonist-1, a potent investigational compound. The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols. Given the developmental nature of this compound, it should be handled with the utmost care, assuming high potency and potential hazardous properties, including possible cytotoxic or endocrine-disrupting effects.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed. General guidelines for handling potent compounds suggest a tiered approach.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Level | Recommended PPE Ensemble | Typical Applications |
| Standard Laboratory Use (Low Potential for Aerosolization) | ● Double-gloving with chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff)[1][2] ● Disposable, solid-front, back-closure gown[3] ● ANSI Z87.1-rated safety glasses with side shields or splash goggles | ● Weighing small quantities in a containment enclosure ● Preparing solutions in a chemical fume hood ● Performing in vitro assays |
| Elevated Risk (Potential for Aerosolization or Splashing) | ● All PPE from Standard Laboratory Use ● Full-face shield in addition to safety glasses or goggles[1][3] ● NIOSH-approved N95 respirator or higher | ● Preparing concentrated stock solutions ● Handling powdered compound outside of a containment enclosure ● Cleaning spills |
| High-Risk Procedures (Significant Aerosolization Potential) | ● Level C Protection: Full-face, air-purifying respirator (NIOSH approved) ● Chemical-resistant clothing (e.g., coated coveralls) ● Double-gloving with chemotherapy-rated nitrile gloves ● Chemical-resistant boots | ● Large-scale powder handling ● Emergency response to large spills |
Note: All disposable PPE should never be reused and must be considered contaminated waste. Reusable PPE must be thoroughly decontaminated after each use.
II. Experimental Protocols: Handling and Disposal Workflow
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal. This protocol is a general guideline and should be adapted to specific experimental needs and institutional safety policies.
A. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Maintain a detailed inventory, including amounts received, used, and disposed of.
B. Preparation of Solutions
-
All handling of the powdered compound must be conducted in a certified chemical fume hood, biological safety cabinet, or a powder containment balance enclosure.
-
Wear appropriate PPE as outlined in Table 1 for the corresponding risk level.
-
Use a dedicated set of non-sparking spatulas and weighing papers.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the container securely and vortex or sonicate as needed to ensure complete dissolution.
-
Label all solutions clearly with the compound name, concentration, solvent, date, and hazard warnings.
C. Administration (In Vitro/In Vivo)
-
For in vitro studies, perform all cell culture additions within a biological safety cabinet.
-
For in vivo studies, utilize appropriate animal handling and restraint techniques to minimize movement and potential for spills.
-
All animal dosing should be performed over a disposable, absorbent bench liner.
-
Be aware that animal waste (urine, feces, bedding) may contain the compound or its metabolites and should be handled as hazardous waste.
D. Decontamination and Disposal
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. Consult the Safety Data Sheet (SDS) for a suitable decontamination solution, or use a broad-spectrum agent like a 1:10 bleach solution followed by a water rinse if compatible with the materials.
-
All disposable items that have come into contact with the compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
III. Visualized Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
IV. Emergency Procedures
A. Spills
-
Small Spills (in a fume hood):
-
Decontaminate the area using an appropriate kit.
-
Absorb the spill with chemical-absorbent pads.
-
Wipe the area clean with a suitable decontamination solution.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact the institutional Environmental Health and Safety (EHS) office immediately.
-
If trained and equipped with the appropriate high-level PPE (Level C), proceed with cleanup.
-
B. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
